Angelic acid
描述
This compound has been reported in Lomatium nuttallii, Euryops arabicus, and other organisms with data available.
See also: Petasites hybridus root (part of).
Structure
3D Structure
属性
IUPAC Name |
(Z)-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIERETOOQGIECD-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897430 | |
| Record name | 2-Methylisocrotonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
85.50 to 87.50 °C. @ 13.00 mm Hg | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in hot water | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
565-63-9 | |
| Record name | Angelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylisocrotonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYLACRYLIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54U4ZPB36F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 °C | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery of Angelic Acid: A Technical Retrospective
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Angelic acid, a monocarboxylic unsaturated organic acid, was first isolated in the mid-19th century, presenting a notable challenge to the chemists of the era due to its existence as a volatile solid with a pungent odor and its close relationship with a more stable stereoisomer. This document provides a detailed technical account of the historical discovery of this compound, a reconstruction of the probable experimental protocols used for its initial isolation and purification, and a summary of the quantitative data that distinguished it from its isomer, tiglic acid. Furthermore, modern understanding of its biosynthetic origins is presented, offering contemporary context for professionals in drug development and natural products research.
Historical Context and Initial Discovery
This compound was first isolated in 1842 by the German pharmacist Ludwig Andreas Buchner.[1][2][3] He successfully extracted the compound from the roots of the garden angelica plant, Angelica archangelica, a member of the Apiaceae family renowned for its medicinal properties.[1][2][3] The heavenly name of the acid is a direct tribute to its botanical source.[2][3]
The initial discovery was characterized by the isolation of a volatile, crystalline solid with a biting taste and a sharp, sour odor.[1] However, the elucidation of its exact structure was complicated by its propensity to convert into a more stable isomer, tiglic acid.[1][3] this compound is the (Z)-isomer (cis) of 2-methylbut-2-enoic acid, while tiglic acid is the (E)-isomer (trans).[1][4] This geometric isomerism was a sophisticated concept for the time and the key scientific challenge in the decades following its discovery was to differentiate between these two compounds. It was observed that heating this compound, treating it with acids, or simply storing it for extended periods could lead to its complete conversion to the more thermodynamically stable tiglic acid.[1][4]
Experimental Protocols: Reconstructed 19th-Century Methods
Stage 1: Extraction by Steam Distillation
Given that this compound is a volatile compound found in the roots of Angelica archangelica, the initial extraction was likely performed using steam distillation, a technique well-established by the 1840s for separating volatile oils.
Objective: To separate the volatile organic compounds, including this compound, from the non-volatile plant matrix of the angelica root.
Methodology:
-
Preparation of Plant Material: Dried roots of Angelica archangelica were mechanically ground or macerated to increase the surface area for efficient extraction.
-
Apparatus Setup: A still, consisting of a boiler, a vessel to hold the plant material, a condenser, and a collection flask (receiver), would be assembled.
-
Distillation Process:
-
The ground angelica root was placed in the plant vessel, often on a perforated grid.
-
Water in the boiler was heated to produce steam.
-
The steam was passed through the ground root material, causing the volatile essential oils and acids to vaporize.
-
The mixture of steam and volatile organic compounds was then passed through a water-cooled condenser.
-
-
Collection: The condensed liquid, a mixture of water (hydrosol) and the water-insoluble essential oil containing this compound, was collected in the receiver. Due to its lower density, the oil fraction would separate and form a layer on top of the water.
Stage 2: Purification by Recrystallization
The crude oily extract would contain a mixture of compounds. To isolate the solid this compound, the technique of recrystallization would have been employed.
Objective: To purify the solid this compound from liquid oils and other soluble impurities present in the crude distillate.
Methodology:
-
Solvent Selection: A suitable solvent would be chosen. For this compound, hot water or alcohol would be effective, as the acid is highly soluble in these solvents when hot but only sparingly soluble when cold.[1]
-
Dissolution: The crude extract was dissolved in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities were present, the hot solution would be filtered by gravity to remove them.
-
Crystallization: The clear, hot filtrate was allowed to cool slowly and without disturbance. As the solution cooled, the solubility of this compound decreased, forcing it to crystallize out of the solution, while more soluble impurities remained in the solvent.
-
Isolation and Washing: The resulting crystals were collected by filtration. The collected crystals would then be washed with a small amount of ice-cold solvent to remove any remaining impurities adhering to their surface.
-
Drying: The purified crystals of this compound were then left to dry.
Quantitative Data: Physicochemical Distinction of Isomers
The definitive characterization of this compound relied on comparing its physical properties to those of its isomer, tiglic acid. The differences in their melting points, boiling points, and density were key identifiers for early chemists.
| Property | This compound ((Z)-isomer) | Tiglic Acid ((E)-isomer) | Reference(s) |
| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ | [2][5] |
| Molar Mass | 100.12 g/mol | 100.12 g/mol | [2][5] |
| Melting Point | 45.5 °C | 63.5 - 64 °C | [1][4] |
| Boiling Point | 185 °C | 198.5 °C | [1][4] |
| Density | ~1.01 g/cm³ | 0.964 g/cm³ (at 76 °C) | [1][4] |
| Appearance | Colorless monoclinic prisms | Volatile, crystallizable solid | [1][6] |
| Odor | Pungent, sour | Sweet, warm, spicy | [1][6] |
Visualizing the Discovery and Biosynthesis
To further contextualize the discovery and relevance of this compound, the following diagrams illustrate the historical workflow and the modern understanding of its biological production.
Conclusion
The discovery of this compound by Ludwig Andreas Buchner was a significant event in the field of natural product chemistry. It not only introduced a new organic acid but also provided an early and compelling case study in stereoisomerism. The reconstructed experimental protocols highlight the ingenuity of 19th-century chemists in isolating and purifying compounds using techniques that remain fundamental today. For modern researchers, understanding this history, combined with the knowledge of its biosynthetic pathway, provides a comprehensive foundation for the continued exploration of angelates and their potent biological activities in drug development and other therapeutic applications.
References
- 1. This compound | 565-63-9 [chemicalbook.com]
- 2. Tiglic Acid | Fisher Scientific [fishersci.com]
- 3. Tiglic acid [webbook.nist.gov]
- 4. Tiglic Acid - C5h8o2, 100.116 G/mol, Density 0.9641 G/cmâ³ At 76â°c, Melting Point 63.5-64â°c, Boiling Point 198.5â°c - Ideal For Chemical Synthesis And Industrial Applications at Best Price in Ankleshwar | Benzo Chem Industries [tradeindia.com]
- 5. scbt.com [scbt.com]
- 6. Showing Compound this compound (FDB000775) - FooDB [foodb.ca]
The Biosynthesis of Angelic Acid in Plants: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Angelic acid, a monocarboxylic unsaturated organic acid, is a significant natural product found predominantly in plants of the Apiaceae family, such as Angelica archangelica. Its esters are known for a variety of medicinal properties, making the elucidation of its biosynthetic pathway of considerable interest for pharmaceutical and biotechnological applications. This technical guide provides a comprehensive overview of the core biosynthesis of this compound in plants. The pathway is intricately linked to the catabolism of the branched-chain amino acid L-isoleucine, proceeding through several enzymatic steps to yield angeloyl-CoA, the immediate precursor to this compound. This document details the proposed enzymatic reactions, presents available quantitative data, outlines detailed experimental protocols for pathway investigation, and provides visualizations of the key processes.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound in plants is not a standalone pathway but is rather embedded within the catabolism of L-isoleucine. The pathway initiates with the conversion of L-isoleucine to its corresponding α-keto acid, which is then oxidatively decarboxylated to form a branched-chain acyl-CoA. A series of subsequent reactions leads to the formation of tiglyl-CoA, the trans-isomer of angeloyl-CoA. The final key step is the isomerization of tiglyl-CoA to angeloyl-CoA, which is then hydrolyzed to yield this compound.
The proposed enzymatic steps are as follows:
-
Transamination of L-Isoleucine: The pathway begins with the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This results in the formation of (S)-3-methyl-2-oxopentanoate.
-
Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC) . This multi-enzyme complex converts (S)-3-methyl-2-oxopentanoate to (S)-2-methylbutanoyl-CoA.
-
Dehydrogenation: (S)-2-methylbutanoyl-CoA is then dehydrogenated by an acyl-CoA dehydrogenase to form tiglyl-CoA.
-
Isomerization: This is a critical and yet not fully elucidated step in plants. It is proposed that tiglyl-CoA is isomerized to its cis-isomer, angeloyl-CoA , by a specific enoyl-CoA isomerase or a similar enzyme with stereospecific activity. The definitive identification of this enzyme in plants remains an area for active research.
-
Hydrolysis: Finally, the hydrolysis of the thioester bond of angeloyl-CoA by an acyl-CoA thioesterase releases free This compound .
Below is a DOT language script for visualizing this proposed pathway.
Angelic Acid: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelic acid, chemically known as (2Z)-2-Methylbut-2-enoic acid, is a naturally occurring monocarboxylic unsaturated organic acid.[1][2][3] First isolated in 1842 by the German pharmacist Ludwig Andreas Buchner from the roots of garden angelica (Angelica archangelica), this compound and its esters are prevalent in plants of the Apiaceae family.[1][4][5][6] this compound esters are recognized as the active components in various herbal medicines, attributed with a range of therapeutic effects including anti-inflammatory, sedative, and pain-relieving properties.[1][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, supported by detailed experimental methodologies and data.
Chemical Structure and Isomerism
This compound is the cis isomer of 2-methyl-2-butenoic acid.[1] Its chemical structure features a five-carbon backbone with a carboxylic acid functional group and a double bond between the second and third carbon atoms.[7] It exists as a geometric isomer with tiglic acid, which is the more thermodynamically stable trans form.[1][4] This isomeric relationship is pivotal, as the spatial arrangement significantly influences their physical properties, stability, and biological reactivity.[4] this compound can be converted to tiglic acid through heating, reaction with inorganic acids, or prolonged storage.[1] The reverse transformation from tiglic acid to this compound is less favorable and can be induced by ultraviolet light.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (2Z)-2-Methylbut-2-enoic acid[1] |
| Synonyms | (Z)-2-Methyl-2-butenoic acid, cis-2-Methyl-2-butenoic acid[7] |
| CAS Number | 565-63-9[1] |
| Chemical Formula | C₅H₈O₂[1] |
| Molecular Weight | 100.12 g/mol [1][3] |
| SMILES | C/C=C(C)\C(O)=O[1] |
| InChI Key | UIERETOOQGIECD-ARJAWSKDSA-N[2] |
Physicochemical and Spectroscopic Properties
This compound is a volatile solid that crystallizes in colorless monoclinic prisms.[1][2] It possesses a characteristic pungent, sour odor and a biting acidic taste.[1][2][5] It is readily soluble in alcohol and hot water, but only slowly dissolves in cold water.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 45.5 °C | [1] |
| Boiling Point | 185 °C | [1] |
| pKa (Strongest Acidic) | 4.97 | [2] |
| logP | 1.32 | [2] |
| Flash Point | 95.56 °C | [8] |
| Specific Gravity | 0.9298 @ 99.6 °C | [8] |
| Refractive Index | 1.4200 @ 100.00 °C | [8] |
Table 3: Spectroscopic Data of this compound
| Spectroscopy | Key Features |
| ¹H NMR | Spectral data available.[9] Provides information on the number and environment of hydrogen atoms. |
| ¹³C NMR | Spectral data available.[10] Reveals the number of unique carbon atoms and their chemical environments. |
| IR Spectroscopy | Spectral data available.[9] Used to identify functional groups, such as the characteristic C=O and O-H stretches of the carboxylic acid. |
| Mass Spectrometry | Spectral data available.[9] Determines the molecular weight and fragmentation pattern, aiding in structure elucidation. |
Note: For detailed spectra, refer to the Spectral Database for Organic Compounds (SDBS) or specialized chemical suppliers.[9][10]
Occurrence and Isolation
This compound is primarily found in plants of the Apiaceae (parsley) family.[1][4]
Key Natural Sources:
-
Angelica archangelica (Garden Angelica): The roots are a primary source, containing approximately 0.3% this compound.[4]
-
Anthemis nobilis (Roman Chamomile): The essential oil of the flowers is a rich source, with up to 85% consisting of esters of Angelic and tiglic acids.[1][4]
-
Peucedanum ostruthium (Masterwort) [1]
-
Ferula moschata (Sumbul) [1]
The biosynthesis of this compound in plants originates from the branched-chain amino acid L-isoleucine.[4]
Experimental Protocol: Extraction from Natural Sources
Protocol: Supercritical Fluid Extraction (SFE) of Active Ingredients from Angelica sinensis
This protocol is adapted from a method for extracting ferulic acid and can be optimized for this compound.[11]
-
Preparation of Plant Material: Obtain dried and powdered roots of Angelica archangelica or another suitable source plant.
-
SFE System Setup: Utilize a supercritical fluid extraction system.
-
Extraction Parameters:
-
Pressure: 30 to 50 MPa
-
Temperature: 45 to 65 °C
-
Solvent: Supercritical CO₂
-
-
Co-solvent Modification (Optional but Recommended): To increase the extraction yield of polar compounds like this compound, introduce ethanol (B145695) as a co-solvent. A ratio of 1.6 (ethanol to raw material) has been shown to be effective for similar compounds.[11]
-
Extraction Process:
-
Load the powdered plant material into the extraction vessel.
-
Pressurize the system with CO₂ to the desired level.
-
Heat the vessel to the set temperature.
-
If using a co-solvent, introduce ethanol into the system.
-
Allow the supercritical fluid to pass through the plant material for a set duration to extract the compounds.
-
-
Collection: Depressurize the CO₂ in a collection vessel, causing the extracted compounds to precipitate.
-
Purification and Analysis: The crude extract can be further purified using techniques like column chromatography. The final product should be analyzed by HPLC, GC-MS, and NMR to confirm purity and identity.
Chemical Synthesis
Several methods for the chemical synthesis of this compound have been developed, often involving the isomerization of its more stable counterpart, tiglic acid.
Experimental Protocol: Synthesis of this compound from Tiglic Acid
This three-step process was detailed by Buckles and Mock in 1949 and represents a classic route to obtaining this compound.[5][12]
-
Step 1: Bromination of Tiglic Acid
-
Dissolve tiglic acid in a suitable solvent (e.g., carbon tetrachloride).
-
Slowly add a solution of bromine (Br₂) in the same solvent to the tiglic acid solution. The reaction proceeds via the addition of bromine across the double bond.
-
The reaction yields α,β-dibromo-α-methylbutyric acid.[12]
-
-
Step 2: Formation of β-bromothis compound
-
Treat the dibromo-acid product from Step 1 with a 25% methanolic solution of potassium hydroxide (B78521) (KOH).
-
This step results in the elimination of one equivalent of HBr, forming β-bromothis compound.[12]
-
-
Step 3: Reduction to this compound
A more recent patented method involves the isomerization of tiglic acid or its esters in the presence of an organic sulfinic acid, followed by continuous distillation to separate the lower-boiling point this compound.[13]
Caption: Synthesis of this compound from Tiglic Acid.
Biological Activities and Potential Applications
This compound and its esters are the active components behind the medicinal use of several herbal remedies.[1][3] The moiety is a key component in many biologically active natural products.[4]
-
Anti-inflammatory Effects: this compound has demonstrated significant anti-inflammatory properties.[4] Its mechanism is believed to involve the modulation of key inflammatory pathways and markers, although the specific molecular targets are still under investigation.[4]
-
Sedative and Anxiolytic Effects: Historically, this compound was used therapeutically as a sedative.[2][8] Esters of this compound found in Roman chamomile contribute to its use against nervous problems.[1]
-
Pain-Relief and Spasmolytic Action: this compound esters, such as petasin (B38403) found in butterbur, are responsible for potent pain-relieving and spasmolytic effects.[1][7]
-
Other Traditional Uses: Herbal medicines containing this compound esters have been used for a wide range of ailments, including fever, gout, and heartburn.[1][3][6]
While this compound itself shows biological activity, its esters are often the primary active constituents in medicinal plants.[1] Further research is needed to fully elucidate the molecular mechanisms of this compound and its derivatives to harness their full therapeutic potential.[4]
Caption: Biological Activities of this compound.
Safety and Toxicology
This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[5][14][15] Ingestion may result in severe chemical burns to the oral cavity and gastrointestinal tract.[14] Inhalation of dusts or mists may cause respiratory tract irritation.[5][14]
Handling Precautions:
-
Handle in a well-ventilated area.[16]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and protective clothing.[16]
-
Avoid dust formation and contact with skin, eyes, and clothing.[16]
-
Store in a corrosive-resistant container in a locked, secure area.[16]
-
Keep away from incompatible materials such as oxidizing agents.[14][15]
In case of exposure, immediate and thorough rinsing with water is critical. Seek immediate medical attention for eye contact, inhalation, or ingestion.[15][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound this compound (FDB000775) - FooDB [foodb.ca]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | 565-63-9 | Benchchem [benchchem.com]
- 5. acs.org [acs.org]
- 6. peakscientific.com [peakscientific.com]
- 7. CAS 565-63-9: this compound | CymitQuimica [cymitquimica.com]
- 8. (Z)-tiglic acid, 565-63-9 [thegoodscentscompany.com]
- 9. This compound(565-63-9) 1H NMR spectrum [chemicalbook.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Extraction of ferulic acid from Angelica sinensis with supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chemicalbook.com [chemicalbook.com]
A Deep Dive into the Stereoisomerism of Angelic and Tiglic Acids: A Technical Guide for Researchers
An in-depth exploration of the cis-trans isomerism, physicochemical properties, and interconversion of angelic acid and tiglic acid, providing valuable insights for professionals in chemical research and drug development.
Introduction: The Significance of Angelic and Tiglic Acids
This compound ((Z)-2-methyl-2-butenoic acid) and tiglic acid ((E)-2-methyl-2-butenoic acid) are naturally occurring monocarboxylic unsaturated organic acids.[1][2] They are primarily found in plants of the Apiaceae family, such as Angelica archangelica, from which this compound derives its name.[1][3] These compounds are not merely academic curiosities; their esters are active components in traditional herbal medicines and are utilized as flavoring agents and in perfumes.[1][2] For researchers in drug development and organic synthesis, a thorough understanding of their stereochemistry, distinct properties, and the dynamics of their interconversion is paramount for harnessing their therapeutic and commercial potential. This technical guide provides a comprehensive overview of the stereoisomerism of angelic and tiglic acids, supported by quantitative data, detailed experimental protocols, and logical diagrams.
Stereoisomerism: A Tale of Two Isomers
This compound and tiglic acid are geometric isomers, specifically cis-trans (or E/Z) isomers, of 2-methyl-2-butenoic acid.[1][4] This isomerism arises from the restricted rotation around the carbon-carbon double bond.
-
This compound (cis or Z-isomer): In this compound, the carboxylic acid group and the ethyl group's methyl are on the same side of the double bond.
-
Tiglic Acid (trans or E-isomer): In tiglic acid, these larger groups are on opposite sides of the double bond.
This seemingly subtle difference in spatial arrangement leads to significant variations in their physical and chemical properties. As stereoisomers that are not mirror images of each other, they are classified as diastereomers.
Physicochemical Properties: A Comparative Analysis
The cis and trans configurations of angelic and tiglic acids, respectively, directly influence their physical properties. Tiglic acid, the trans isomer, is thermodynamically more stable than this compound.[3] This difference in stability is reflected in their melting points and acidity.
| Property | This compound (cis) | Tiglic Acid (trans) |
| Molar Mass | 100.12 g/mol | 100.12 g/mol |
| Melting Point | 45.5 °C[3] | 61-64 °C[5] |
| Boiling Point | 185 °C[3] | 198.5 °C[2] |
| pKa (at 25°C) | 4.30[6] | 5.02[5][7] |
| Solubility in Water | Sparingly soluble in cold water, freely soluble in hot water.[3] | Sparingly soluble in cold water, freely soluble in hot water.[4] |
| Appearance | Colorless monoclinic prisms[3] | White crystalline solid[4] |
| Odor | Pungent, sour odor[1][3] | Sweet, warm, spicy odor[2] |
Note: The lower melting point of this compound is consistent with the general trend for cis isomers, which are typically less symmetrical and have weaker intermolecular forces than their trans counterparts. The higher pKa of tiglic acid indicates it is a weaker acid than this compound.
Spectroscopic Differentiation
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for distinguishing between angelic and tiglic acids.
4.1. Infrared (IR) Spectroscopy:
While both isomers will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the C=C stretch (around 1650 cm⁻¹), subtle differences in the fingerprint region can be used for differentiation. The C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern of the alkene.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide definitive structural information to distinguish between the two isomers. The chemical shifts of the protons and carbons attached to and near the double bond will differ due to the different spatial arrangement of the substituents.
¹H NMR: The chemical shift of the vinyl proton and the methyl protons will be different for the two isomers due to anisotropic effects of the carbonyl group.
¹³C NMR: The chemical shifts of the carbons in the double bond and the methyl carbons will also be distinct for angelic and tiglic acids.
Interconversion of Angelic and Tiglic Acids
The conversion between angelic and tiglic acid is a key aspect of their chemistry. Due to its greater thermodynamic stability, the isomerization of this compound to tiglic acid is a facile process.
5.1. This compound to Tiglic Acid:
This compound readily converts to the more stable tiglic acid under several conditions:
-
Heating: Prolonged boiling of an aqueous solution of this compound results in its conversion to tiglic acid.[6]
-
Acid or Base Catalysis: The presence of strong mineral acids or alkalis accelerates the isomerization.[6]
-
Storage: Over extended periods, even crystalline this compound can slowly convert to tiglic acid.
5.2. Tiglic Acid to this compound:
The reverse transformation is less favorable and requires specific conditions. Irradiation with ultraviolet (UV) light can induce the isomerization of tiglic acid to this compound, although the conversion rates are typically low.[1]
Experimental Protocols
6.1. Synthesis of Tiglic Acid from 2-Hydroxy-2-methylbutyric acid:
This method involves the dehydration of an intermediate, 2-hydroxy-2-methylbutyric acid, which can be synthesized via a Grignard reaction.
Step 1: Synthesis of 2-hydroxy-2-methylbutyric acid
-
In a 2L reaction flask under a nitrogen atmosphere, add 17.5 g of magnesium turnings and 200 g of tetrahydrofuran (B95107) (THF).
-
Slowly add a solution of 77.34 g of ethyl bromide in THF dropwise, maintaining the temperature at 35°C to initiate the Grignard reaction.
-
After the addition is complete, continue stirring for 30 minutes.
-
Once the ethyl Grignard reagent is prepared, add 2.5 g of HMPA (hexamethylphosphoramide) or DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone).
-
Cool the system to 20°C and slowly add 25 g of acetoacetic acid, ensuring the internal temperature does not exceed 40°C.
-
Allow the reaction to proceed for 2 hours after the addition is complete.
-
Cool the mixture to 10-15°C and slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4.
-
Extract the aqueous phase three times with 150 mL of ethyl acetate.
-
Concentrate the combined organic phases to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.
Step 2: Dehydration to Tiglic Acid
-
Prepare a 67% sulfuric acid solution by slowly adding 37 g of concentrated sulfuric acid to 18.5 g of water.
-
Add 18.5 g of the intermediate from Step 1 to the sulfuric acid solution.
-
Heat the mixture to reflux at an external temperature of 140°C for 2-4 hours.
-
Cool the reaction mixture in an ice bath and slowly add a 30% sodium hydroxide (B78521) solution to adjust the pH to 3-4.
-
Extract the mixture three times with 70 mL of ethyl acetate.
-
Concentrate the combined organic phases to obtain crude tiglic acid.
-
Recrystallize the crude product from an ethanol-water solution (1:3 m/m) to yield pure, white crystalline tiglic acid.[1]
6.2. Synthesis of this compound from Tiglic Acid:
A three-step process can be employed to convert the more stable tiglic acid into this compound.[8]
-
Bromination: Addition of bromine across the double bond of tiglic acid.
-
Elimination: Reaction with potassium hydroxide to form 3-bromothis compound.
-
Reduction: Reduction with sodium amalgam to yield this compound.
6.3. Isomerization of this compound to Tiglic Acid:
A straightforward method for isomerization involves heating.
-
Dissolve this compound in water.
-
Boil the solution for an extended period (e.g., 40 hours) to achieve complete conversion to tiglic acid.[1] The progress of the isomerization can be monitored by techniques such as TLC or NMR.
Conclusion
This compound and tiglic acid provide a classic and instructive example of geometric isomerism, where a simple change in the spatial arrangement of atoms leads to distinct and measurable differences in physicochemical properties. For scientists engaged in natural product chemistry, medicinal chemistry, and the development of fragrances and flavorings, a comprehensive understanding of their individual characteristics, stability, and interconversion is essential for their effective isolation, synthesis, and application. The data and protocols presented in this guide offer a solid foundation for further research and development involving these valuable natural compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN105061184A - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tiglic acid CAS#: 80-59-1 [m.chemicalbook.com]
- 6. This compound [drugfuture.com]
- 7. guidechem.com [guidechem.com]
- 8. acs.org [acs.org]
Spectroscopic Profile of Angelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Angelic acid ((2Z)-2-methylbut-2-enoic acid), a monocarboxylic unsaturated organic acid found in various plants of the Apiaceae family.[1] The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.
Molecular Structure and Properties
This compound is the cis isomer of 2-methyl-2-butenoic acid.[1] Its chemical formula is C₅H₈O₂ with a molecular weight of 100.12 g/mol .[2][3]
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.8-2.0 | Doublet of quartets | 3H | CH₃ (attached to C2) |
| ~6.0-6.2 | Quartet | 1H | CH (vinylic) |
| ~1.9-2.1 | Doublet | 3H | CH₃ (attached to C3) |
| ~12.0 | Singlet (broad) | 1H | COOH |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~15.8 | CH₃ (attached to C3) |
| ~20.5 | CH₃ (attached to C2) |
| ~127.8 | C2 |
| ~138.7 | C3 |
| ~170.1 | C1 (COOH) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid)[4] |
| ~1690 | Strong | C=O stretch (conjugated carboxylic acid) |
| ~1640 | Medium | C=C stretch |
| ~1440 | Medium | C-H bend (methyl) |
| ~1300 | Medium | C-O stretch[4] |
| ~850 | Medium | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 100 | High | [M]⁺ (Molecular ion) |
| 85 | High | [M - CH₃]⁺ |
| 55 | High | [M - COOH]⁺ |
| 43 | Medium | [C₃H₇]⁺ or [CH₃CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
The spectrometer is tuned and shimmed for the specific probe and solvent.
-
A standard one-dimensional ¹H NMR spectrum is acquired using a 30° or 45° pulse angle.
-
The spectral width is set to encompass all expected proton resonances (e.g., 0-15 ppm).
-
A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.
-
The free induction decay (FID) is processed using an exponential multiplication with a line broadening of 0.3 Hz, followed by a Fourier transform.
-
The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy:
-
The spectrometer is tuned and shimmed for the ¹³C frequency.
-
A standard one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.
-
The spectral width is set to cover the expected range for carbon resonances (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed.
-
The spectrum is phased and baseline corrected, with chemical shifts referenced to the solvent peak.
IR Spectroscopy
Sample Preparation:
-
Solid Phase (KBr Pellet): A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solution Phase: A dilute solution of this compound is prepared in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the pure solvent) is recorded.
-
The prepared sample is placed in the instrument's sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
Electron Ionization (EI) Mass Spectrometry:
-
A small amount of the sample is introduced into the ion source.
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
The Role of Angelic Acid and its Isomers in Insect Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate chemical warfare between insects and their predators, a diverse arsenal (B13267) of defensive compounds has evolved. Among these are short-chain unsaturated carboxylic acids, which serve as potent repellents. This technical guide provides an in-depth exploration of the role of angelic acid and its more commonly found isomer, tiglic acid, in the defense mechanisms of insects. While direct research on this compound is limited, its presence in some defensive secretions, alongside the wealth of information on the closely related tiglic acid, allows for a comprehensive understanding of the biosynthesis, sequestration, and mode of action of these important defensive molecules. This guide details the biochemical pathways, presents quantitative data on secretion composition, outlines key experimental protocols, and provides visualizations of the underlying processes to support further research and development in this field.
Introduction to Carboxylic Acids in Insect Chemical Defense
Insects employ a vast array of chemical defenses to deter predators, ranging from complex alkaloids to simple organic acids.[1] These secretions are often volatile and pungent, targeting the olfactory and gustatory senses of antagonists to provoke an avoidance response.[1] Low molecular weight carboxylic acids are a common feature of these chemical arsenals, particularly in the defensive secretions of certain beetle families and the larval stages of some Lepidoptera.[2][3][4][5]
This compound, the cis-isomer of 2-methyl-2-butenoic acid, is a volatile solid with a pungent odor and biting taste.[6] While it is more commonly known as a secondary metabolite in plants of the Apiaceae family, it has also been identified in the defensive secretions of some insects, particularly ground beetles of the Carabidae family.[6][7][8] However, its trans-isomer, tiglic acid, is more frequently and abundantly found in these secretions.[2][4][5] This guide will focus on the known and proposed roles of this compound, drawing heavily on the more extensive research conducted on its isomer, tiglic acid, and other structurally related short-chain fatty acids that share a common biosynthetic origin and defensive function.
Biosynthesis of this compound and Tiglic Acid
The primary precursor for the biosynthesis of both this compound and tiglic acid in insects is the essential amino acid L-isoleucine.[2][7] Through a series of metabolic steps, L-isoleucine is converted into these defensive compounds. The proposed biosynthetic pathway involves the catabolism of L-isoleucine to produce 2-methylbutyryl-CoA, a key intermediate. This intermediate is then dehydrogenated to form tiglyl-CoA. Tiglic acid can be formed from tiglyl-CoA. For the synthesis of this compound, it is proposed that tiglyl-CoA is isomerized to angelyl-CoA, which then serves as the direct precursor to this compound.[7]
Feeding experiments with labeled L-isoleucine in carabid beetles have confirmed its role as the precursor and have shown that the injection of L-isoleucine can lead to an increased production of tiglic acid.[2]
Caption: Proposed biosynthetic pathway of angelic and tiglic acids from L-isoleucine.
Sequestration and Storage in Defensive Glands
Insects that synthesize these acidic defense compounds store them in specialized exocrine glands until they are needed. In carabid beetles, these compounds are stored in pygidial glands located in the abdomen.[2][5] Similarly, larvae of swallowtail butterflies (Papilionidae) possess a unique eversible organ called the osmeterium, which is located on the prothorax.[9][10] When the larva is threatened, this forked, fleshy organ is everted, releasing a pungent mixture of volatile compounds.
The composition of these secretions can change with the developmental stage of the insect. For instance, in many Papilio species, the osmeterial secretions of early instar larvae are rich in terpenes, while later instars secrete a mixture of aliphatic acids and their esters, including isobutyric and 2-methylbutyric acids.[3][9] This ontogenetic shift in chemical defense likely reflects a change in the primary predators faced by the larvae as they grow.
Mode of Action and Defensive Efficacy
The primary mode of action for this compound, tiglic acid, and other short-chain carboxylic acids in insect defense is as a chemical repellent. Their high volatility and pungent, acidic odor act as a potent deterrent to a wide range of predators, including ants, spiders, and predatory wasps.[11] The effectiveness of these secretions lies in their ability to stimulate the olfactory and gustatory receptors of predators, causing irritation and an avoidance response.
In some cases, these secretions may also have a topical irritant effect on the cuticle of other arthropods. The combination of a startling visual display (in the case of the osmeterium) and a noxious chemical release provides a multi-modal defense that can be highly effective.
Quantitative Analysis of Defensive Secretions
The composition of defensive secretions can vary significantly between species. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method used for the qualitative and quantitative analysis of these complex mixtures. The table below summarizes the composition of defensive secretions for several insect species where tiglic acid and/or related carboxylic acids are key components. Data for this compound is included where available, though it is less commonly reported.
| Species | Family | Major Defensive Compounds | This compound (%) | Tiglic Acid (%) | Other Major Acids (%) | Reference(s) |
| Pterostichus californicus | Carabidae | Tiglic acid, Ethacrylic acid, 2-Methylbutyric acid | Not Reported | Present | Present | [2] |
| Carabus yaconinus | Carabidae | Methacrylic acid, Tiglic acid | Not Reported | Present | Present | [5] |
| Carabus ullrichii | Carabidae | Methacrylic acid, Tiglic acid, Isobutyric acid | Present | Present | Present | [7][12] |
| Papilio species (late instar) | Papilionidae | Isobutyric acid, 2-Methylbutyric acid and their esters | Not Reported | Not Reported | Present | [3][10] |
| Parnassius glacialis | Papilionidae | Isobutyric acid, 2-Methylbutyric acid and their esters | Not Reported | Not Reported | Present | [13] |
Note: "Present" indicates the compound was identified, but quantitative data was not provided in the cited source.
Experimental Protocols
Extraction of Defensive Secretions
A common method for collecting defensive secretions from insects like carabid beetles is through solvent extraction of the pygidial glands or by inducing the insect to discharge its secretion into a solvent.
-
Immobilization: The insect is carefully immobilized, often by chilling it on a cold plate.
-
Inducement of Secretion: Gentle pressure is applied to the abdomen of the insect to induce the release of the defensive fluid from the pygidial glands.
-
Collection: The secreted droplets are collected using a fine glass capillary tube or by rinsing the posterior of the insect with a small volume of a suitable solvent (e.g., hexane (B92381) or dichloromethane) into a vial.
-
Storage: The collected sample is then sealed and stored at a low temperature (e.g., -20°C) prior to analysis to prevent the evaporation of volatile components.
For osmeterial secretions, the larva is gently provoked to evert the osmeterium, and the secretion can be collected directly from the surface of the organ using a microcapillary tube.
Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying the volatile components of insect defensive secretions.
-
Sample Preparation: The solvent extract containing the defensive secretion is concentrated if necessary. An internal standard (e.g., a known concentration of a non-native hydrocarbon) may be added for accurate quantification.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The different compounds in the mixture are separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.
-
Data Analysis: The identity of each compound is determined by comparing its mass spectrum and retention time to those of known standards and to spectral libraries (e.g., NIST). The quantity of each compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the internal standard.
Caption: Workflow for the analysis of insect defensive secretions using GC-MS.
Predator Deterrence Bioassays
To test the defensive efficacy of the secretions or individual components, bioassays are conducted using common predators.
-
Predator Selection: A suitable predator, such as a common species of ant or spider, is chosen. The predators are often starved for a period before the assay to ensure they are motivated to forage.
-
Treatment Application: A food source (e.g., a small piece of insect prey or a sugar solution) is treated with either the whole defensive secretion, a solvent extract of the secretion, or a pure standard of a compound of interest (e.g., angelic or tiglic acid) at a biologically relevant concentration. A control group is treated with the solvent alone.
-
Observation: The treated and control food sources are presented to the predators in an arena. The behavior of the predators is observed and recorded. Key metrics include the time taken to approach the food, the frequency of contact, and whether the food is consumed or rejected.
-
Statistical Analysis: The results from the treatment and control groups are compared using appropriate statistical tests to determine if the defensive compound has a significant deterrent effect.
Conclusion and Future Directions
This compound, its isomer tiglic acid, and other related short-chain carboxylic acids are important components of the chemical defensive repertoire of various insect species. Their biosynthesis from common amino acids like L-isoleucine represents an efficient metabolic strategy for producing potent repellents. While the defensive role of tiglic acid is well-documented, particularly in carabid beetles, the specific ecological significance of this compound remains an area for further investigation.
Future research should focus on:
-
More extensive screening of insect defensive secretions to better understand the taxonomic distribution of this compound.
-
Investigating the specific enzymatic control of the isomerization of tiglyl-CoA to angelyl-CoA to understand the regulation of the this compound to tiglic acid ratio.
-
Comparative bioassays to determine if there are differences in the deterrent efficacy of this compound and tiglic acid against a range of predators.
-
Exploring the potential of these natural compounds as models for the development of novel, environmentally benign insect repellents.
By continuing to unravel the complexities of insect chemical ecology, we can gain valuable insights into the evolutionary arms race between predator and prey and potentially harness these natural solutions for human applications.
References
- 1. Defense in insects - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catabolic Formation of Methacrylic Acid and Tiglic Acid from the Branched Chain Amino Acids in the Pygidial Defensive : Glands of Carabus yaconinus BATES (Coleoptera : Carabidae) [jstage.jst.go.jp]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 565-63-9 | Benchchem [benchchem.com]
- 8. acs.org [acs.org]
- 9. images.peabody.yale.edu [images.peabody.yale.edu]
- 10. Osmeterium - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The Chemical Composition and Antimitotic, Antioxidant, Antibacterial and Cytotoxic Properties of the Defensive Gland Extract of the Beetle, Luprops tristis Fabricius - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical nature of larval osmeterial secretions of papilionid butterflies in the generaParnassius, Sericinus andPachliopta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physical Properties of Angelic Acid and Tiglic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelic acid and tiglic acid, geometric isomers of 2-methyl-2-butenoic acid, exhibit distinct physical properties that influence their stability, reactivity, and potential applications in various scientific fields, including drug development. This technical guide provides a comprehensive comparison of the core physical characteristics of these two unsaturated monocarboxylic acids. All quantitative data is presented in clear, comparative tables. Detailed experimental protocols for the determination of these properties are provided to ensure reproducibility. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.
Introduction
This compound ((Z)-2-methylbut-2-enoic acid) and tiglic acid ((E)-2-methylbut-2-enoic acid) are naturally occurring organic compounds found in various plants.[1][2] Their structural difference lies in the geometry of the substituents around the carbon-carbon double bond, with this compound being the cis isomer and tiglic acid the trans isomer. This seemingly subtle difference in stereochemistry leads to significant variations in their physical properties, which are critical for their isolation, characterization, and application in chemical synthesis and pharmaceutical research.
Comparative Physical Properties
The physical properties of this compound and tiglic acid are summarized in the tables below for easy comparison. These values have been compiled from various reputable sources.
Table 1: General and Thermodynamic Properties
| Property | This compound | Tiglic Acid |
| IUPAC Name | (2Z)-2-Methylbut-2-enoic acid | (E)-2-Methylbut-2-enoic acid |
| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ |
| Molar Mass ( g/mol ) | 100.12 | 100.12 |
| Appearance | White crystalline powder or solid[3] | White to beige crystalline powder and chunks[4] |
| Melting Point (°C) | 45-47 | 61-64[4][5] |
| Boiling Point (°C) | 185 | 198.5[6] |
| Density (g/mL) | 0.983 at 47°C | 0.969 at 25°C[5][7] |
Table 2: Solubility and Acidity
| Property | This compound | Tiglic Acid |
| Solubility in Water | Sparingly soluble in cold water, freely soluble in hot water. | Slightly soluble in water.[7][8] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[9] | Soluble in alcohol, ether, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[5][8] |
| pKa | 4.30 | ~4.95 |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of organic acids like angelic and tiglic acid.
Determination of Melting Point (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this is a sharp transition.
Methodology:
-
Sample Preparation: A small amount of the dried, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of Boiling Point (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether) are used.
-
Sample Preparation: A known mass of the solute (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing and Observation: The mixture is agitated (e.g., by vortexing) for a set period at a controlled temperature. The mixture is then visually inspected to determine if the solid has completely dissolved. If it has, more solute is added until saturation is reached. If not, the mixture is filtered, and the undissolved solid is dried and weighed to determine the amount that dissolved.
Determination of pKa (Potentiometric Titration)
The pKa is a measure of the strength of an acid in solution.
Methodology:
-
Solution Preparation: A standard solution of the acid with a known concentration is prepared in a suitable solvent (usually water or a water-cosolvent mixture).[10]
-
Titration Setup: A pH electrode, calibrated with standard buffers, is immersed in the acid solution. The solution is stirred continuously.
-
Titration: A standard solution of a strong base (e.g., NaOH) of known concentration is added to the acid solution in small, precise increments from a burette.[8][11]
-
Data Collection: The pH of the solution is recorded after each addition of the base.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.[10]
Isomeric Relationship and Interconversion
This compound and tiglic acid are geometric isomers, with this compound being the less stable cis isomer and tiglic acid being the more stable trans isomer. This difference in stability is reflected in their physical properties, with the trans isomer generally having a higher melting point and boiling point due to better crystal packing and stronger intermolecular forces.
This compound can be converted to the more stable tiglic acid through heating or by treatment with acids or bases.[1] The reverse conversion from tiglic acid to this compound is less favorable and typically requires photochemical methods.[1]
Conclusion
The distinct physical properties of this compound and tiglic acid, stemming from their cis-trans isomerism, are fundamental to their handling, analysis, and application. Tiglic acid, the trans isomer, is thermodynamically more stable, which is reflected in its higher melting and boiling points. Understanding these differences and the methodologies for their determination is crucial for researchers in organic synthesis, natural product chemistry, and drug development. The provided data and protocols serve as a valuable resource for the scientific community, enabling more informed and efficient research endeavors involving these important isomeric compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | chemical compound | Britannica [britannica.com]
- 3. quora.com [quora.com]
- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
Angelic acid CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelic acid, a naturally occurring monocarboxylic unsaturated organic acid, has garnered significant attention in the scientific community for its diverse biological activities. Primarily found in plants of the Apiaceae family, this compound and its derivatives have been traditionally used in herbal medicine. Recent research has elucidated specific molecular mechanisms, positioning this compound as a molecule of interest for therapeutic development, particularly in oncology. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, its role in inducing ferroptosis in cancer cells through the NRF2 signaling pathway, and detailed experimental protocols for studying its effects.
Chemical Identity and Properties
This compound, systematically known as (Z)-2-Methylbut-2-enoic acid, is the cis isomer of 2-methyl-2-butenoic acid. Its unique chemical structure is foundational to its biological activity.
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in research and development.
| Identifier Type | Value |
| CAS Number | 565-63-9[1][2][3][4] |
| IUPAC Name | (2Z)-2-methylbut-2-enoic acid[5][6][7][8] |
| Molecular Formula | C₅H₈O₂[1][2][3] |
| Molecular Weight | 100.12 g/mol [2][3][4][5] |
| InChI | InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3-[1][2][5][8] |
| InChI Key | UIERETOOQGIECD-ARJAWSKDSA-N[1][2][7] |
| SMILES | C/C=C(\C)/C(=O)O[2][6][8] |
| PubChem CID | 643915[5][6] |
| Synonyms | (Z)-2-Methyl-2-butenoic Acid, cis-2-Methyl-2-butenoic acid, 2-Methylisocrotonic Acid[1][2][4][5][9] |
Physicochemical Properties
| Property | Value |
| Appearance | White to light yellow crystalline powder[2][3] |
| Melting Point | 45.5 °C (113.9 °F; 318.6 K)[6] |
| Boiling Point | 185 °C (365 °F; 458 K)[6] |
| Solubility | Soluble in hot water and alcohol[6]. Soluble in DMSO (19 mg/mL)[10]. |
Mechanism of Action: Induction of Ferroptosis via NRF2 Degradation
Recent studies have identified a novel anti-cancer mechanism of this compound, demonstrating its ability to induce ferroptosis in colorectal cancer cells.[2][5] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The central mechanism involves the direct interaction of this compound with Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor in the cellular antioxidant response.
This compound binds to the NRF2 protein, promoting its degradation through the ubiquitination-proteasome pathway.[5] This targeted degradation of NRF2 alleviates its inhibitory effect on oxidative stress and lipid peroxidation, leading to an accumulation of intracellular reactive oxygen species (ROS) and subsequent ferroptotic cell death.[5] This mechanism is supported by the observed upregulation of ferroptosis-related markers, including ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1 (CHAC1) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2), upon treatment with this compound.[2][5]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced ferroptosis.
Caption: this compound induces ferroptosis by promoting NRF2 degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the biological effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Colorectal cancer cell lines such as DLD1 and SW480 are suitable models.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should be kept below 0.1%.
-
Treatment: Cells are seeded and allowed to adhere overnight before being treated with various concentrations of this compound for the desired time points (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 50, 100, 200, 400 µM) for 24 hours.
-
Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Lipid Peroxidation Assay (MDA Assay)
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
-
Culture and treat cells with this compound as described above.
-
Harvest the cells and lyse them in a suitable lysis buffer on ice.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Use a commercial MDA assay kit and follow the manufacturer's instructions. This typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Measure the absorbance of the product at the specified wavelength (usually 532 nm).
-
Calculate the MDA concentration relative to the protein concentration.
In Vivo Ubiquitination Assay
This assay is used to determine if this compound promotes the ubiquitination of NRF2.
-
Transfect cells with plasmids encoding HA-tagged ubiquitin and Flag-tagged NRF2.
-
Treat the transfected cells with this compound and a proteasome inhibitor (e.g., MG132) for a specified time.
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitate NRF2 from the cell lysates using an anti-Flag antibody conjugated to agarose (B213101) beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-HA antibody to detect ubiquitinated NRF2. An anti-Flag antibody should be used to confirm the immunoprecipitation of NRF2.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Conclusion
This compound presents a compelling profile for further investigation in the context of drug development. Its defined mechanism of action, involving the induction of ferroptosis through NRF2 degradation, offers a clear therapeutic hypothesis, particularly in cancer types that are resistant to traditional apoptosis-inducing agents. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the multifaceted biological activities of this promising natural compound. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy and safety in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound triggers ferroptosis in colorectal cancer cells via targeting and impairing NRF2 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supercritical fluid extract of Angelica sinensis promotes the anti-colorectal cancer effect of oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network pharmacology-based research on the effect of angelicin on osteosarcoma and the underlying mechanism | Aging [aging-us.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Angelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Angelic acid, a naturally occurring monocarboxylic acid found in various plants of the Apiaceae family. This document synthesizes available data on its cytotoxic effects against various cancer cell lines, details the experimental protocols for assessing its activity, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its related compound, Angelicin, has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. The available IC50 values are summarized in the tables below.
Cytotoxicity of this compound
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| DLD1 | Colorectal Cancer | 24 h | 200 (in combination with RSL3) | [1] |
| SW480 | Colorectal Cancer | 24 h | 200 (in combination with RSL3) | [1] |
| SH-SY5Y | Neuroblastoma | 48 h | 49.56 | [2] |
Cytotoxicity of Angelicin (a related furanocoumarin)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | < 20 | [3] |
| SiHa | Cervical Cancer | Not specified | [4] |
| HepG2 | Liver Cancer | Not specified | [5] |
| Huh-7 | Liver Cancer | Not specified | [5] |
| Human Hepatocellular Carcinoma | Liver Cancer | < 20 | [3] |
| Rhabdomyosarcoma (RD) | Rhabdomyosarcoma | < 20 | [3] |
| Colorectal Carcinoma | Colorectal Cancer | < 20 | [3] |
| Human Epithelioma | Epithelioma | < 20 | [3] |
| Human Breast Adenocarcinoma | Breast Cancer | < 20 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the cytotoxicity screening of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[6]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assessment by Western Blot
Western blotting is used to detect specific proteins in a sample and can be used to assess the expression levels of apoptosis-related proteins.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives have been shown to induce cytotoxicity through multiple signaling pathways, primarily apoptosis and ferroptosis.
Intrinsic Apoptosis Pathway
Angelicin, a related compound, has been demonstrated to induce apoptosis through the intrinsic, mitochondria-mediated pathway.[2] This involves the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, and the upregulation of pro-apoptotic proteins, leading to the activation of caspase-9 and caspase-3.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angelicin induces apoptosis through intrinsic caspase-dependent pathway in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Cytotoxic Activities and Molecular Mechanisms of Angelica shikokiana Extract and its Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angelicin inhibits the malignant behaviours of human cervical cancer potentially via inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Angelic Acid in the Apiaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of angelic acid and its derivatives within the plant family Apiaceae. This compound, a monocarboxylic unsaturated organic acid, and its esters are significant secondary metabolites found in numerous species of this family, contributing to their aromatic properties and reported medicinal activities.[1] This document summarizes the current knowledge on the distribution of these compounds, provides detailed experimental protocols for their study, and visualizes key biochemical and analytical pathways.
Occurrence of this compound and its Derivatives in Apiaceae
This compound is notably present in the roots of many plants belonging to the Apiaceae family.[1] Documented occurrences include species such as Angelica archangelica, Peucedanum ostruthium (masterwort), Levisticum officinale (lovage), Ferula moschata (sumbul), and Laserpitium latifolium.[1] The oil of carrot (Daucus carota) has also been reported to contain this compound.[1] In some instances, such as in sumbul plants, this compound may exist within a larger complex that breaks down to release the acid upon processing.[1]
Beyond the free acid, esters of this compound are prevalent and are considered active components in many herbal medicines.[1] For instance, the essential oil of Roman chamomile (Anthemis nobilis, a member of the related Asteraceae family) is rich in esters of angelic and tiglic acids, including isobutyl angelate and amyl angelate.[1] Within the Apiaceae, esters such as decursinol (B1670153) angelate are significant constituents of several Angelica species.
The concentration of these compounds can vary significantly between species and even different parts of the plant. The highest reported concentration of free this compound is in the roots of Angelica archangelica, at approximately 0.3%.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its derivatives in various Apiaceae species. It is important to note that comprehensive quantitative surveys across the family are limited, and the presented data is based on available literature.
| Species | Plant Part | Compound | Concentration | Reference |
| Angelica archangelica | Root | This compound | ~ 0.3% | [1][2] |
| Angelica gigas | Root | Decursinol angelate | Variable | [3] |
| Angelica sinensis | Root | Ferulic acid, Z-ligustilide | Variable | [4][5] |
| Angelica acutiloba | Root | Ligustilide (B1675387) | Variable | [6] |
Note: While ferulic acid and ligustilide are not direct this compound derivatives, their prevalence in Angelica species is noted here for context on the chemical profile of these plants.
Biosynthesis of this compound
The biosynthesis of this compound in plants is understood to originate from the branched-chain amino acid, L-isoleucine. The pathway involves a series of enzymatic reactions that modify the carbon skeleton of isoleucine to produce the final unsaturated acid. The key steps in this proposed pathway are outlined below.
Experimental Protocols
The analysis of this compound and its derivatives in plant material typically involves extraction, separation, and quantification. The following protocols are based on established methods for the analysis of organic acids and other secondary metabolites in Angelica and related species.
Extraction of this compound and its Esters
This protocol describes a general method for the extraction of this compound and its derivatives from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Angelica archangelica)
-
70% Ethanol (B145695) (v/v)
-
Sonicator
-
Centrifuge
-
0.45 µm membrane filter
-
Rotary evaporator
Procedure:
-
Weigh approximately 1.0 g of the powdered plant material into a suitable flask.
-
Add 10 mL of 70% ethanol to the flask.
-
Sonicate the mixture for 45 minutes at room temperature.
-
Centrifuge the extract to pellet the solid plant material.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
For the analysis of free this compound, the filtered extract can be directly used for HPLC analysis.
-
For the isolation of this compound, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting residue can then be subjected to further purification steps.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method is adapted from protocols for the analysis of marker compounds in Angelica species and can be optimized for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid. A typical gradient could be:
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210-220 nm for this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Procedure:
-
Prepare a stock solution of this compound standard of known concentration in the mobile phase.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC system.
-
Inject the filtered plant extract onto the HPLC system.
-
Identify the this compound peak in the chromatogram of the plant extract by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the extract by using the calibration curve.
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of this compound in Apiaceae species, from sample preparation to data analysis.
Conclusion
This technical guide has provided an in-depth overview of the occurrence, biosynthesis, and analytical methodologies for this compound in the Apiaceae family. The presented data and protocols offer a valuable resource for researchers, scientists, and drug development professionals interested in this important class of natural products. Further research is warranted to expand the quantitative analysis of this compound and its derivatives across a wider range of Apiaceae species and to fully elucidate the pharmacological potential of these compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Angelica Uses, Benefits & Dosage [drugs.com]
- 3. Development of gas chromatographic/mass spectrometry-pattern recognition method for the quality control of Korean Angelica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angelica Species | Musculoskeletal Key [musculoskeletalkey.com]
- 5. Bioactivities of major constituents isolated from Angelica sinensis (Danggui) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Angelic Acid: A Volatile Organic Compound with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Angelic acid, a naturally occurring monocarboxylic unsaturated organic acid, is a volatile organic compound (VOC) found predominantly in plants of the Apiaceae family.[1] Historically used in traditional medicine, recent scientific investigation has unveiled its significant potential in modern drug development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, natural occurrence, biosynthesis, and detailed experimental protocols for its extraction, analysis, and evaluation of its biological activities. A key focus is placed on its role as a ferroptosis inducer through the modulation of the NRF2 signaling pathway, highlighting its potential as an anti-cancer agent.
Introduction
This compound, systematically named (2Z)-2-methylbut-2-enoic acid, is the cis-isomer of 2-methyl-2-butenoic acid.[1] It is a volatile solid characterized by a biting taste and a pungent, sour odor.[1] For centuries, plants containing this compound and its esters, such as Angelica archangelica and Roman chamomile (Anthemis nobilis), have been utilized in herbal remedies for a variety of ailments including pain, fever, and digestive issues.[1] The growing interest in natural compounds for drug discovery has brought this compound to the forefront of scientific research, particularly for its promising pharmacological activities.
Physicochemical Properties
This compound's biological activity and volatility are intrinsically linked to its chemical structure and physical properties. A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [2] |
| Molecular Weight | 100.12 g/mol | [2] |
| Melting Point | 45.5 °C | [3] |
| Boiling Point | 185 °C | [3] |
| pKa | 4.97 | [2] |
| Water Solubility | 83 g/L | [2] |
| Appearance | Colorless monoclinic prisms or white crystalline powder | [3] |
| Odor | Pungent, sour | [1] |
Natural Occurrence and Biosynthesis
Natural Sources
This compound is primarily found in the roots and essential oils of various plants belonging to the Apiaceae family.[1] Notable concentrations have been identified in several species, as detailed in Table 2. It often exists as esters, which contribute to the characteristic aroma and biological activity of these plants.[1]
| Plant Species | Part of Plant | Concentration | Reference(s) |
| Angelica archangelica (Garden Angelica) | Root | ~0.3% | [3][4] |
| Anthemis nobilis (Roman Chamomile) | Flower Oil | Esters of angelic and tiglic acids constitute up to 85% of the oil | [3] |
| Levisticum officinale (Lovage) | Root | Present as an active ingredient | [3] |
| Ferula moschata (Sumbul) | Root | Present | [3] |
| Peucedanum ostruthium (Masterwort) | Root | Present | [3] |
Biosynthesis Pathway
The biosynthesis of this compound originates from the branched-chain amino acid L-isoleucine. The pathway involves a series of enzymatic reactions, starting with the deamination of L-isoleucine to form an α-keto acid. While the complete enzymatic cascade from L-isoleucine to this compound is not fully elucidated in all plant species, the key steps are understood to involve enzymes such as aminotransferases, α-keto acid dehydrogenases, and hydratases/dehydratases.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Angelic Acid from Tiglic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of angelic acid from its more stable geometric isomer, tiglic acid. The conversion of the trans isomer (tiglic acid) to the cis isomer (this compound) is a critical process in the synthesis of various natural products and pharmaceutical intermediates, as esters of this compound are known for their fragrance and medicinal properties.[1][2][3]
Two primary methods are detailed below: a catalytic isomerization suitable for larger-scale production and a classical three-step chemical conversion ideal for laboratory-scale synthesis. A third photochemical method is also briefly discussed.
Method 1: Catalytic Isomerization using Organic Sulfinic Acid
This method relies on the isomerization of tiglic acid or its esters in the presence of an organic sulfinic acid catalyst at elevated temperatures.[4] The process can be performed as a batch reaction or a continuous process involving distillation to separate the lower-boiling point this compound or its ester.[4][5]
Key Advantages:
-
Simple, one-step process.
-
Suitable for larger-scale synthesis.
-
Avoids the use of hazardous reagents like bromine.
Experimental Protocol:
-
Materials:
-
Tiglic acid or methyl tiglate
-
p-Toluenesulfinic acid (or another organic sulfinic acid like benzenesulfinic acid)
-
Reaction vessel equipped with a heating mantle, magnetic stirrer, and a condenser (for batch process) or a distillation column (for continuous process).
-
High-vacuum pump for reduced pressure distillation.
-
-
Procedure (Batch Isomerization): a. In a round-bottom flask, combine tiglic acid and the organic sulfinic acid catalyst. The catalyst concentration should be between 0.01% and 10% of the weight of the tiglic acid, with a preferred range of 0.05% to 2%.[4] b. Heat the mixture with stirring to a temperature between 50°C and 170°C.[4] For example, heating a mixture of 1 g of tiglic acid and 15 mg of p-toluenesulfinic acid at 130°C for 15 minutes will result in a thermodynamic equilibrium mixture.[4] c. Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of this compound to tiglic acid. d. Once equilibrium is reached, the mixture can be cooled. The this compound can then be separated from the unreacted tiglic acid by fractional distillation under reduced pressure, taking advantage of the lower boiling point of this compound.
-
Procedure (Continuous Isomerization-Distillation): a. For a more efficient separation, a continuous process can be employed. The reaction vessel is connected to a rectifying column with a theoretical plate number of at least 5, preferably between 7 and 30.[4][5] b. The mixture of tiglic acid and the organic sulfinic acid catalyst is heated in the reaction vessel to a temperature that allows for both isomerization and the distillation of the this compound product. c. As this compound is formed, its lower boiling point allows it to be continuously removed from the reaction mixture through the distillation column. This constant removal of the product shifts the equilibrium towards the formation of more this compound.[4][5] d. The distilled this compound can be collected, and its purity can be further enhanced by a second rectification.[5]
Data Presentation:
| Parameter | Value | Reference |
| Catalyst Concentration | 0.01% - 10% (w/w of tiglic acid) | [4] |
| Preferred Catalyst Conc. | 0.05% - 2% (w/w of tiglic acid) | [4] |
| Reaction Temperature | Room Temperature - 200°C | [4] |
| Preferred Temperature | 50°C - 170°C | [4] |
| Methyl Angelate Boiling Point | 128-129°C | [4] |
| Methyl Tiglate Boiling Point | 138-139°C | [4] |
| Rectifying Column Plates | ≥ 5 (preferably 7-30) | [4][5] |
Logical Relationship of Catalytic Isomerization
Caption: Workflow for the catalytic isomerization of tiglic acid.
Method 2: Three-Step Chemical Conversion
This classical laboratory method involves the protection of the double bond by bromination, followed by dehydrobromination and subsequent reduction to yield this compound.[1][6] While it is a multi-step process, it can produce high-purity this compound uncontaminated by tiglic acid.[6]
Experimental Protocol:
-
Step 1: Bromination of Tiglic Acid a. Materials: Tiglic acid, bromine. b. Procedure: Dissolve tiglic acid in a suitable solvent (e.g., carbon tetrachloride). Slowly add an equimolar amount of bromine while stirring. The reaction is an electrophilic addition of bromine across the double bond. c. Work-up: After the reaction is complete (indicated by the disappearance of the bromine color), the solvent is removed under reduced pressure to yield α,β-dibromo-α-methylbutyric acid.
-
Step 2: Dehydrobromination a. Materials: α,β-dibromo-α-methylbutyric acid, 25% methanolic potassium hydroxide (B78521). b. Procedure: The dibrominated product from Step 1 is treated with a 25% solution of potassium hydroxide in methanol.[6] This results in the elimination of one equivalent of HBr to form β-bromothis compound. c. Work-up: The reaction mixture is acidified, and the product is extracted with a suitable organic solvent. The solvent is then removed to yield the crude β-bromothis compound.
-
Step 3: Reduction to this compound a. Materials: β-bromothis compound, 9% sodium amalgam, water. b. Procedure: The β-bromothis compound is dissolved in water and treated with a 9% sodium amalgam.[6] The sodium amalgam acts as a reducing agent, replacing the bromine atom with a hydrogen atom. c. Work-up: The aqueous solution is acidified to precipitate the this compound. The solid product is then collected by filtration and can be purified by crystallization from ligroin to yield pure this compound.[6]
Data Presentation:
| Step | Reaction | Reagents | Yield | Reference |
| 1 | Bromination | Bromine | 86% | [1][6] |
| 2 | Dehydrobromination | 25% Methanolic KOH | 62.5% | [1][6] |
| 3 | Reduction | 9% Sodium Amalgam in water | 61% | [1][6] |
| Overall | - | - | ~33% | [1][6] |
Experimental Workflow for Three-Step Synthesis
Caption: Workflow of the three-step chemical conversion.
Method 3: Photochemical Isomerization
The conversion of tiglic acid to this compound can also be induced by ultraviolet (UV) light.[7] However, this method is generally characterized by a very low conversion rate and is not typically practical for preparative synthesis. One study reported that after irradiating 13 g of tiglic acid with a 500-watt lamp for 43 days, only 0.36 g of this compound was obtained.[2] This method is primarily of academic interest for studying photochemical isomerization processes.
Signaling Pathway (Isomerization Relationship)
The core of this synthesis is the geometric isomerization around the carbon-carbon double bond. Tiglic acid is the more stable trans (E) isomer, while this compound is the less stable cis (Z) isomer.[1][8] The energy input, either thermal (Method 1) or light (Method 3), provides the activation energy to overcome the rotational barrier of the double bond, allowing for the conversion to the cis form. In the three-step chemical method, the double bond is temporarily saturated to allow for rotation before being reformed in the desired stereochemical configuration.
References
- 1. This compound | 565-63-9 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN111233654A - Simple method for synthesizing tiglic acid - Google Patents [patents.google.com]
- 4. EP0112394B1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocol for the Extraction of Angelic Acid from Chamomile Oil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelic acid, a monocarboxylic unsaturated organic acid, is a constituent of Roman chamomile (Chamaemelum nobile or Anthemis nobilis) oil, where it is predominantly found as esters.[1][2] These esters, such as isobutyl angelate and 2-methylbutyl angelate, are major contributors to the oil's characteristic aroma and therapeutic properties.[1][2] This document provides a detailed protocol for the extraction of free this compound from Roman chamomile essential oil. The process involves the initial saponification (alkaline hydrolysis) of the angelate esters within the oil, followed by a liquid-liquid acid-base extraction to isolate the this compound from the neutral components of the oil. This protocol is intended for laboratory-scale extraction and purification.
Introduction
Roman chamomile essential oil is a complex mixture of volatile compounds, with a significant portion comprised of various esters of this compound.[1][2] The primary angelate esters are isobutyl angelate and 2-methylbutyl angelate, which together can constitute over 50% of the oil's composition.[1][2] Free this compound has demonstrated various biological activities and serves as a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This protocol details a robust method to liberate this compound from its esterified form in chamomile oil and subsequently purify it. The methodology is based on the chemical principles of ester saponification and acid-base extraction.
Data Presentation
The yield of this compound is dependent on the concentration of its esters in the starting chamomile oil. The following table provides a summary of the typical composition of major angelate esters in Roman chamomile oil and the theoretical yield of this compound.
| Component | Typical Percentage in Chamomile Oil (%) | Molecular Weight ( g/mol ) | Moles per 100g of Oil | Theoretical this compound Yield per 100g of Oil (g) |
| Isobutyl angelate | 36.3 - 38.5 | 156.22 | 0.232 - 0.246 | 23.2 - 24.6 |
| 2-Methylbutyl angelate | 18.2 - 20.3 | 170.25 | 0.107 - 0.119 | 10.7 - 11.9 |
| Total Theoretical Yield | 33.9 - 36.5 |
Note: The actual yield will be lower due to incomplete reactions and losses during the workup.
Experimental Protocol
This protocol is divided into two main stages: Saponification of Chamomile Oil and Isolation and Purification of this compound.
Stage 1: Saponification of Angelate Esters
This stage involves the alkaline hydrolysis of the angelate esters present in the chamomile oil to yield the corresponding angelate salt and alcohols.
Materials:
-
Roman chamomile essential oil
-
Ethanol (95%)
-
Potassium hydroxide (B78521) (KOH)
-
Distilled water
-
Round-bottom flask (appropriate size for the volume of oil)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Glassware for measurements (graduated cylinders, beakers)
Procedure:
-
Preparation of Ethanolic KOH Solution: Prepare a 2 M solution of potassium hydroxide in 95% ethanol. For example, to prepare 100 mL of this solution, dissolve 11.22 g of KOH pellets in approximately 90 mL of 95% ethanol, then transfer to a 100 mL volumetric flask and bring to volume with 95% ethanol.
-
Reaction Setup: In a round-bottom flask, place a known quantity of Roman chamomile essential oil (e.g., 10 g). Add a magnetic stir bar.
-
Addition of Base: For every gram of chamomile oil, add 10 mL of the 2 M ethanolic KOH solution. This ensures a molar excess of KOH to drive the saponification reaction to completion.
-
Reflux: Attach the reflux condenser to the round-bottom flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 80-90°C) with constant stirring.
-
Reaction Time: Maintain the reflux for 2 hours to ensure complete hydrolysis of the esters.
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
Stage 2: Isolation and Purification of this compound
This stage utilizes acid-base extraction to separate the this compound (as its water-soluble salt) from the neutral, non-saponifiable components of the chamomile oil. The angelate salt is then protonated to regenerate the free this compound, which is subsequently extracted and purified.
Materials:
-
Saponified reaction mixture from Stage 1
-
Diethyl ether (or other suitable organic solvent like dichloromethane)
-
Hydrochloric acid (HCl), 3 M
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or a pH meter
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Solvent Partitioning: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of distilled water and an equal volume of diethyl ether.
-
Extraction of Neutral Components: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The upper organic layer (diethyl ether) will contain the neutral, non-saponifiable components of the chamomile oil (e.g., hydrocarbons, alcohols). The lower aqueous layer will contain the potassium angelate salt.
-
Separation: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Back-Extraction (Optional but Recommended): To maximize the recovery of the angelate salt, add a fresh portion of diethyl ether to the aqueous layer in the Erlenmeyer flask, transfer back to the separatory funnel, shake, and separate the layers again. Discard the ether layer.
-
Acidification: Cool the aqueous layer containing the potassium angelate in an ice bath. Slowly add 3 M hydrochloric acid dropwise while stirring until the solution becomes acidic (pH ~2-3), which can be checked with pH paper. The addition of acid will protonate the angelate salt, forming the less water-soluble free this compound, which may precipitate out as a white solid or an oily layer.
-
Extraction of this compound: Transfer the acidified aqueous solution back to the separatory funnel. Add a portion of diethyl ether (approximately one-third of the aqueous layer volume).
-
Isolation: Shake the funnel vigorously and allow the layers to separate. The this compound will be extracted into the upper ether layer. Drain the lower aqueous layer and collect the upper ether layer containing the this compound in a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of diethyl ether to ensure complete recovery of the this compound. Combine all the ether extracts.
-
Washing: Wash the combined ether extracts in the separatory funnel with a small portion of saturated sodium chloride (brine) solution. This helps to remove any dissolved water from the organic layer.
-
Drying: Transfer the ether extract to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Solvent Removal: Decant or filter the dried ether solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator under reduced pressure.
-
Purification and Yield Calculation: The resulting solid or semi-solid is the crude this compound. For further purification, recrystallization from a suitable solvent (e.g., hot water or a hexane/ethyl acetate (B1210297) mixture) can be performed. Once the purified this compound is dry, weigh it to determine the final yield.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of this compound from chamomile oil.
Logical Relationship of Key Steps
Caption: Key chemical transformations in the isolation of this compound.
References
Purification of Angelic Acid and its Isomer Tiglic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of angelic acid and its more stable isomer, tiglic acid. These closely related geometric isomers often occur together and their efficient separation is crucial for various applications in research, flavor and fragrance industries, and pharmaceutical development.
Introduction to Angelic and Tiglic Acid
This compound ((Z)-2-methylbut-2-enoic acid) and tiglic acid ((E)-2-methylbut-2-enoic acid) are monocarboxylic unsaturated organic acids.[1][2] this compound is found in the roots and essential oils of various plants, including those from the Apiaceae family.[1] Tiglic acid is also found in nature, for instance in croton oil.[3] Due to the cis configuration of its methyl and carboxyl groups across the double bond, this compound is the less thermodynamically stable isomer and can be converted to the more stable trans isomer, tiglic acid, upon heating or treatment with acids.[1][4] This inherent instability presents a challenge in its purification. The structural differences between these isomers result in distinct physical and chemical properties, which can be exploited for their separation.
Comparative Physicochemical Properties
A summary of the key physical and chemical properties of angelic and tiglic acid is presented in the table below. These differences are fundamental to the purification strategies outlined in this document.
| Property | This compound ((Z)-isomer) | Tiglic Acid ((E)-isomer) | References |
| Molar Mass | 100.12 g/mol | 100.12 g/mol | [1][5] |
| Melting Point | 45.5 °C | 61-64 °C | [1][5] |
| Boiling Point | 185 °C | 198.5 °C | [1][4] |
| Solubility in Water | Sparingly soluble in cold water, freely soluble in hot water. | Slightly soluble in water. | [1][4] |
| Solubility in Organic Solvents | Soluble in alcohol and ether. | Soluble in ethanol, ether, chloroform. | [6][7] |
| Acidity (pKa) | Lower pKa (more acidic) | Higher pKa (less acidic) | [1] |
| Stability | Less stable, can isomerize to tiglic acid. | More stable isomer. | [1][8] |
Purification Techniques and Protocols
The choice of purification technique depends on the scale of the separation, the required purity, and the available equipment. The following sections detail protocols for fractional distillation, recrystallization, and preparative high-performance liquid chromatography (HPLC).
Fractional Distillation
Fractional distillation is a suitable technique for separating angelic and tiglic acid on a larger scale, taking advantage of their different boiling points. A variation of this method, known as isomerization-distillation, can be particularly effective.[9][10] This process involves the continuous isomerization of the higher-boiling tiglic acid to the lower-boiling this compound, which is then selectively removed by distillation, shifting the equilibrium towards the formation of more this compound.[9]
This protocol is adapted from the principles described in patent literature for a laboratory setting.[9][10]
Materials:
-
Mixture of this compound and tiglic acid
-
Organic sulfinic acid catalyst (e.g., p-toluenesulfinic acid)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with condenser and receiving flask
-
Heating mantle with stirrer
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add the mixture of angelic and tiglic acids. Add a catalytic amount of p-toluenesulfinic acid (approximately 0.1-1% by weight of the acid mixture).
-
Heating and Isomerization: Begin heating the mixture with stirring. The temperature should be maintained to promote the isomerization of tiglic acid to this compound. A temperature range of 130-150°C is often effective.[10]
-
Distillation: As this compound is formed, its lower boiling point will cause it to vaporize preferentially. The vapor will rise through the fractionating column.
-
Fraction Collection: Slowly collect the distillate, which will be enriched in this compound. Monitor the temperature at the distillation head; a stable temperature close to the boiling point of this compound (185°C at atmospheric pressure, lower under vacuum) indicates the collection of a pure fraction.
-
Analysis: Analyze the collected fractions and the remaining mixture in the distillation pot (e.g., by GC or NMR) to determine the composition and decide on further purification steps if necessary.
Workflow for Isomerization-Distillation:
Caption: Workflow of the isomerization-distillation process.
Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical and should be based on the principle that the compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[11] Given that both angelic and tiglic acid are soluble in hot water and less so in cold water, water can be a suitable recrystallization solvent, especially for tiglic acid which is a solid at room temperature.[1][4] For this compound, which has a lower melting point, a mixed solvent system or recrystallization from a non-polar solvent at low temperatures may be necessary.
Materials:
-
Crude tiglic acid
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude tiglic acid in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with gentle swirling until the tiglic acid completely dissolves. If it does not fully dissolve, add small portions of hot water until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified tiglic acid crystals, for example, in a desiccator or a vacuum oven at a low temperature.
Materials:
-
Crude this compound
-
A suitable non-polar solvent (e.g., hexane (B92381) or a mixture of ether and hexane)
-
Erlenmeyer flask
-
Hot plate (use with extreme caution with flammable solvents) or water bath
-
Dry ice/acetone or freezer for cooling
-
Buchner funnel and filter paper (pre-chilled)
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature or with gentle warming.
-
Cooling: Cool the solution slowly to induce crystallization. This can be done by placing the flask in a freezer or a dry ice/acetone bath. Given the low melting point of this compound, very low temperatures will be required.
-
Isolation: Once a significant amount of crystals has formed, quickly filter the cold slurry using a pre-chilled Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified this compound crystals under vacuum to remove residual solvent.
Logical Flow for Recrystallization:
Caption: General workflow for purification by recrystallization.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for the high-purity separation of isomers on a small to medium scale.[12] The separation of cis/trans isomers like angelic and tiglic acid can often be achieved using reversed-phase chromatography.[13] The development of a preparative method typically starts with analytical scale method development to optimize selectivity and resolution, followed by scaling up to a preparative column.
1. Analytical Method Development:
-
Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The acid in the mobile phase helps to suppress the ionization of the carboxylic acids, leading to better peak shape and retention.
-
Gradient: Begin with a broad gradient (e.g., 5% to 95% organic modifier over 20 minutes) to determine the approximate elution conditions for both isomers.
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., around 210-220 nm).
-
Optimization: Adjust the gradient slope and mobile phase composition to maximize the resolution between the this compound and tiglic acid peaks. Typically, the less polar trans-isomer (tiglic acid) will have a longer retention time than the cis-isomer (this compound) in reversed-phase chromatography.
2. Scale-Up to Preparative HPLC:
-
Column: Choose a preparative C18 column with the same stationary phase chemistry as the analytical column but with a larger diameter (e.g., 21.2 mm or 50 mm).
-
Flow Rate and Gradient Adjustment: Scale the flow rate and gradient according to the column dimensions to maintain the same linear velocity and separation performance.
-
Sample Loading: Dissolve the mixture of angelic and tiglic acids in a suitable solvent (ideally the mobile phase at the initial conditions) and inject it onto the preparative column. The maximum sample load will depend on the column size and the resolution achieved in the analytical method.
-
Fraction Collection: Collect the eluting peaks corresponding to this compound and tiglic acid in separate fractions.
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified isomers.
Workflow for Preparative HPLC Purification:
Caption: Workflow for preparative HPLC purification.
Safety Precautions
-
Angelic and tiglic acids are corrosive and can cause skin and eye irritation.[4][5] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
When working with flammable organic solvents, avoid open flames and use a heating mantle or water bath for heating.[11]
-
Follow standard laboratory safety procedures for handling acids and organic solvents.
By following these detailed protocols and understanding the underlying principles of each technique, researchers can effectively purify this compound and tiglic acid to the desired level for their specific applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tiglic acid CAS#: 80-59-1 [m.chemicalbook.com]
- 6. This compound [drugfuture.com]
- 7. CAS 80-59-1: Tiglic acid | CymitQuimica [cymitquimica.com]
- 8. This compound | 565-63-9 | Benchchem [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP0112394B1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. agilent.com [agilent.com]
- 13. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
Application Notes and Protocols for the Quantification of Angelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelic acid, a monocarboxylic unsaturated organic acid, is a naturally occurring compound found in various plants of the Apiaceae family.[1] Its esters are known to be active components in herbal medicines, contributing to a range of therapeutic effects, including pain relief and spasmolytic actions.[1] Accurate and robust analytical methods for the quantification of this compound are crucial for quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies in drug development.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the analysis of organic acids due to its simplicity, speed, and stability. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.
Application Note: HPLC Quantification of this compound
This application note describes a reversed-phase HPLC method for the separation and quantification of this compound in various sample matrices, such as plant extracts and biological fluids. The method utilizes a C18 column and an isocratic mobile phase of acidified water and acetonitrile, providing a rapid and reliable analysis.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC method for this compound quantification. These values are based on established methods for similar organic acids and should be validated in-house.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
Experimental Protocol: HPLC Quantification of this compound
1. Materials and Reagents
-
This compound standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Orthophosphoric acid (or Formic acid)
-
Ultrapure water
-
Sample matrix (e.g., powdered plant material, plasma)
2. Instrumentation
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
4. Sample Preparation
-
Plant Extracts:
-
Accurately weigh about 1 g of powdered plant material.
-
Add 20 mL of methanol-water (80:20, v/v) and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Plasma Samples (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial.
-
5. HPLC Conditions
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Run Time: 15 minutes
6. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Workflow Diagram: HPLC Analysis of this compound
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. Methylation is a common derivatization technique for carboxylic acids.
Application Note: GC-MS Quantification of this compound
This application note outlines a method for the quantification of this compound in complex matrices using GC-MS following a derivatization step. The method involves the conversion of this compound to its more volatile methyl ester, allowing for sensitive and selective analysis by GC-MS. This approach is particularly useful for analyzing this compound in essential oils and other complex natural product extracts.
Quantitative Data Summary
The following table presents typical performance characteristics for the GC-MS method for this compound quantification. These values are estimates based on similar derivatization-based GC-MS methods for short-chain carboxylic acids and require in-house validation.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 5% |
Experimental Protocol: GC-MS Quantification of this compound
1. Materials and Reagents
-
This compound standard (purity ≥98%)
-
Internal Standard (e.g., Heptadecanoic acid)
-
Methanol (anhydrous)
-
Toluene
-
Acetyl chloride (or Sulfuric acid)
-
Sodium bicarbonate (or other neutralizing agent)
-
Hexane (B92381) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Sample matrix (e.g., essential oil, plant extract)
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl esters (e.g., DB-5ms, HP-INNOWAX)
-
Data acquisition and processing software
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Heptadecanoic acid and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the this compound stock solution and a fixed amount of the internal standard stock solution to glass vials. Evaporate the solvent under nitrogen before proceeding with derivatization.
4. Sample Preparation and Derivatization (Methylation)
-
Sample Preparation:
-
Accurately measure a known amount of the sample (e.g., 10 mg of essential oil or dried plant extract) into a glass reaction vial.
-
Add a known amount of the internal standard.
-
-
Derivatization:
-
Add 2 mL of a 5% solution of acetyl chloride in anhydrous methanol (prepared fresh and handled in a fume hood) to the vial containing the dried standard or sample.
-
Seal the vial tightly and heat at 60°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
5. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split 10:1)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-300
-
Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. For this compound methyl ester (C6H10O2, MW: 114.14), characteristic ions would be m/z 114 (M+), 83, 69, and 41.
6. Data Analysis
-
Identify the methyl angelate peak based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the ratio of the peak area of methyl angelate to the peak area of the internal standard against the concentration of the this compound standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Workflow Diagram: GC-MS Analysis of this compound
Caption: Workflow for the quantification of this compound by GC-MS.
References
Angelic Acid: A Versatile C5 Building Block for Bioactive Molecules in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Angelic acid, a naturally occurring α,β-unsaturated carboxylic acid, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, including a reactive double bond and a carboxylic acid moiety, provide a scaffold for the construction of a diverse array of complex molecules. These molecules, particularly angelate esters, are found in numerous bioactive natural products and have shown significant promise in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on esterification reactions and its role in inducing ferroptosis.
Synthesis of Bioactive Angelate Esters
The esterification of this compound with various alcohols is a common strategy to synthesize bioactive molecules. Angelate esters are key components of many natural products with therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Transesterification of Methyl Angelate
A straightforward method for preparing a range of angelate esters is the transesterification of methyl angelate with a desired alcohol. This method is particularly useful for synthesizing esters of complex and high-boiling point alcohols.
Experimental Protocol: Synthesis of Heptyl Angelate [1]
-
Materials:
-
Methyl angelate (50.0 g)
-
Heptyl alcohol (53.4 g)
-
Toluene (B28343) (200 ml)
-
Dioctyltin (B90728) laurate (2.5 g)
-
Molecular sieves 4A
-
-
Procedure:
-
A mixture of methyl angelate, heptyl alcohol, toluene, and dioctyltin laurate is placed in a 500 ml glass flask equipped with a Soxhlet extractor containing molecular sieves 4A and a reflux condenser.
-
The mixture is heated to reflux and maintained for 16 hours. The refluxed liquid is continuously passed through the molecular sieves to remove methanol, driving the equilibrium towards the product.
-
After 16 hours, the reaction mixture is subjected to single distillation to yield the crude heptyl angelate.
-
-
Quantitative Data:
-
Yield of distillate: 74.54 g[1]
-
Table 1: Synthesis of Various Angelate Esters via Transesterification [1][2]
| Alcohol | Catalyst | Reaction Time (hours) | Boiling Point of Product (°C at mmHg) | Purity (%) |
| 3-Methyl-4-pentenol | Dioctyltin laurate | Not specified | 109 (21) | 99.65 |
| 3-Methyl-3-butenyl alcohol | Dioctyltin laurate | Not specified | 100 (25) | 99.78 |
| Heptyl alcohol | Dioctyltin laurate | 16 | Not specified | Not specified |
Stereoconservative Angeloylation
For sensitive substrates where the preservation of the Z-geometry of the angelate moiety is critical, a stereoconservative esterification method is employed. This is particularly important in the synthesis of pharmacologically active molecules like ingenol (B1671944) 3-angelate (PEP005), an approved drug for actinic keratosis.[3]
Experimental Protocol: Stereoconservative Synthesis of Angelate Esters [4]
-
Materials:
-
This compound
-
2,4,6-Trichlorobenzoyl chloride
-
Alcohol substrate
-
Dry toluene
-
-
Procedure:
-
A mixed anhydride (B1165640) is prepared from this compound and 2,4,6-trichlorobenzoyl chloride.
-
The alcohol is treated with the mixed anhydride in dry toluene at 70–80 °C for 19–36 hours.
-
The reaction is carried out in the absence of a base to prevent isomerization to the tiglate ester.
-
-
Key Advantage: This method provides the desired angelate esters in high yields (up to quantitative) without isomerization to the thermodynamically more stable tiglate (E-form).[4]
Workflow for Stereoconservative Angeloylation
Caption: Stereoconservative synthesis of angelate esters.
This compound in the Synthesis of Anticancer Agents
This compound and its derivatives have demonstrated significant potential as anticancer agents. A notable application is in the synthesis of ingenol 3-angelate (PEP005), a potent drug for the treatment of actinic keratosis. The synthesis involves the selective esterification of the C3 hydroxyl group of ingenol with this compound.[3]
Furthermore, recent studies have unveiled a novel anticancer mechanism of this compound: the induction of ferroptosis in cancer cells.
This compound as a Ferroptosis Inducer
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has been identified as a ferroptosis inducer that targets the NRF2 (Nuclear factor erythroid 2-related factor 2) protein.[5][6]
Mechanism of Action:
-
NRF2 Binding and Degradation: this compound directly binds to the NRF2 protein.[6]
-
Ubiquitination-Proteasome Pathway: This binding promotes the degradation of NRF2 through the ubiquitination-proteasome pathway.[6]
-
Inhibition of Antioxidant Response: NRF2 is a key transcription factor that regulates the expression of antioxidant genes. Its degradation relieves the inhibitory effect on oxidative stress and lipid peroxidation.[3][7][8]
-
Induction of Ferroptosis: The increased oxidative stress and lipid peroxidation lead to the induction of ferroptosis in tumor cells.[5][6]
-
Upregulation of Ferroptosis Markers: this compound treatment leads to the upregulation of ferroptosis-related markers such as CHAC1 and PTGS2.[5][6]
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound induces ferroptosis by promoting NRF2 degradation.
Experimental Protocol: In Vitro Ferroptosis Induction [6]
-
Cell Lines: DLD1 and SW480 colorectal cancer cells.
-
Treatment:
-
This compound (200 µM) for 24 hours.
-
Co-treatment with RSL3 (a known ferroptosis inducer, 2 µM) can be used to observe synergistic effects.
-
-
Assays:
-
Cell Viability: MTT or similar assays to assess the inhibition of cell proliferation.
-
Lipid Peroxidation: Measurement of malondialdehyde (MDA) accumulation.
-
Gene Expression: qPCR analysis of ferroptosis-related genes CHAC1 and PTGS2.
-
Protein Levels: Western blot analysis of NRF2 protein levels.
-
Table 2: Quantitative Data on this compound-Induced Ferroptosis in DLD1 Cells [6]
| Parameter | Treatment | Observation |
| Cell Viability | This compound (200 µM) + RSL3 (2 µM) | Synergistic inhibition of cell viability |
| CHAC1 mRNA expression | This compound (200 µM) | Upregulation |
| PTGS2 mRNA expression | This compound (200 µM) | Upregulation |
| NRF2 protein level | This compound (200 µM) | Reduction |
| K48 ubiquitination | This compound (200 µM) | Increase |
Conclusion
This compound is a valuable and readily available building block for the synthesis of a wide range of bioactive molecules. Its application in the stereoselective synthesis of complex angelate esters and its newly discovered role as a ferroptosis inducer highlight its significance in drug discovery and development. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Synthesis of Bioactive Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Synthesis and Biological Evaluation of New (-)-Englerin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Design, synthesis and biological evaluation of novel arylpropionic esters for the treatment of acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Baran Synthesis of Ingenol [organic-chemistry.org]
Angelic Acid Esters: Pharmaceutical Applications, Detailed Protocols, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Angelic acid, a monocarboxylic unsaturated organic acid found in various plants of the Apiaceae family, and its ester derivatives are emerging as significant compounds in pharmaceutical research.[1][2] Traditionally used in herbal medicine, these esters are now being investigated for their therapeutic potential in a range of diseases, including inflammatory conditions and cancer. This document provides a comprehensive overview of the pharmaceutical applications of this compound esters, complete with detailed experimental protocols and an exploration of their underlying mechanisms of action.
Anti-Inflammatory Applications
This compound esters have demonstrated notable anti-inflammatory properties. The primary mechanism appears to be the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Mechanism of Action:
This compound esters, such as petasin (B38403), have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation.[1][3] This inhibition is achieved, in part, through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The anti-inflammatory effects are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. Petasin, for instance, may block earlier signaling events initiated by G protein-coupled receptors, potentially at the level of or proximal to phospholipase C(beta), which would in turn affect downstream MAPK signaling.[4][5]
Figure 1: Proposed anti-inflammatory signaling pathway of this compound esters.
Quantitative Data:
| Compound/Extract | Target | Cell Line | IC50 | Reference |
| Angelica sinensis Water Extract | IL-6 Production | RAW 264.7 Macrophages | 954.3 µg/mL | [2][6][7] |
| Angelica sinensis Water Extract | TNF-α Production | RAW 264.7 Macrophages | 387.3 µg/mL | [2][6][7] |
| s-Petasin | NO Production | Mouse Peritoneal Macrophages | Concentration-dependent inhibition | [1] |
| s-Petasin | PGE2 Production | Mouse Peritoneal Macrophages | Statistically significant inhibition at 10 µM | [1] |
Anticancer Applications
Recent studies have highlighted the potential of this compound and its esters as anticancer agents, particularly in colorectal cancer. The primary mechanism identified is the induction of ferroptosis, a form of iron-dependent programmed cell death.
Mechanism of Action:
This compound has been found to directly bind to and promote the degradation of Nuclear factor erythroid 2-related factor 2 (NRF2) via the ubiquitination-proteasome pathway.[6][8][9] NRF2 is a key transcription factor that protects cells from oxidative stress. Its degradation by this compound leads to an increase in intracellular reactive oxygen species (ROS) and lipid peroxidation, culminating in ferroptosis. This targeted degradation of a key cellular defense mechanism makes cancer cells more susceptible to this form of cell death.
Figure 2: this compound-induced ferroptosis via NRF2 degradation.
Quantitative Data:
While specific IC50 values for this compound and its simple esters against a wide range of cancer cell lines are still being established, preliminary studies have shown significant activity.
| Compound | Cell Line | Effect | Concentration | Reference |
| This compound | DLD1, SW480 (Colorectal Cancer) | Synergistically inhibits cell viability with RSL3 | 200 µM | [8] |
| This compound | DLD1 | Upregulates ferroptosis markers (CHAC1, PTGS2) | 200 µM | [8] |
Experimental Protocols
Synthesis of Isobutyl Angelate via Fischer Esterification
This protocol describes a general method for the synthesis of isobutyl angelate, a representative this compound ester, using Fischer esterification.
Workflow:
Figure 3: Workflow for the synthesis of isobutyl angelate.
Materials:
-
This compound
-
Isobutanol
-
Concentrated sulfuric acid
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), isobutanol (3-5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).[10][11][12][13]
-
Assemble a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure isobutyl angelate.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound esters on cancer cell lines.[2][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound ester stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ester in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to each well. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blot Analysis of NRF2 Degradation
This protocol describes the detection of NRF2 protein levels by Western blotting to assess its degradation following treatment with an this compound ester.[1][16][17][18]
Materials:
-
Cancer cell line of interest
-
This compound ester
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against NRF2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with the this compound ester at the desired concentration and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NRF2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot and perform densitometric analysis to quantify the NRF2 protein levels relative to the loading control.
References
- 1. Therapeutic Effects of S-Petasin on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound triggers ferroptosis in colorectal cancer cells via targeting and impairing NRF2 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. cerritos.edu [cerritos.edu]
- 11. uwlax.edu [uwlax.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 14. In vitro Cytotoxic Activities and Molecular Mechanisms of Angelica shikokiana Extract and its Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Degradation of transcription factor Nrf2 via the ubiquitin-proteasome pathway and stabilization by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ultraviolet B irradiation induced Nrf2 degradation occurs via activation of TRPV1 channels in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological Activation of Nrf2 by Rosolic Acid Attenuates Endoplasmic Reticulum Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of Angelic Acid: Enhancing Bioactivity for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelic acid, a naturally occurring monocarboxylic unsaturated organic acid, has garnered significant interest in the scientific community for its diverse biological activities.[1] Found in various plants of the Apiaceae family, it has been traditionally used in herbal medicine.[2] Modern research has begun to unravel the molecular mechanisms behind its therapeutic potential, including its ability to induce ferroptosis in cancer cells by targeting NRF2 degradation.[3] To unlock its full therapeutic potential, researchers are exploring the synthesis of this compound derivatives, primarily esters and amides, to enhance its bioactivity and improve its pharmacokinetic profile.
This document provides a detailed overview of the derivatization of this compound, focusing on the synthesis of esters and amides with potentially enhanced anticancer and anti-inflammatory properties. It includes experimental protocols for synthesis and bioactivity assessment, as well as a summary of the known signaling pathways influenced by this compound and its analogs.
Rationale for Derivatization
The derivatization of this compound into esters and amides is a strategic approach to:
-
Enhance Lipophilicity: Increasing the lipophilicity of a compound can improve its ability to cross cell membranes, leading to better bioavailability and cellular uptake.
-
Improve Target Specificity: Modification of the carboxylic acid group can alter the molecule's interaction with biological targets, potentially increasing its potency and selectivity.
-
Modulate Physicochemical Properties: Derivatization can change properties such as solubility, stability, and metabolism, which are critical for drug development.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives allows for the systematic investigation of how different chemical modifications influence biological activity, providing valuable insights for the design of more potent compounds.
Data Presentation: Bioactivity of this compound and Its Derivatives
While extensive quantitative data directly comparing the bioactivity of simple synthetic this compound esters and amides to the parent acid is still emerging in publicly available literature, the following table summarizes the known anticancer and anti-inflammatory activities of this compound and related compounds. This table will be updated as more research becomes available.
| Compound/Derivative | Bioactivity Type | Cell Line/Model | IC50 / Effect | Reference |
| This compound | Anticancer (Ferroptosis Induction) | DLD1 and SW480 (Colorectal Cancer) | Synergistically inhibits cell viability with RSL3 (2 µM) at 200 µM.[3] | [3] |
| 3-Ingenyl Angelate (PEP005) | Anticancer | B16 Melanoma, LK2 Squamous Cell Carcinoma, Lewis Lung Carcinoma (in vivo) | Cured subcutaneous tumors with three daily topical applications of 42 nmol. | [4] |
| Angelicin | Anticancer | MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibited cell proliferation at 100 µM and migration/invasion at 150 µM.[5] | [5] |
| Angelicin | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Markedly downregulated TNF-α and IL-6 levels. | [6] |
Experimental Protocols
Synthesis of this compound Derivatives
The following are general protocols for the synthesis of this compound esters and amides. Researchers should adapt these methods based on the specific alcohol or amine used and optimize reaction conditions accordingly.
a) Protocol for the Synthesis of this compound Esters (e.g., Alkyl Angelates)
This protocol is based on the general principle of Fischer esterification.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, butanol)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the anhydrous alcohol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure this compound ester.
b) Protocol for the Synthesis of this compound Amides
This protocol utilizes a common peptide coupling reagent, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate amide bond formation.
Materials:
-
This compound
-
Amine (e.g., benzylamine, aniline)
-
EDC or DCC
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), HOBt (1.1 equivalents), and the desired amine (1.1 equivalents) in anhydrous DCM or DMF.
-
Add DIPEA or TEA (2 equivalents) to the mixture and stir at room temperature.
-
In a separate container, dissolve EDC or DCC (1.2 equivalents) in a small amount of anhydrous DCM or DMF.
-
Slowly add the EDC/DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Dilute the filtrate with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound amide.
Bioactivity Assessment Protocols
a) Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][7][8][9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound derivatives and the parent compound in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
b) Anti-inflammatory Activity: COX-2 Inhibition Assay
This protocol is a general guideline for a fluorometric or colorimetric COX-2 inhibitor screening assay.[10][11][12][13]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (for fluorometric assay) or chromogenic substrate (for colorimetric assay)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds (this compound and its derivatives)
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well plate (black for fluorescence, clear for colorimetric)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a reaction mixture containing the COX assay buffer, heme, and COX probe/chromogenic substrate.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control and a positive control.
-
Add the human recombinant COX-2 enzyme to all wells except for a blank control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., at 590 nm) kinetically for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value for each compound.
Signaling Pathways and Visualization
Angelicin, a structurally related furocoumarin, has been shown to exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.[6] It is plausible that this compound and its derivatives may also modulate these key inflammatory pathways.
Workflow for Investigating Signaling Pathway Modulation
Caption: Workflow for analyzing the effect of this compound derivatives on MAPK and NF-κB signaling pathways.
Simplified NF-κB Signaling Pathway
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound derivatives.
Simplified MAPK Signaling Pathway
Caption: Postulated inhibition of the MAPK signaling pathway by this compound derivatives.
Conclusion
The derivatization of this compound into esters and amides presents a promising strategy for enhancing its therapeutic potential. The protocols provided herein offer a foundation for the synthesis and evaluation of novel this compound derivatives. Further research is warranted to generate comprehensive quantitative data on the enhanced bioactivity of these derivatives and to fully elucidate their mechanisms of action, particularly their impact on key signaling pathways such as NF-κB and MAPK. Such studies will be instrumental in advancing the development of this compound-based compounds as novel therapeutics for cancer and inflammatory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. Anticancer activity of caffeic acid n‑butyl ester against A431 skin carcinoma cell line occurs via induction of apoptosis and inhibition of the mTOR/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis | MDPI [mdpi.com]
- 8. KR20080080539A - Use of angeloyl-substituted ingenan in combination with other agents for treating cancer - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Cytotoxic Activity of Novel C-23-Modified Asiatic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Anticancer Activities of Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Spicy & Sweet Allure of Angelic Acid: Application Notes and Protocols for the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
Angelic acid, a naturally occurring monocarboxylic unsaturated organic acid, and its esters are captivating ingredients in the fragrance and flavor industry. Possessing a unique spicy, sweet, and slightly pungent aroma profile, these compounds offer a versatile palette for creating complex and memorable sensory experiences.[1][2][3] Found in the essential oils of plants like Roman chamomile (Anthemis nobilis) and Angelica archangelica, this compound esters contribute significantly to their characteristic scents.[1][4] This document provides detailed application notes and experimental protocols for the effective use of this compound and its derivatives in fragrance and flavor formulations.
Sensory & Physicochemical Properties
This compound itself is a volatile solid with a biting taste and a pungent, sour odor.[1][4] However, its true potential in the fragrance and flavor industry is unlocked through its esters. These esters, such as isoamyl angelate and isobutyl angelate, possess more desirable fruity, floral, and herbaceous notes.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2Z)-2-Methylbut-2-enoic acid | [1] |
| CAS Number | 565-63-9 | [1] |
| Molecular Formula | C5H8O2 | [1] |
| Molar Mass | 100.117 g/mol | [1] |
| Melting Point | 45.5 °C | [1] |
| Boiling Point | 185 °C | [1] |
| Odor Description | Spicy, pungent, sour | [1][3][4] |
| Taste Description | Biting, acidic | [1][2] |
| Solubility | Soluble in hot water, alcohol, and ether. | [5] |
Applications in Fragrance and Flavor
This compound and its esters are valuable components in a wide range of fragrance and flavor applications, from fine fragrances to food and beverages.
In Fragrances:
-
Fine Fragrances: Used to impart unique spicy, herbaceous, and slightly fruity notes, often in chypre and floral compositions.[2]
-
Cosmetics and Personal Care: Incorporated into soaps, lotions, and shampoos to provide a fresh and natural scent.[6]
In Flavors:
-
Beverages: Can be used to add complexity and a spicy-sweet nuance to fruit-flavored drinks.
-
Confectionery: Utilized in hard and soft candies to create unique flavor profiles.
-
Food Products: Employed as a flavor enhancer in a variety of food items.[6]
Table 2: Recommended Use Levels of this compound Esters
| Application | Recommended Concentration (% w/w) | Reference(s) |
| Perfume Compositions | 0.005 - 50 | [7] |
| Fragrance Concentrate (Isoamyl angelate) | up to 3.0 | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, analysis, and evaluation of this compound and its esters for fragrance and flavor applications.
Protocol 1: Synthesis of Isoamyl Angelate
This protocol details the Fischer esterification of this compound with isoamyl alcohol to produce isoamyl angelate, a common flavor and fragrance ester with a fruity, banana-like aroma.[3][8][9]
Materials:
-
This compound
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Concentrated sulfuric acid (catalyst) or an acidic resin like Amberlyst® 15[8]
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and a molar excess of isoamyl alcohol (e.g., 1:3 molar ratio).[8]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or an acidic resin to the mixture.[8]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the excess acid. Be cautious of CO2 evolution during the bicarbonate wash.[3]
-
Wash again with brine (saturated NaCl solution).
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess isoamyl alcohol and solvent under reduced pressure using a rotary evaporator.
-
-
Purification (Optional): The crude isoamyl angelate can be further purified by vacuum distillation to obtain a high-purity product.
Workflow for Synthesis of Isoamyl Angelate
Caption: Workflow for the synthesis of isoamyl angelate.
Protocol 2: GC-MS Analysis of this compound Esters
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile compounds like this compound esters in essential oils and fragrance mixtures.[10][11]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., HP-5MS)[11]
Sample Preparation:
-
Dilute the essential oil or fragrance mixture in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.
GC-MS Conditions (Typical):
| Parameter | Setting |
| GC Oven Program | Initial temp: 40°C (hold 2 min), ramp at 4°C/min to 240°C (hold 8 min)[10] |
| Injector | PSS at 300°C[10] |
| Carrier Gas | Helium at a constant flow rate |
| MS Scan Range | m/z 35-350[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Data Analysis:
-
Identify the this compound esters by comparing their mass spectra and retention indices with those of authentic standards or reference libraries (e.g., NIST).
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Protocol 3: Sensory Evaluation – Odor Threshold Determination
This protocol describes the determination of the odor detection threshold of a substance using the ascending forced-choice method.[12][13][14]
Materials:
-
A series of dilutions of the this compound ester in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol).
-
Odor-free air or nitrogen for olfactometer.
-
Olfactometer or sniffing strips.
-
A panel of trained sensory assessors.
Procedure:
-
Panelist Selection and Training: Select panelists based on their olfactory acuity and train them to recognize the specific odorant.
-
Sample Preparation: Prepare a series of dilutions of the this compound ester, typically in logarithmic steps (e.g., 1:2 or 1:3 dilutions).
-
Presentation:
-
Olfactometer: Present the panelists with three ports, two containing odorless air and one containing the diluted odorant, in an ascending order of concentration.[14]
-
Sniffing Strips: Present three coded sniffing strips, two blank and one dipped in the diluted odorant.
-
-
Forced-Choice Task: For each dilution level, the panelist must choose which of the three samples is different, even if they are not certain.[12]
-
Threshold Calculation: The individual threshold is the geometric mean of the last concentration not correctly identified and the first concentration that is correctly identified. The group threshold is the geometric mean of the individual thresholds.
Logical Flow for Odor Threshold Determination
Caption: Logic for odor threshold determination.
Protocol 4: Stability Testing of this compound Esters in a Cosmetic Emulsion
This protocol outlines a method for assessing the stability of a fragrance containing an this compound ester in a cosmetic emulsion base.[15][16][17]
Materials:
-
Cosmetic emulsion base (e.g., oil-in-water lotion).
-
Fragrance oil containing a known concentration of the this compound ester.
-
Oven for accelerated stability testing.
-
UV light chamber.
-
pH meter.
-
Viscometer.
-
GC-MS for chemical analysis.
Procedure:
-
Sample Preparation: Prepare samples of the cosmetic emulsion with and without the fragrance oil.
-
Storage Conditions: Store the samples under various conditions:
-
Evaluation: At specified time points (e.g., 1, 2, and 3 months for accelerated testing), evaluate the following parameters:
-
Physical Properties: Color, odor, phase separation, pH, and viscosity.[16]
-
Chemical Stability: Extract the fragrance from the emulsion and analyze the concentration of the this compound ester using GC-MS to determine any degradation.
-
-
Data Analysis: Compare the results of the fragranced product to the unfragranced base and to the initial measurements to assess the impact of the fragrance on the product's stability and the stability of the fragrance itself.
Olfactory Signaling Pathway
The perception of odors, including those from this compound esters, is initiated by the binding of odorant molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.[17][18][19]
Olfactory Transduction Pathway for Esters
Caption: Simplified olfactory signaling pathway.
References
- 1. Isoamyl Acetate | C7H14O2 | CID 31276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isoamyl angelate, 10482-55-0 [thegoodscentscompany.com]
- 3. ijisrt.com [ijisrt.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. EP0112394B1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. imbibeinc.com [imbibeinc.com]
- 10. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. A Comprehensive Study of Therapeutic Applications of Chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chamomile: A herbal medicine of the past with bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragrance Stability in Different pH Environments - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 16. This compound | 565-63-9 [amp.chemicalbook.com]
- 17. xray.greyb.com [xray.greyb.com]
- 18. Interactions Between Odorant Functional Group and Hydrocarbon Structure Influence Activity in Glomerular Response Modules in the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Angelic Acid: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Angelic acid, or (Z)-2-methylbut-2-enoic acid, is a naturally occurring monocarboxylic unsaturated organic acid found in plants of the Apiaceae family.[1] While traditionally recognized for the role of its esters in herbal medicine and fragrances, recent research has highlighted its potential as a precursor for novel bioactive compounds, particularly in the area of cancer therapeutics.[2][3] This document provides detailed application notes and protocols for utilizing this compound in the synthesis and evaluation of new chemical entities.
Synthesis of Novel this compound Derivatives
This compound serves as a valuable starting material for the synthesis of various derivatives, primarily through modification of its carboxylic acid group to form esters and amides. These derivatives can be designed to enhance bioavailability, target specific biological pathways, or improve the therapeutic index of the parent compound.
Synthesis of Angelate Esters
The esterification of this compound is a common strategy to generate novel compounds. A general protocol for the synthesis of angelate esters can be adapted from methods used for creating fragrance compounds, with modifications for laboratory scale and purification of bioactive molecules.[2][4]
Experimental Protocol: Synthesis of Novel Angelate Esters via Isomerization and Ester Exchange
This protocol is adapted from a patented process for preparing angelate esters.[2]
Materials:
-
Methyl tiglate (or another tiglate ester)
-
Organic sulfinic acid catalyst (e.g., p-toluenesulfinic acid)
-
Desired alcohol (e.g., (Z)-3-hexenyl alcohol, 3-methyl-2-butenol)
-
Ester exchange catalyst (e.g., sodium methoxide)
-
Toluene (or other suitable solvent)
-
Rectifying column
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Isomerization of Tiglate to Angelate:
-
A mixture of methyl tiglate and 0.1-1.0% (w/w) of an organic sulfinic acid catalyst is heated.
-
The reaction temperature is maintained between 125°C and 150°C.
-
The resulting methyl angelate is continuously distilled from the reaction mixture using a rectifying column to shift the equilibrium towards the desired (Z)-isomer.[5]
-
The composition of the distillate can be monitored by gas chromatography. A typical equilibrium mixture may contain approximately 7% methyl angelate.[2]
-
-
Transesterification to Novel Angelate Esters:
-
A mixture of the prepared methyl angelate, the desired alcohol (1.1 to 1.5 molar equivalents), a suitable solvent such as toluene, and an ester exchange catalyst is prepared.
-
The mixture is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the pure novel angelate ester.
-
Quantitative Data:
The following table summarizes the synthesis of various novel angelate esters as described in the patent literature.[2]
| Product | Starting Materials | Catalyst | Reaction Conditions | Notes |
| Methyl angelate | Methyl tiglate | p-Toluenesulfinic acid | Heat to 125-150°C | Continuous distillation is used to isolate the lower-boiling methyl angelate, driving the isomerization from the trans to the cis form. |
| (Z)-3-Hexenyl angelate | Methyl angelate, (Z)-3-hexenyl alcohol | Ester exchange catalyst | Reflux in toluene | A novel fragrance compound with a strong green and rosy note. |
| 3-Methyl-2-butenyl (B1208987) angelate | Methyl angelate, 3-methyl-2-butenyl alcohol | Ester exchange catalyst | Reflux in toluene | Described as having a bergamot-like fragrance. |
| Other novel esters (e.g., neryl, furfuryl, cyclohexyl angelates) | Methyl angelate and the corresponding alcohol | Ester exchange catalyst | Reflux in toluene | The patent describes a range of novel esters with potential applications in perfumery. |
Biological Activity of this compound and Its Derivatives
Recent studies have unveiled a significant therapeutic potential for this compound in oncology, specifically as an inducer of ferroptosis in cancer cells.
This compound as a Ferroptosis Inducer in Colorectal Cancer
A key study has demonstrated that this compound can trigger ferroptosis in colorectal cancer (CRC) cells by targeting and impairing the stability of the NRF2 protein.[2]
Signaling Pathway: NRF2-Mediated Ferroptosis
Under normal conditions, the transcription factor NRF2 plays a crucial role in protecting cells from oxidative stress. However, in many cancers, NRF2 is constitutively active, promoting cancer cell survival and resistance to therapy. This compound has been shown to directly bind to NRF2, facilitating its degradation via the ubiquitin-proteasome pathway. This leads to a reduction in the expression of NRF2-dependent antioxidant genes, making the cancer cells susceptible to iron-dependent lipid peroxidation and subsequent cell death known as ferroptosis.[1][2]
Caption: this compound induces ferroptosis by promoting NRF2 degradation.
Experimental Protocol: Evaluation of Ferroptosis Induction in Colorectal Cancer Cells
This protocol is based on the methodology described in the study by Li et al. (2025).[2]
Cell Culture and Treatment:
-
Human colorectal cancer cell lines (e.g., DLD1, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are treated with varying concentrations of this compound for specified time periods (e.g., 24 hours).
-
A ferroptosis inhibitor, such as Ferrostatin-1 (Fer-1), can be used as a negative control to confirm the mechanism of cell death.
Assays for Ferroptosis Markers:
-
Lipid Peroxidation Assay:
-
Lipid peroxidation can be measured using commercially available kits that detect malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Briefly, treated cells are lysed, and the lysate is reacted with a chromogenic reagent. The absorbance is then measured spectrophotometrically.
-
-
Gene Expression Analysis (RT-qPCR):
-
Total RNA is extracted from treated cells and reverse-transcribed to cDNA.
-
Quantitative PCR is performed to measure the mRNA levels of ferroptosis-associated markers, such as CHAC1 and PTGS2.
-
-
Western Blot Analysis:
-
Protein lysates from treated cells are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against NRF2 and a loading control (e.g., β-actin), followed by incubation with a secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Data:
The following table summarizes the key findings from the study on this compound-induced ferroptosis.[1]
| Assay | Cell Line | Treatment | Result |
| Cell Viability | DLD1, SW480 | This compound (200 µM, 24 h) + RSL3 (2 µM) | Synergistically inhibits cell viability and proliferation. |
| Gene Expression (RT-qPCR) | DLD1 | This compound (200 µM, 24 h) | Upregulates mRNA expression of ferroptosis-related genes CHAC1 and PTGS2. |
| Protein Expression (Western Blot) | DLD1 | This compound (200 µM, 24 h) | Reduces the protein level of NRF2 and increases K48 ubiquitination modification. |
Future Directions and Applications
The ability of this compound to induce ferroptosis through NRF2 degradation opens up new avenues for cancer therapy, particularly for tumors that are resistant to conventional treatments.[2] Future research should focus on:
-
Synthesis of Novel Derivatives: Designing and synthesizing a library of this compound esters and amides to improve potency, selectivity, and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Evaluating the synthesized derivatives in various cancer cell lines to establish a clear SAR and identify lead compounds for further development.
-
In Vivo Studies: Testing the efficacy of promising this compound derivatives in animal models of cancer to assess their anti-tumor activity and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with other anticancer agents, including other ferroptosis inducers and standard chemotherapeutics.
Conclusion
This compound is an emerging precursor for the development of novel bioactive compounds. Its straightforward chemistry allows for the synthesis of a diverse range of derivatives, and its recently discovered role as a ferroptosis inducer provides a compelling rationale for its exploration in cancer drug discovery. The protocols and data presented here offer a foundation for researchers to further investigate the therapeutic potential of this compound and its derivatives.
Workflow for Developing Novel Compounds from this compound
Caption: A logical workflow for the development of novel drug candidates from this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound triggers ferroptosis in colorectal cancer cells via targeting and impairing NRF2 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of CAPE Derivatives as Ferroptosis Inducers in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Angelic Acid: A Promising Ferroptosis Inducer for Cancer Therapy
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a promising therapeutic strategy for cancer. Unlike apoptosis, ferroptosis is driven by the accumulation of lipid reactive oxygen species (ROS) to lethal levels, overwhelming the cell's antioxidant defense mechanisms. Angelic acid, a naturally occurring monocarboxylic acid, has been identified as a potent inducer of ferroptosis in cancer cells, offering a novel avenue for therapeutic intervention, particularly in treatment-resistant cancers.[1]
This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for key experiments to investigate its ferroptogenic activity in cancer research.
Mechanism of Action
This compound induces ferroptosis primarily by targeting the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. NRF2 is a master regulator of the antioxidant response, and its degradation sensitizes cancer cells to oxidative stress and lipid peroxidation.[1]
The proposed mechanism involves the following key steps:
-
NRF2 Degradation: this compound promotes the degradation of NRF2 protein through the ubiquitination-proteasome pathway.[1] This relieves the inhibitory effect of NRF2 on oxidative stress, leading to an increase in intracellular ROS.
-
Glutathione (B108866) (GSH) Depletion: The degradation of NRF2 can lead to a reduction in the expression of its target genes, including those involved in glutathione (GSH) synthesis. GSH is a critical antioxidant that, in conjunction with glutathione peroxidase 4 (GPX4), detoxifies lipid peroxides. Depletion of GSH compromises the cell's ability to neutralize lipid ROS.
-
Activation of the ATF4-CHOP-CHAC1 Pathway: Emerging evidence suggests that the endoplasmic reticulum (ER) stress pathway involving ATF4 (Activating Transcription Factor 4), CHOP (C/EBP Homologous Protein), and CHAC1 (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1) plays a role in ferroptosis. This compound treatment has been shown to upregulate the expression of ferroptosis-related markers such as CHAC1.[1] CHAC1 is a pro-apoptotic factor that contributes to GSH degradation.
-
Lipid Peroxidation: The culmination of NRF2 degradation, GSH depletion, and potential activation of pro-ferroptotic pathways leads to the unchecked accumulation of lipid peroxides, resulting in membrane damage and eventual cell death by ferroptosis.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data Summary
Disclaimer: The following tables are illustrative examples of how to present quantitative data. Specific values for this compound may vary depending on the cell line and experimental conditions. The data presented here is based on findings for similar ferroptosis inducers and qualitative descriptions of this compound's effects, as specific quantitative data for this compound is not consistently available in the public domain.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | [Data not available] |
| HT29 | Colorectal Adenocarcinoma | [Data not available] |
| A549 | Lung Carcinoma | [Data not available] |
| HepG2 | Hepatocellular Carcinoma | [Data not available] |
| PC-3 | Prostate Cancer | [Data not available] |
Table 2: Effect of this compound on Ferroptosis-Related Markers
| Marker | Cell Line | Treatment | Fold Change / % Change |
| Protein Expression | |||
| NRF2 | DLD1 | 200 µM this compound, 24h | Decreased[1] |
| CHAC1 | DLD1 | 200 µM this compound, 24h | Upregulated[1] |
| PTGS2 | DLD1 | 200 µM this compound, 24h | Upregulated[1] |
| Metabolites/ROS | |||
| Lipid ROS | Colorectal Cancer Cells | This compound | Increased[1] |
| Glutathione (GSH) | Colorectal Cancer Cells | This compound | Depleted[1] |
| Malondialdehyde (MDA) | Colorectal Cancer Cells | This compound | Accumulated[1] |
Table 3: Synergistic Effects and In Vivo Efficacy of this compound
| Combination/Model | Cancer Type | Effect | Quantitative Measure |
| This compound + RSL3 | DLD1, SW480 | Synergistic cell viability inhibition | This compound (200 µM) with RSL3 (2 µM)[1] |
| This compound + Sulfasalazine | CT26 xenograft model | Synergistic tumor growth inhibition | This compound (8 mg/kg, i.p.)[1] |
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound-induced ferroptosis.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 2: Lipid ROS Assay using C11-BODIPY 581/591
Objective: To quantify lipid peroxidation in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
C11-BODIPY 581/591 fluorescent dye (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control and a positive control (e.g., RSL3).
-
Thirty minutes before the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the cells by flow cytometry. The oxidized form of the dye fluoresces green (Excitation/Emission: ~488/510 nm), while the reduced form fluoresces red (Excitation/Emission: ~581/590 nm).
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
Protocol 3: Cellular Glutathione Assay (GSH/GSSG-Glo™ Assay)
Objective: To measure the levels of reduced (GSH) and oxidized (GSSG) glutathione in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
GSH/GSSG-Glo™ Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and for different time points.
-
Follow the manufacturer's protocol for the GSH/GSSG-Glo™ Assay. This typically involves:
-
Lysis of the cells.
-
Incubation with a luciferin (B1168401) derivative and glutathione S-transferase (GST). In the presence of GSH, the luciferin derivative is converted to luciferin.
-
Addition of a luciferase-containing reagent to generate a luminescent signal.
-
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of GSH.
-
To measure GSSG, a reducing agent is typically added to convert GSSG to GSH before the assay. The total GSH is then measured, and the GSSG concentration is calculated by subtracting the reduced GSH from the total GSH.
Protocol 4: Western Blot Analysis for Ferroptosis-Related Proteins
Objective: To determine the effect of this compound on the expression levels of key ferroptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NRF2, anti-CHAC1, anti-PTGS2, anti-GPX4)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
This compound represents a compelling candidate for further investigation as a ferroptosis-inducing anticancer agent. Its ability to target the NRF2 pathway and sensitize cancer cells to oxidative stress provides a strong rationale for its development. The protocols and information provided herein offer a comprehensive guide for researchers to explore the therapeutic potential of this compound in various cancer models. Further studies are warranted to elucidate the full spectrum of its molecular interactions and to establish its efficacy and safety in preclinical and clinical settings.
References
Synthesis of Novel Angelic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelic acid, a naturally occurring monocarboxylic unsaturated organic acid, and its esters are of significant interest in the fields of medicinal chemistry and fragrance development.[1] The characteristic fragrance of Roman chamomile, for instance, is largely attributed to esters of angelic and tiglic acids.[1] Furthermore, certain this compound esters of sesquiterpene alcohols have demonstrated potent pain-relieving and spasmolytic properties.[1] this compound is the cis isomer of 2-methyl-2-butenoic acid and can be converted to its more stable trans isomer, tiglic acid, through heating or in the presence of inorganic acids.[1] This document provides detailed protocols for the synthesis of novel this compound esters, primarily focusing on the isomerization of tiglic acid esters and a multi-step pathway from 3-bromothis compound.
Methods for the Synthesis of this compound Esters
Two primary methodologies for the synthesis of this compound esters are detailed below:
-
Isomerization of Tiglic Acid Esters: This is a common and efficient method that leverages the thermodynamic relationship between the cis (angelic) and trans (tiglic) isomers.[2][3][4] The process typically involves heating a tiglic acid ester in the presence of a catalyst to facilitate the conversion to the desired this compound ester.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound esters via the isomerization of methyl tiglate.
Table 1: Isomerization of Methyl Tiglate to Methyl Angelate
| Catalyst | Catalyst Concentration (% of tiglic acid ester) | Temperature (°C) | Time (min) | Methyl Angelate Yield (%) | Methyl Tiglate Remaining (%) |
| Benzenesulfinic acid | 1% | 125 | 15 | 7.10 | 90.60 |
| p-Toluenesulfinic acid | 1.5% | 130 | 15 | Not specified | Not specified |
Data extracted from patent literature describing equilibrium mixtures.[3][4]
Experimental Protocols
Protocol 1: Synthesis of Methyl Angelate via Isomerization of Methyl Tiglate
This protocol details the synthesis of methyl angelate from methyl tiglate using an organic sulfinic acid catalyst.[3][4]
Materials:
-
Methyl tiglate
-
Benzenesulfinic acid or p-toluenesulfinic acid
-
Heating apparatus (e.g., oil bath)
-
Reaction vessel
-
Distillation apparatus (optional, for purification)
Procedure:
-
Combine methyl tiglate and the organic sulfinic acid catalyst in a reaction vessel. The recommended catalyst concentration is between 0.01% and 10% of the weight of the methyl tiglate.[3][4]
-
Heat the mixture to a temperature between 50°C and 170°C.[3] A typical reaction is conducted at 125°C for 15 minutes.[3][4]
-
The reaction will result in an equilibrium mixture of methyl angelate and methyl tiglate.
-
To isolate the methyl angelate, a continuous distillation can be employed. Due to the lower boiling point of methyl angelate (128-129°C) compared to methyl tiglate (138-139°C), it can be selectively removed from the reaction mixture, driving the equilibrium towards the formation of more methyl angelate.[2][4]
-
For higher purity, the collected distillate can be subjected to further rectification.[2]
Protocol 2: Synthesis of Novel this compound Esters via Transesterification
This protocol describes the synthesis of various novel this compound esters from a readily available angelate, such as methyl angelate, through a transesterification reaction.[2][3]
Materials:
-
Methyl angelate
-
A desired alcohol (e.g., (Z)-3-hexenyl alcohol, benzyl (B1604629) alcohol, geraniol)
-
Ester exchange catalyst (e.g., sodium methoxide)
-
Heating apparatus
-
Reaction vessel
Procedure:
-
Prepare a mixture of methyl angelate and the desired alcohol.
-
Add a suitable ester exchange catalyst to the mixture.
-
Heat the reaction mixture to facilitate the transesterification process.
-
The progress of the reaction can be monitored by techniques such as gas chromatography.
-
Upon completion, the desired novel this compound ester can be isolated and purified using standard techniques like distillation or chromatography.
Protocol 3: Synthesis of this compound Esters from 3-Bromothis compound
This protocol outlines a multi-step synthesis of this compound esters starting from 3-bromothis compound.[5]
Materials:
-
3-Bromothis compound
-
Phosphorus trichloride (B1173362)
-
Desired alcohol (e.g., methanol, ethanol)
-
Palladium on charcoal (10%)
-
Triethylamine
-
Solvent (e.g., benzene)
-
Hydrogen gas source
Procedure:
-
Synthesis of 3-Bromoangeloyl Chloride: React 3-bromothis compound with phosphorus trichloride to form 3-bromoangeloyl chloride. The reaction is performed in the absence of a solvent. The product can be purified by distillation under reduced pressure.[5]
-
Esterification: React the 3-bromoangeloyl chloride with the desired alcohol to yield the corresponding 3-bromoangelate ester. This reaction is typically carried out in a suitable solvent.[5]
-
Catalytic Hydrogenolysis: The 3-bromoangelate ester is then subjected to catalytic hydrogenolysis to remove the bromine atom. This is achieved by reacting the ester with hydrogen gas in the presence of a 10% palladium on charcoal catalyst and an excess of triethylamine.[5]
-
The final this compound ester can be purified by distillation or other suitable methods.
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0112394B1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
- 4. EP0112394A1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Purification of Angelic Acid Using Macroporous Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelic acid is a monocarboxylic unsaturated organic acid with potential therapeutic applications.[1][2] It is predominantly found in plants of the Apiaceae family, such as Angelica archangelica.[1][3] Effective purification of this compound from crude plant extracts is crucial for its downstream applications in research and pharmaceutical development. Macroporous adsorption resins offer an efficient, cost-effective, and scalable method for the purification of natural products like this compound.[4][5] This is attributed to their high adsorption capacity, ease of regeneration, and lower consumption of organic solvents compared to traditional methods.[4]
These application notes provide a comprehensive overview and detailed protocols for the purification of this compound using macroporous resins. The methodologies are based on established principles for the purification of similar organic acids from natural sources.
Principle of Macroporous Resin Purification
The purification of this compound using macroporous resins is based on the principle of adsorption. The resin, a porous polymer with a large surface area, selectively adsorbs molecules from a solution based on properties like polarity, molecular size, and shape.[6] For this compound, a weakly polar organic compound, non-polar or weakly polar macroporous resins are generally most effective. The process typically involves four key stages:
-
Loading (Adsorption): The crude extract containing this compound is passed through a column packed with the resin. This compound molecules are adsorbed onto the resin surface.
-
Washing: The column is washed with a solvent (typically water) to remove highly polar impurities such as salts, sugars, and some amino acids, which have a low affinity for the resin.
-
Elution (Desorption): A suitable organic solvent or a mixture of an organic solvent and water is used to disrupt the interaction between this compound and the resin, causing it to be released from the column.
-
Regeneration: The resin is washed to remove any remaining compounds, preparing it for the next purification cycle.
Selection of Macroporous Resin
The choice of macroporous resin is critical for achieving high purity and recovery of this compound. Non-polar and weakly polar resins are generally suitable for the adsorption of moderately polar organic acids like this compound. The selection should be based on preliminary screening experiments (static adsorption tests) to evaluate the adsorption and desorption characteristics of different resins.
Table 1: Recommended Macroporous Resins for this compound Purification (Based on Analogous Compound Purification)
| Resin Type | Polarity | Potential Advantages |
| AB-8 | Weakly Polar | High adsorption capacity for various organic acids and easy elution.[5] |
| DA-201 | Non-Polar | Effective for the purification of aromatic acids like ferulic acid.[7] |
| XAD-7HP | Moderately Polar | Shows good adsorption and desorption for phenolic acids. |
| XAD-16 | Non-Polar | High surface area, suitable for adsorbing non-polar compounds. |
Experimental Protocols
The following protocols provide a general framework for the purification of this compound. Optimization of specific parameters such as sample concentration, flow rates, and elution solvent concentrations is recommended for achieving the best results.
Protocol 1: Pre-treatment of Macroporous Resin
Objective: To activate the resin and remove any residual monomers or porogenic agents from the manufacturing process.
Materials:
-
Macroporous resin (e.g., AB-8)
-
95% (v/v) Ethanol (B145695)
-
5% (w/v) HCl solution
-
5% (w/v) NaOH solution
-
Deionized water
-
Glass column
Procedure:
-
Soak the dry resin in 95% ethanol for 24 hours to allow for complete swelling.
-
Pack the swollen resin into a glass column.
-
Wash the resin sequentially with the following, using 3-5 bed volumes (BV) for each step:
-
95% Ethanol
-
Deionized water until the effluent is clear and free of ethanol.
-
5% HCl solution
-
Deionized water until the effluent is neutral (pH 6-7).
-
5% NaOH solution
-
Deionized water until the effluent is neutral (pH 6-7).
-
-
The pre-treated resin is now ready for use.
Protocol 2: Static Adsorption and Desorption Tests for Resin Selection
Objective: To determine the most suitable resin and optimal adsorption/desorption conditions.
Materials:
-
Pre-treated macroporous resins (e.g., AB-8, DA-201, XAD-7HP)
-
Crude this compound extract (of known concentration)
-
Ethanol solutions of varying concentrations (e.g., 30%, 50%, 70%, 90% v/v)
-
Shaker incubator
-
UV-Vis Spectrophotometer or HPLC for analysis
Procedure:
Adsorption:
-
Accurately weigh 1.0 g of each pre-treated resin into separate flasks.
-
Add a fixed volume (e.g., 50 mL) of the crude this compound extract to each flask.
-
Seal the flasks and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24 hours to reach adsorption equilibrium.
-
After incubation, filter the supernatant and measure the concentration of this compound.
-
Calculate the adsorption capacity using the following formula: Adsorption Capacity (mg/g) = [(Initial Concentration - Equilibrium Concentration) x Volume of Solution] / Mass of Resin
Desorption:
-
After the adsorption step, wash the resins with deionized water to remove any unadsorbed extract.
-
To each flask containing the resin, add a fixed volume (e.g., 50 mL) of an ethanol solution of a specific concentration.
-
Place the flasks in a shaker incubator for 24 hours.
-
Filter the eluate and measure the concentration of this compound.
-
Calculate the desorption ratio using the following formula: Desorption Ratio (%) = (Concentration in Eluate x Volume of Eluate) / (Adsorption Capacity x Mass of Resin) x 100
Data Presentation:
Table 2: Static Adsorption and Desorption Characteristics of Different Resins for this compound
| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) with 30% EtOH | Desorption Ratio (%) with 50% EtOH | Desorption Ratio (%) with 70% EtOH | Desorption Ratio (%) with 90% EtOH |
| AB-8 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| DA-201 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| XAD-7HP | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Note: The resin with the highest adsorption capacity and a high desorption ratio with a practical ethanol concentration should be selected for dynamic column chromatography.
Protocol 3: Dynamic Column Chromatography for this compound Purification
Objective: To purify this compound from the crude extract using a selected macroporous resin in a column format.
Materials:
-
Selected and pre-treated macroporous resin
-
Glass column
-
Crude this compound extract (pH adjusted to 3-4 for optimal adsorption of organic acids)
-
Deionized water
-
Optimal ethanol-water eluent (determined from static tests)
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Column Packing: Pack the pre-treated resin into a glass column to the desired bed height.
-
Equilibration: Equilibrate the column by passing 2-3 BV of deionized water through it at a flow rate of 1-2 BV/h.
-
Loading: Load the crude this compound extract onto the column at a controlled flow rate (e.g., 1-2 BV/h). The total loading volume should not exceed the breakthrough point, which can be determined by monitoring the effluent for the presence of this compound.
-
Washing: Wash the column with 2-3 BV of deionized water at a slightly higher flow rate (e.g., 2-3 BV/h) to remove impurities.
-
Elution: Elute the adsorbed this compound with the optimal ethanol-water mixture at a flow rate of 1-2 BV/h. Collect fractions using a fraction collector.
-
Monitoring: Monitor the fractions for this compound concentration using HPLC or UV-Vis spectrophotometry.
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate the solution under reduced pressure to remove the ethanol. The resulting aqueous solution can be freeze-dried to obtain purified this compound powder.
Table 3: Optimized Parameters for Dynamic Purification of this compound
| Parameter | Recommended Range | Optimized Value |
| Loading Flow Rate | 1-3 BV/h | [Experimental Value] |
| Washing Flow Rate | 2-4 BV/h | [Experimental Value] |
| Elution Flow Rate | 1-3 BV/h | [Experimental Value] |
| Eluent Composition | 30-70% Ethanol in Water | [Experimental Value] |
| Loading Concentration | To be determined | [Experimental Value] |
| Purity Achieved | >90% (target) | [Experimental Value] |
| Recovery Rate | >80% (target) | [Experimental Value] |
Protocol 4: Regeneration of Macroporous Resin
Objective: To clean the resin after use, allowing for its reuse in subsequent purification cycles.
Materials:
-
Used macroporous resin
-
95% (v/v) Ethanol
-
Deionized water
-
5% (w/v) HCl solution
-
5% (w/v) NaOH solution
Procedure:
-
After the elution step, wash the column with 3-5 BV of 95% ethanol to remove any strongly bound organic compounds.
-
Wash with 3-5 BV of deionized water.
-
Wash with 3-5 BV of 5% HCl solution.
-
Wash with deionized water until the effluent is neutral.
-
Wash with 3-5 BV of 5% NaOH solution.
-
Wash with deionized water until the effluent is neutral.
-
The regenerated resin can be stored in deionized water for future use.
Visualizing the Workflow
The following diagrams illustrate the key processes in the purification of this compound using macroporous resins.
References
- 1. Isolation of organic acids from large volumes of water by adsorption on macroporous resins | U.S. Geological Survey [usgs.gov]
- 2. nbinno.com [nbinno.com]
- 3. Selection Guide for Polymeric Resins [sigmaaldrich.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. [Study on purification of glycyrrhizic acid with macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Bioactive Compounds from Angelica sinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelica sinensis, commonly known as Dong Quai, is a perennial herb with a long history of use in traditional Chinese medicine. Its root is rich in a variety of bioactive compounds, which are of significant interest for their potential therapeutic applications. The primary active constituents include polysaccharides, ferulic acid, and Z-ligustilide. Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique for isolating these valuable compounds from the plant matrix. This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material. This process disrupts the cell walls, enhancing the penetration of the solvent and accelerating the release of intracellular contents. Compared to traditional extraction methods, UAE offers several advantages, including shorter extraction times, reduced solvent consumption, and higher yields of target compounds.
These application notes provide detailed protocols for the ultrasound-assisted extraction of polysaccharides, as well as ferulic acid and ligustilide (B1675387), from Angelica sinensis. The information is intended to guide researchers, scientists, and drug development professionals in the efficient and effective isolation of these bioactive compounds for further study and application.
Data Presentation: A Comparative Overview of Extraction Methods
The following tables summarize the quantitative data on the extraction of key bioactive compounds from Angelica sinensis using Ultrasound-Assisted Extraction (UAE) and compare it with other conventional methods.
Table 1: Extraction of Polysaccharides from Angelica sinensis
| Extraction Method | Key Parameters | Yield (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Water/raw material ratio: 43.31 mL/g, Ultrasonic time: 28.06 min, Ultrasonic power: 396.83 W | 21.89 ± 0.21 | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | Liquid to solid ratio: 7:1, Ultrasonic power: 180 W, Extraction time: 45 min, Temperature: 90°C | 6.96 | [3][4] |
| Hot Water Extraction | Decoction with 10 volumes of hot water at 80°C for 3 hours (repeated twice) | ~10 | [5] |
Table 2: Extraction of Ferulic Acid and Ligustilide from Angelica sinensis
| Extraction Method | Compound | Key Parameters | Yield (mg/g) | Reference |
| Enzyme and Ultrasonic co-assisted Aqueous Two-Phase Extraction (EUA-ATPE) | Ferulic Acid | Ultrasonic frequency: 40 kHz, Ultrasonic time: 25 min, Temperature: 35°C | ~1.5 | [6][7] |
| Ligustilide | ~5.0 | [6][7] | ||
| Pressurized Liquid Extraction (PLE) | Ferulic Acid | Optimized conditions | Higher than Soxhlet and sonication | [8] |
| Z-ligustilide | Higher than Soxhlet and sonication | [8] | ||
| Sonication Extraction (SE) | Ferulic Acid | Methanol-formic acid (95:5, v/v), Room temperature, 30-50 min | Not specified, but high efficiency | [9] |
| Z-ligustilide | Not specified, but high efficiency | [9] | ||
| Heat Reflux Extraction (HRE) | Ferulic Acid | 70% methanol, 30 min | Not specified | [10] |
| Microwave-Assisted Extraction | Ferulic Acid | 90% ethanol (B145695), 9 min, 850 W | 0.212% of dry powder | [11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Polysaccharides from Angelica sinensis
This protocol outlines the UAE procedure for the efficient extraction of polysaccharides.
Materials and Equipment:
-
Dried Angelica sinensis root powder
-
Distilled water
-
Ethanol (95%)
-
Ultrasonic bath or probe system
-
Centrifuge
-
Rotary evaporator
-
Freeze dryer
-
Standard laboratory glassware
Methodology:
-
Sample Preparation: Weigh a known amount of dried Angelica sinensis root powder.
-
Extraction:
-
Separation:
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant.
-
-
Precipitation:
-
Concentrate the supernatant using a rotary evaporator.
-
Add 95% ethanol to the concentrated extract to a final ethanol concentration of 80% to precipitate the polysaccharides.
-
Allow the mixture to stand overnight at 4°C.
-
-
Purification and Drying:
-
Centrifuge the mixture to collect the polysaccharide precipitate.
-
Wash the precipitate with ethanol.
-
Dissolve the precipitate in a small amount of distilled water and freeze-dry to obtain the purified polysaccharide powder.
-
Protocol 2: Enzyme and Ultrasound Co-Assisted Aqueous Two-Phase Extraction of Ferulic Acid and Ligustilide
This advanced protocol is for the simultaneous extraction of both polar (ferulic acid) and non-polar (ligustilide) compounds.
Materials and Equipment:
-
Dried Angelica sinensis root powder
-
Cellulase (B1617823) and Hemicellulase
-
Disodium hydrogen phosphate-citric acid buffer
-
Ammonium sulfate (B86663) ((NH₄)₂SO₄)
-
Anhydrous ethanol
-
Water bath
-
Centrifuge
-
Vortex mixer
-
HPLC system for analysis
Methodology:
-
Enzymatic Hydrolysis and Ultrasonic Extraction:
-
In a 50 mL tube, mix 0.5 g of Angelica sinensis powder with 16.65 g of the buffer solution.[6][7]
-
Vortex the mixture thoroughly.
-
Place the tube in an ultrasonic bath at 40 kHz and 35°C for 25 minutes.[6][7]
-
Following ultrasonication, incubate the mixture in a water bath at 35°C for 65 minutes.[6][7]
-
Inactivate the enzymes by heating the mixture at 85°C for 5 minutes.[6][7]
-
-
Aqueous Two-Phase System Formation:
-
Separation and Analysis:
-
Centrifuge the mixture at 8000 rpm for 5 minutes to complete the phase separation.[7]
-
Carefully collect the upper ethanol-rich phase, which contains ferulic acid and ligustilide.
-
Analyze the extract using HPLC to quantify the yields of ferulic acid and ligustilide.
-
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for Ultrasound-Assisted Extraction of Angelica sinensis.
Signaling Pathways Modulated by Angelica sinensis Extracts
The bioactive compounds from Angelica sinensis have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell growth.
Caption: Modulation of PI3K/Akt/mTOR and TLR4/NF-κB pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization conditions for extracting polysaccharide from Angelica sinensis and its antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of Angelica sinensis polysaccharides using ultrasound-assisted way and its bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and structural analysis of Angelica sinensis polysaccharide with low molecular weight and its lipid‐lowering effect on nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable extraction of ligustilide and ferulic acid from Angelicae Sinensis Radix, for antioxidant and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of pressurized liquid extraction for Z-ligustilide, Z-butylidenephthalide and ferulic acid in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization and Comparison of Five Methods for Extraction of Coniferyl Ferulate from Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study on Angelica sinensis after different processing with yellow rice wine in color, aromas, chemical components, and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Industrial Synthesis of Angelic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of Angelic acid on an industrial scale. The information is intended to guide researchers, scientists, and professionals in the drug development field.
Introduction
This compound ((Z)-2-methyl-2-butenoic acid) is a monocarboxylic unsaturated organic acid with applications in the pharmaceutical and fragrance industries.[1] Its esters are known to be active components in various herbal medicines.[1] The industrial production of this compound primarily focuses on achieving high purity and yield in a cost-effective manner. The most common and scalable methods for its synthesis are the isomerization of its more thermodynamically stable trans-isomer, Tiglic acid, and a synthetic route starting from 2-methyl-3-crotononitrile.[1][2]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound and its isomer, Tiglic acid, is crucial for developing effective synthesis and purification strategies.
| Property | This compound ((Z)-isomer) | Tiglic Acid ((E)-isomer) | Reference |
| Molar Mass | 100.12 g/mol | 100.12 g/mol | [3] |
| Melting Point | 45-46 °C | 64-65 °C | [3] |
| Boiling Point | 185 °C | 198.5 °C | [4] |
| Boiling Point (Methyl Ester) | 128-129 °C | 138-139 °C | [1] |
| Appearance | Colorless monoclinic crystals | Colorless crystals | [3] |
| Odor | Pungent, sour | Sweet, warm, spicy | [3][4] |
| Solubility | Soluble in hot water, alcohol, and ether | Soluble in hot water, alcohol, and ether | [3] |
Synthesis Protocols
Two primary methods for the industrial production of this compound are detailed below.
Method 1: Isomerization of Tiglic Acid
This method leverages the conversion of the more stable Tiglic acid to this compound, often employing a continuous process to shift the reaction equilibrium.[1]
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a heating mantle, stirrer, and a fractional distillation column is assembled. The distillation column is crucial for the continuous removal of the lower-boiling this compound.
-
Reactants: Tiglic acid is mixed with an organic sulfinic acid catalyst, such as p-toluenesulfinic acid or benzenesulfinic acid. The catalyst concentration typically ranges from 0.05% to 2% by weight of the Tiglic acid.[1] The reaction can be performed without a solvent.[5]
-
Reaction Conditions: The mixture is heated to a temperature between 50°C and 170°C.[1][5]
-
Isomerization and Distillation: As the reaction proceeds, a thermal equilibrium is established between Tiglic acid and this compound. Due to its lower boiling point, this compound is continuously removed from the reaction mixture by fractional distillation. This removal shifts the equilibrium, driving the conversion of Tiglic acid to this compound.[1]
-
Purification: The collected distillate, enriched in this compound, can be further purified by a second fractional distillation to achieve high purity.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Tiglic acid or its esters | [1] |
| Catalyst | p-Toluenesulfinic acid or Benzenesulfinic acid | [1] |
| Catalyst Concentration | 0.05% - 2% (w/w) | [1] |
| Reaction Temperature | 50 - 170 °C | [1][5] |
| Yield | Dependent on continuous removal of product | [1] |
| Purity | High purity achievable with fractional distillation | [5] |
Logical Workflow for Isomerization of Tiglic Acid:
Caption: Workflow for this compound synthesis via Tiglic Acid isomerization.
Method 2: Synthesis from 2-Methyl-3-Crotononitrile
This synthetic route provides an alternative pathway to this compound, starting from a different precursor.[2]
Experimental Protocol:
-
Isomerization of 2-Methyl-3-Crotononitrile:
-
Reactants: 50g of 2-methyl-3-crotononitrile is mixed with 5g of activated alumina.[2]
-
Reaction Conditions: The mixture is heated to 85°C and allowed to react for 18 hours.[2]
-
Work-up: After cooling to room temperature, the mixture is filtered to obtain a mixture of (Z)- and (E)-2-methyl-2-butene nitrile.[2]
-
-
Hydrolysis to this compound:
-
Reactants: The nitrile mixture (49g) is dissolved in 300mL of a 10% aqueous sodium hydroxide (B78521) solution.[2]
-
Reaction Conditions: The solution is heated to 70°C and reacted for 5 hours.[2]
-
Work-up and Purification: After cooling, the reaction mixture is extracted three times with 200mL of ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated to yield a mixture of this compound and Tiglic acid. This mixture is then subjected to vacuum distillation, and the fraction collected at 83°C is pure this compound.[2]
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-3-Crotononitrile | [2] |
| Step 1 Catalyst | Activated Alumina | [2] |
| Step 1 Temperature | 85 °C | [2] |
| Step 1 Time | 18 hours | [2] |
| Step 2 Reagent | 10% Aqueous Sodium Hydroxide | [2] |
| Step 2 Temperature | 70 °C | [2] |
| Step 2 Time | 5 hours | [2] |
| Final Product Yield | 21g of this compound from 50g of starting material | [2] |
| Purification Method | Vacuum Distillation | [2] |
Experimental Workflow for Synthesis from 2-Methyl-3-Crotononitrile:
Caption: Workflow for this compound synthesis from 2-Methyl-3-Crotononitrile.
References
- 1. EP0112394B1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
- 2. CN105061184A - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Tiglic acid - Wikipedia [en.wikipedia.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Angelic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Angelic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges in this compound synthesis stem from its chemical nature as the less stable cis isomer of 2-methyl-2-butenoic acid. The main difficulties include:
-
Isomerization: this compound readily isomerizes to its more stable trans isomer, tiglic acid, particularly when exposed to heat, acids, or bases.[1]
-
Low Equilibrium Concentration: Syntheses starting from tiglic acid result in a thermal equilibrium mixture containing a low percentage of this compound, typically not exceeding 10%.[2]
-
Purification: Separating this compound from the structurally similar tiglic acid and other by-products is difficult and often requires fractional distillation with a high number of theoretical plates.[2][3]
-
By-product Formation: Depending on the synthetic route, by-products can form, complicating the purification process. For instance, historical methods involving bromine can introduce bromine-containing impurities.
-
Stability and Storage: this compound is unstable and can convert to tiglic acid over time, necessitating specific storage conditions to maintain its purity.[1]
Q2: What is the most common starting material for this compound synthesis?
A2: A common and practical starting material for the synthesis of this compound is its trans isomer, tiglic acid.[4][5] Several methods focus on the isomerization of tiglic acid to this compound. Therefore, a reliable synthesis of high-purity tiglic acid is often a prerequisite.
Q3: How can I synthesize the precursor, tiglic acid?
A3: A widely used method for synthesizing tiglic acid involves the dehydration of 2-hydroxy-2-methylbutyric acid. This intermediate is typically prepared through a Grignard reaction between an ethyl Grignard reagent and pyruvic acid or α-ketobutyric acid.[6][7][8]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize isomerization to tiglic acid, this compound should be stored in a cool, dark place. It is a volatile solid and should be kept in a tightly sealed container.[1] For long-term storage, refrigeration is advisable.
Troubleshooting Guides
Problem 1: Low yield of this compound in the final product.
| Possible Cause | Suggested Solution |
| Equilibrium Limitation | The isomerization of tiglic acid to this compound is an equilibrium-controlled process that favors the starting material. To improve the yield of this compound, consider using a process of "isomerization distillation." This involves continuously removing the lower-boiling this compound from the reaction mixture as it forms, which shifts the equilibrium towards the product.[2][3] |
| Isomerization back to Tiglic Acid | During workup and purification, exposure to high temperatures or acidic/basic conditions can cause the this compound to isomerize back to tiglic acid.[1] Ensure that all workup steps are performed at low temperatures and under neutral pH conditions whenever possible. |
| Inefficient Purification | Inadequate separation of this compound from tiglic acid during purification will result in a lower yield of pure product. Use a fractional distillation column with a high number of theoretical plates (a rectifying column with at least 5-30 theoretical plates is recommended) for efficient separation.[2][3] |
| Catalyst Degradation | When using an organic sulfinic acid catalyst for isomerization, the catalyst can degrade at elevated temperatures, reducing its effectiveness.[2] Monitor the reaction temperature closely and consider adding the catalyst in portions if the reaction time is long. |
Problem 2: Difficulty in separating this compound from tiglic acid.
| Possible Cause | Suggested Solution |
| Similar Physical Properties | This compound and tiglic acid are geometric isomers with very similar physical properties, making their separation challenging. |
| Inadequate Distillation Setup | A standard simple distillation apparatus is insufficient for separating these isomers. A fractional distillation setup is necessary. |
| Insufficient Column Efficiency | The efficiency of the fractional distillation column is critical. Use a column with a high number of theoretical plates, such as a Vigreux or packed column, to enhance separation.[2][3] The column should be well-insulated to maintain a proper temperature gradient. |
| Azeotrope Formation | While not explicitly documented for this pair, closely boiling isomers can sometimes form azeotropes. If separation by distillation is still proving difficult, consider alternative purification methods such as preparative chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Tiglic Acid from Pyruvic Acid
This protocol describes the synthesis of tiglic acid via a Grignard reaction followed by dehydration.
Step 1: Synthesis of 2-Hydroxy-2-methylbutyric Acid
-
In a flame-dried 2L reaction flask under a nitrogen atmosphere, add 17.5 g of magnesium turnings and 200 g of anhydrous tetrahydrofuran (B95107) (THF).
-
Slowly add a solution of 77.34 g of ethyl bromide in 200 g of THF dropwise to initiate the Grignard reaction. Maintain the temperature at 35°C. After the addition is complete, stir for an additional 30 minutes.
-
Add 2.5 g of HMPA or DMPU as an auxiliary agent.
-
Cool the reaction mixture to 20°C and slowly add 25 g of pyruvic acid, ensuring the internal temperature does not exceed 40°C.
-
After the addition is complete, allow the reaction to proceed for 2 hours.
-
Cool the mixture to 10-15°C and slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4.
-
Extract the aqueous phase three times with 150 mL of ethyl acetate (B1210297).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydroxy-2-methylbutyric acid. The expected yield is approximately 83.5%.[8]
Step 2: Dehydration to Tiglic Acid
-
Prepare a 67% sulfuric acid solution by slowly adding 37 g of concentrated sulfuric acid to 18.5 g of water.
-
Add 18.5 g of the 2-hydroxy-2-methylbutyric acid intermediate to the sulfuric acid solution.
-
Heat the mixture to reflux at an external temperature of 140°C.
-
After cooling in an ice bath, slowly add 100 g of 30% sodium hydroxide (B78521) solution to adjust the pH to 3-4.
-
Extract with ethyl acetate (3 x 70 mL).
-
Concentrate the combined organic extracts to obtain crude tiglic acid.
-
Recrystallize the crude product from an ethanol-water mixture to yield pure tiglic acid. The expected yield is approximately 76.5%.[8]
Protocol 2: Synthesis of this compound from Tiglic Acid (Multi-step)
This protocol is based on the method described by Buckles and Mock.
Step 1: Bromination of Tiglic Acid
-
Dissolve tiglic acid in a suitable solvent (e.g., carbon tetrachloride).
-
Slowly add a solution of bromine in the same solvent dropwise at room temperature until the bromine color persists.
-
Remove the solvent under reduced pressure to obtain the dibromo derivative. The expected yield is approximately 86%.[4]
Step 2: Dehydrobromination
-
Treat the dibromo derivative with a 25% methanolic potassium hydroxide solution.
-
Heat the mixture to effect dehydrobromination.
-
After the reaction is complete, neutralize the mixture and extract the bromothis compound. The expected yield is approximately 62.5%.[4]
Step 3: Reduction to this compound
-
Reduce the bromothis compound using a 9% sodium amalgam in water.
-
Maintain a controlled temperature during the reduction.
-
After the reaction, acidify the solution and extract the this compound.
-
Purify the product by recrystallization or distillation. The expected yield is approximately 61%.[4]
Data Presentation
Table 1: Yields for the Multi-step Synthesis of this compound from Tiglic Acid
| Step | Reaction | Reagents | Yield |
| 1 | Bromination | Tiglic acid, Bromine | ~86% |
| 2 | Dehydrobromination | Dibromo derivative, 25% Methanolic KOH | ~62.5% |
| 3 | Reduction | Bromothis compound, 9% Sodium Amalgam | ~61% |
| Overall | ~33% |
Data sourced from Buckles, R. E., & Mock, G. V. (1950).[4]
Table 2: Equilibrium Composition of Tiglic Acid and this compound Isomerization
| Starting Material | Catalyst | Temperature | Time | Tiglic Acid (%) | This compound (%) |
| Tiglic acid | p-toluenesulfinic acid | 130°C | 15 min | 96.90 | 3.10 |
| Methyl tiglate | p-toluenesulfinic acid | 125°C | 15 min | 90.48 | 7.23 |
| Methyl tiglate | Benzenesulfinic acid | 125°C | 15 min | 90.60 | 7.10 |
Data from patent EP0112394B1.[2]
Visualizations
Caption: Workflow for the synthesis of this compound, including the preliminary synthesis of its precursor, tiglic acid.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EP0112394B1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound | 565-63-9 | Benchchem [benchchem.com]
- 5. britannica.com [britannica.com]
- 6. benchchem.com [benchchem.com]
- 7. CN111233654A - Simple method for synthesizing tiglic acid - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Angelic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Angelic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most common methods for synthesizing this compound are:
-
Isomerization of Tiglic Acid: This is a widely used industrial method that involves the isomerization of the more stable trans-isomer, tiglic acid, to the cis-isomer, this compound, typically using an organic sulfinic acid catalyst.
-
Multi-step Synthesis from Tiglic Acid: A classical approach that proceeds through the bromination of tiglic acid, followed by dehydrobromination and subsequent reduction to yield this compound.
-
Synthesis from 2-Methyl-3-crotononitrile: This method involves the isomerization of 2-methyl-3-crotononitrile to a mixture of (Z)- and (E)-2-methyl-2-butene nitrile, which is then hydrolyzed to a mixture of this compound and tiglic acid, followed by separation.
Q2: Why is the yield of this compound often low in the isomerization of tiglic acid?
A2: The isomerization of tiglic acid to this compound is a reversible reaction that reaches a thermal equilibrium. Under typical reaction conditions, the equilibrium mixture contains a low percentage of the less stable this compound (typically not more than 10%).[1] To achieve a higher yield, the this compound must be continuously removed from the reaction mixture as it is formed, which shifts the equilibrium towards the product side.
Q3: How can I effectively separate this compound from tiglic acid?
A3: this compound and tiglic acid are geometric isomers with close physical properties, which can make their separation challenging. The most effective method for separating them is fractional distillation under reduced pressure.[2] this compound has a lower boiling point than tiglic acid. For efficient separation, a rectifying column with a sufficient number of theoretical plates (preferably 7 to 30) is recommended.[3]
Q4: What are the main safety concerns associated with this compound synthesis?
A4: The safety concerns depend on the chosen synthesis route. In the multi-step synthesis from tiglic acid, bromine is used, which is a hazardous and corrosive substance that requires careful handling in a well-ventilated fume hood. For all methods, standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the isomerization of tiglic acid | The reaction has reached thermal equilibrium, which favors the starting material, tiglic acid. | Implement a continuous distillation setup to remove the lower-boiling this compound from the reaction mixture as it forms. This will drive the equilibrium towards the product. |
| Inefficient separation of this compound and tiglic acid during distillation. | Use a fractional distillation column with a high number of theoretical plates (at least 5, preferably 7-30) to improve separation efficiency.[3] Optimize the distillation pressure and temperature. | |
| Catalyst deactivation. | Monitor the catalyst activity over time. If deactivation is suspected, consider adding fresh catalyst periodically. For some catalytic systems, regeneration protocols may be available. | |
| Incomplete reaction in the multi-step synthesis from tiglic acid | Insufficient reaction time or non-optimal temperature for one or more steps (bromination, dehydrobromination, reduction). | Monitor the reaction progress using techniques like TLC or GC. Adjust the reaction time and temperature as needed based on literature procedures. |
| Purity of reagents. | Ensure that all starting materials and reagents are of high purity. Impurities can interfere with the reactions. | |
| Formation of side products | Undesired side reactions such as polymerization or position isomerization of the double bond. | Maintain strict control over the reaction temperature. The use of specific catalysts, such as organic sulfinic acids in the isomerization of tiglic acid, can promote the desired geometric isomerization while minimizing other side reactions. |
| Difficulty in purifying the final this compound product | Presence of unreacted starting materials or isomeric impurities. | For the separation of this compound and tiglic acid, fractional distillation is the preferred method. Recrystallization can also be employed for purification, as this compound has a different melting point and solubility profile than tiglic acid. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Isomerization of Tiglic Acid | Multi-step Synthesis from Tiglic Acid | Synthesis from 2-Methyl-3-crotononitrile |
| Starting Material(s) | Tiglic acid or its esters | Tiglic acid | 2-Methyl-3-crotononitrile |
| Key Reagents/Catalyst | Organic sulfinic acid (e.g., p-toluenesulfinic acid, benzenesulfinic acid) | Bromine, alcoholic potassium hydroxide (B78521), sodium amalgam | Activated alumina, sodium hydroxide |
| Typical Reaction Temperature | 50°C – 170°C[1] | Varies by step | 85°C (isomerization), 70°C (hydrolysis)[2] |
| Reported Yield | Equilibrium limited (3-7% this compound in the mixture), but can be driven to higher conversion with continuous distillation.[3][4] | Generally reported as low yield.[3] | Approximately 42% overall yield of pure this compound from 2-methyl-3-crotononitrile.[2] |
| Advantages | Potentially high-yielding in a continuous process, suitable for industrial scale. | A classic, well-documented laboratory method. | Utilizes a different starting material, offering an alternative route. |
| Disadvantages | Requires a specialized continuous distillation setup to overcome equilibrium limitations. | Low yield, involves hazardous reagents like bromine. | Involves multiple steps and purification of intermediates. |
Experimental Protocols
Method 1: Isomerization of Tiglic Acid with Continuous Distillation
This protocol is based on the principle of isomerizing tiglic acid or its ester and continuously removing the lower-boiling this compound or its ester to drive the reaction to completion.
-
Apparatus Setup: Assemble a reaction vessel equipped with a heating mantle, a magnetic stirrer, and a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column). The column should be connected to a distillation head with a condenser and a receiving flask. The system should be set up for distillation under reduced pressure.
-
Reaction Mixture: Charge the reaction vessel with tiglic acid (or a tiglic acid ester such as methyl tiglate) and a catalytic amount of an organic sulfinic acid (e.g., 0.05 - 2% by weight of p-toluenesulfinic acid).[1]
-
Reaction and Distillation: Heat the mixture to a temperature between 50°C and 170°C under reduced pressure.[1] The specific temperature and pressure should be chosen to allow for the selective distillation of this compound (or its ester) while retaining the majority of the tiglic acid in the reaction vessel.
-
Continuous Operation: Continuously collect the distillate, which will be enriched in this compound. The starting material in the reaction vessel can be replenished continuously or intermittently.
-
Purification: The collected distillate, which is a mixture of this compound and tiglic acid, can be further purified by a second fractional distillation to obtain high-purity this compound.
Method 2: Synthesis from 2-Methyl-3-crotononitrile
This two-step protocol is adapted from a patented synthesis method.[2]
Step 1: Isomerization of 2-Methyl-3-crotononitrile
-
In a reaction flask, combine 50g of 2-methyl-3-crotononitrile and 5g of activated alumina.
-
Heat the mixture to 85°C and maintain this temperature for 18 hours with stirring.
-
After cooling to room temperature, filter the mixture to remove the activated alumina. The filtrate is a mixture of (Z)-2-methyl-2-butene nitrile and (E)-2-methyl-2-butene nitrile.
Step 2: Hydrolysis and Purification
-
Dissolve the 49g of the nitrile mixture obtained in Step 1 in 300mL of a 10% aqueous sodium hydroxide solution.
-
Heat the solution to 70°C and stir for 5 hours.
-
Cool the reaction mixture to room temperature and extract it three times with 200mL of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain a mixture of this compound and tiglic acid.
-
Purify the mixture by vacuum distillation, collecting the fraction at 83°C to obtain approximately 21g of pure this compound.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via isomerization of tiglic acid with continuous distillation.
Caption: Reaction pathway for the multi-step synthesis of this compound from tiglic acid.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN105061184A - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. EP0112394B1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Isomerization of Angelic Acid to Tiglic Acid
Welcome to the technical support center for the isomerization of angelic acid to tiglic acid. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my conversion of this compound to tiglic acid incomplete?
A1: The isomerization of this compound to tiglic acid is a reversible process that reaches a thermal equilibrium. Tiglic acid is the more thermodynamically stable trans isomer, while this compound is the less stable cis isomer.[1][2][3] Several factors can influence the equilibrium and completeness of the reaction:
-
Reaction Time and Temperature: Insufficient heating time or temperature can lead to an incomplete conversion. This compound can be converted to tiglic acid by boiling for extended periods (around 40 hours) or by heating with a base to temperatures above 100°C.[2]
-
Catalyst: The presence of an acid catalyst, such as sulfuric acid or an organic sulfinic acid, can facilitate the isomerization.[2][4] The concentration of the catalyst is crucial; it is typically used in concentrations from 0.01% to 10% of the starting material.[4]
-
Equilibrium Mixture: The reaction naturally results in an equilibrium mixture. For instance, heating methyl tiglate with benzenesulfinic acid at 125°C for 15 minutes results in a mixture containing 7.10% methyl angelate and 90.60% methyl tiglate.[4]
Q2: I'm observing the reverse reaction (tiglic acid to this compound). How can I prevent this?
A2: The conversion of tiglic acid back to this compound is significantly less favorable and does not readily occur under the same conditions as the forward reaction.[2] However, this reverse transformation can be induced by ultraviolet (UV) light.[2] To prevent this, ensure your reaction setup and storage containers are protected from UV light sources.
Q3: What is the most effective method for separating tiglic acid from unreacted this compound?
A3: Due to the differences in their physical properties, several methods can be employed for separation:
-
Distillation: this compound and its esters generally have lower boiling points than their corresponding tiglic acid isomers.[4] For example, methyl angelate boils at 128-129°C, while methyl tiglate boils at 138-139°C.[4] This difference allows for separation via fractional distillation, especially under reduced pressure.[4][5]
-
Crystallization: Tiglic acid has a higher melting point (63.5-64°C) compared to this compound (45.5°C).[2][6] This property can be exploited for separation by fractional crystallization.
-
Chromatography: Gas chromatography can be used to separate and analyze the composition of the mixture, with this compound or its esters typically having a lower retention time.[4]
Q4: My final product is a mixture of isomers. How can I improve the purity of my tiglic acid?
A4: Achieving high purity often requires a combination of optimizing the reaction and employing efficient purification techniques.
-
Drive the Equilibrium: To maximize the conversion to tiglic acid, you can employ "isomerization distillation," where the lower-boiling this compound (or its ester) is continuously removed from the reaction mixture by distillation, thus shifting the equilibrium towards the formation of the more stable tiglic acid.[4][7] A rectifying column with a sufficient number of theoretical plates (not less than 5, preferably 7 to 30) is recommended for this process.[4][7]
-
Recrystallization: After initial separation, recrystallization of the crude tiglic acid from a suitable solvent can significantly enhance its purity.
Isomerization Workflow
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. EP0112394B1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
- 5. CN105061184A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. Tiglic acid - Wikipedia [en.wikipedia.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
stability issues and degradation pathways of Angelic acid in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability issues and degradation pathways of Angelic acid in solution. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in solution?
A1: The main stability issue with this compound is its isomerization to its more thermodynamically stable trans-isomer, tiglic acid.[1][2] this compound is the cis-isomer of 2-methyl-2-butenoic acid, and this conversion can be accelerated by several factors.[1]
Q2: What factors promote the isomerization of this compound to tiglic acid?
A2: The isomerization of this compound is significantly influenced by:
-
Heat: Heating a solution of this compound can lead to its complete conversion to tiglic acid. Boiling an aqueous solution for approximately 40 hours can result in complete isomerization.[1]
-
pH: Both strong mineral acids (e.g., sulfuric acid) and alkaline conditions (heating with a base above 100 °C) can catalyze the isomerization.[1][3]
-
Light: Exposure to ultraviolet (UV) light can induce the conversion of tiglic acid back to this compound, although this reverse reaction is much less efficient.[1] However, exposure of an this compound solution to sunlight can speed up its isomerization to tiglic acid.[3]
-
Storage Time: Over extended periods, even solid this compound can slowly convert to tiglic acid. One source mentions that this can occur over a period of about 25 years.[1]
Q3: What are the recommended storage conditions for this compound and its solutions to minimize degradation?
A3: To ensure the stability of this compound:
-
Solid Form: Store in a tightly sealed container in a cool, dark place. Refrigeration (2-8°C) is recommended for long-term storage.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a neutral pH buffer and store the solution at a low temperature (2-8°C) and protected from light by using amber vials or wrapping the container in aluminum foil. For longer-term storage in solvent, temperatures of -20°C to -80°C are suggested.[4]
Q4: Are there other degradation pathways for this compound besides isomerization?
A4: While isomerization to tiglic acid is the most prominent degradation pathway, as an unsaturated carboxylic acid, this compound may be susceptible to other degradation mechanisms under certain conditions:
-
Oxidative Degradation: The carbon-carbon double bond in this compound can be a target for oxidation.[5][6] This could potentially lead to the formation of various oxidation products, including aldehydes and other carboxylic acids, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.
-
Hydrolytic Degradation: While the primary effect of acidic or basic conditions is the catalysis of isomerization, under harsh conditions, other hydrolytic reactions could potentially occur, although these are less commonly reported for this compound itself compared to its esters.
-
Addition Reactions: The double bond can react with hydrohalic acids (like HBr) and halogens (like Br2) to form addition products such as bromovaleric and dibromovaleric acids, respectively.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., changing peak areas for this compound over time). | Isomerization of this compound to tiglic acid during sample preparation or analysis. | Prepare solutions fresh and at a cool temperature. Analyze samples as quickly as possible after preparation. Use a stability-indicating analytical method that can separate this compound from tiglic acid. |
| Appearance of an unexpected peak in the chromatogram with a retention time similar to tiglic acid. | Degradation of the this compound standard or sample. | Confirm the identity of the new peak by co-injection with a tiglic acid standard or by mass spectrometry. Review storage conditions of your standard and samples. |
| Loss of this compound potency in a formulated product. | Instability due to pH, temperature, or light exposure during formulation or storage. | Conduct forced degradation studies to identify the critical factors affecting stability. Adjust the formulation pH to be as neutral as possible. Protect the product from light and store at a recommended cool temperature. |
| Precipitation in this compound solution. | Poor solubility or degradation leading to less soluble products. | This compound is sparingly soluble in cold water but more soluble in hot water and alcohol.[1] Ensure the concentration is within the solubility limits for the chosen solvent and temperature. If precipitation occurs upon standing, it could be due to the formation of the less soluble tiglic acid. |
Degradation Pathways and Experimental Workflows
The primary degradation pathway for this compound is its isomerization to tiglic acid.
Caption: Primary degradation pathway of this compound.
A general workflow for investigating the stability of this compound in solution is outlined below.
Caption: Experimental workflow for this compound stability testing.
Quantitative Data Summary
| Parameter | Condition | Effect on this compound Stability | Primary Degradation Product |
| Temperature | Increased Temperature | Decreases stability (accelerates isomerization) | Tiglic Acid |
| pH | Acidic (e.g., pH < 3) | Decreases stability (catalyzes isomerization) | Tiglic Acid |
| pH | Alkaline (e.g., pH > 8) | Decreases stability (catalyzes isomerization) | Tiglic Acid |
| Light | UV/Sunlight Exposure | Decreases stability (accelerates isomerization) | Tiglic Acid |
| Oxidizing Agents | Presence of H₂O₂ etc. | Likely decreases stability | Potential Oxidation Products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature or heat at 60°C if no degradation is observed.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV or GC-MS).
Protocol 2: Stability-Indicating HPLC Method for this compound and Tiglic Acid
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its primary degradant, tiglic acid.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating organic acids.
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Phosphoric acid or Formic acid in water (adjust pH to around 2.5-3.0).
-
Solvent B: Acetonitrile or Methanol.
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at a wavelength where both this compound and tiglic acid have good absorbance, typically in the range of 210-220 nm.
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Protocol 3: GC-MS Analysis of this compound and Tiglic Acid
Gas chromatography-mass spectrometry can also be used for the analysis of this compound, often after derivatization to increase volatility.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Derivatization: Esterification is a common derivatization method for carboxylic acids. For example, reaction with BF3-methanol or by forming silyl (B83357) esters (e.g., with BSTFA).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: e.g., 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
This technical support center provides a foundation for understanding and managing the stability of this compound in solution. For specific applications, it is crucial to perform tailored stability studies and validate analytical methods accordingly.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. US20140200359A1 - Oxidative cleavage of unsaturated carboxylic acids - Google Patents [patents.google.com]
- 6. Oxidation of unsaturated carboxylic acids under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Low Aqueous Solubility of Angelic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Angelic acid.
Troubleshooting Guide
Problem: Low Solubility of this compound in Aqueous Solutions
This compound is known to be sparingly soluble in cold water, which can pose challenges for various experimental and formulation processes. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Precipitation of this compound during dilution of a stock solution. | The concentration of the aqueous component in the final solution exceeds the solubility limit of this compound. | 1. pH Adjustment: Increase the pH of the aqueous solution to > 5.3 to form the more soluble angelate salt.2. Co-solvency: Prepare dilutions using a co-solvent system (e.g., ethanol-water or propylene (B89431) glycol-water mixture) in which this compound has higher solubility.3. Complexation: Utilize cyclodextrins (e.g., HP-β-CD) to form an inclusion complex with enhanced aqueous solubility. |
| Incomplete dissolution of this compound in the desired aqueous buffer. | The intrinsic solubility of this compound in the buffer at the experimental temperature is low. | 1. Heating: Gently warm the solution, as this compound is more soluble in hot water. Ensure temperature stability is not a concern for the experiment.[1][2] 2. pH Adjustment: Increase the pH of the buffer to deprotonate the carboxylic acid group, significantly increasing solubility. 3. Co-solvents: Introduce a water-miscible organic solvent in which this compound is more soluble. |
| Variable and inconsistent results in biological assays. | Poor solubility leading to non-homogenous solutions and inaccurate dosing. | 1. Formulation as a Salt: Prepare a stock solution of the sodium or calcium salt of this compound, which exhibits higher water solubility.[2] 2. Use of Solubilizing Excipients: Incorporate co-solvents, surfactants, or cyclodextrins in the assay medium to maintain solubility. |
| Difficulty in preparing a sufficiently concentrated aqueous stock solution. | The required concentration for the experiment is higher than the aqueous solubility of this compound. | 1. Co-solvency: Prepare the stock solution in a suitable co-solvent like ethanol (B145695), propylene glycol, or DMSO, and then dilute into the aqueous medium carefully.[3] 2. Salt Formation: Synthesize the sodium salt of this compound to prepare a highly concentrated aqueous stock solution. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in various solvents.
| Solvent System | Temperature (°C) | Solubility |
| Water | 25 | ~18.45 mg/mL (estimated)[4] |
| Hot Water | - | Freely soluble (qualitative)[1][2] |
| Cold Water | - | Sparingly soluble (qualitative)[1][2] |
| Ethanol | - | Soluble[1] |
| Ether | - | Soluble[1] |
| Methanol | - | Almost transparent (qualitative)[5] |
| DMSO | 25 | 19-20 mg/mL[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | - | 5 mg/mL[3] |
| Calcium Angelate in Water | 17.5 | 23 parts in 100 parts of saturated solution[6] |
Frequently Asked Questions (FAQs) & Experimental Protocols
How can I increase the aqueous solubility of this compound by adjusting the pH?
Answer: this compound is a weak acid with a pKa of approximately 4.30.[6] By increasing the pH of the aqueous solution to a value above its pKa, the carboxylic acid group deprotonates to form the highly water-soluble angelate anion. A general rule of thumb is to adjust the pH to at least one unit above the pKa to ensure complete ionization and significantly enhanced solubility.
This protocol describes the preparation of a 10 mg/mL solution of this compound in water by converting it to its sodium salt in situ.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Purified water (e.g., deionized or distilled)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh 100 mg of this compound and place it in a 10 mL volumetric flask.
-
Add approximately 5 mL of purified water to the flask and stir the suspension.
-
Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH of the suspension.
-
Continue adding NaOH until the this compound completely dissolves and the pH of the solution is stable at ≥ 5.3.
-
Once the desired pH is reached and the solid is fully dissolved, add purified water to bring the final volume to 10 mL.
-
Mix the solution thoroughly to ensure homogeneity.
Expected Outcome: A clear, aqueous solution of sodium angelate with a concentration equivalent to 10 mg/mL of this compound.
What co-solvents can be used to dissolve this compound?
Answer: Co-solvents are water-miscible organic solvents that can be used to increase the solubility of hydrophobic compounds in aqueous solutions. For this compound, common and effective co-solvents include ethanol, propylene glycol, and dimethyl sulfoxide (B87167) (DMSO).[1][3] The choice of co-solvent will depend on the specific requirements of your experiment, including potential toxicity for in vivo studies.
This protocol details the preparation of a 20 mg/mL stock solution of this compound in a 50:50 (v/v) ethanol:water mixture.
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Purified water
-
Volumetric flasks and pipettes
-
Stir plate and stir bar or vortex mixer
Procedure:
-
Prepare a 50:50 (v/v) ethanol:water solution by mixing equal volumes of ethanol and purified water.
-
Weigh 200 mg of this compound and place it in a 10 mL volumetric flask.
-
Add approximately 8 mL of the 50:50 ethanol:water co-solvent to the flask.
-
Stir or vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution cools to room temperature before final volume adjustment.
-
Add the 50:50 ethanol:water co-solvent to bring the final volume to 10 mL.
-
Mix the solution thoroughly.
Note: When further diluting this stock solution into a predominantly aqueous medium, be mindful of the potential for precipitation if the final ethanol concentration is too low to maintain solubility.
References
Technical Support Center: Purification of Angelic Acid and Tiglic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with separating Angelic acid from its geometric isomer, Tiglic acid.
Data Presentation: Physical and Chemical Properties
A clear understanding of the distinct physical and chemical properties of this compound and Tiglic acid is fundamental to developing an effective separation strategy. The following table summarizes key quantitative data for these two isomers.
| Property | This compound ((Z)-2-Methyl-2-butenoic acid) | Tiglic Acid ((E)-2-Methyl-2-butenoic acid) | Reference |
| Molar Mass | 100.12 g/mol | 100.12 g/mol | N/A |
| Melting Point | 45.5 °C | 63.5 - 64 °C | [1] |
| Boiling Point | 185 °C | 198.5 °C | [1] |
| pKa | 4.8 | 4.96 | [1] |
| Solubility | Soluble in hot water, alcohol, and ether. | Sparingly soluble in cold water; soluble in hot water, alcohol, and ether. | [1] |
| Stability | Less stable; isomerizes to Tiglic acid upon heating or in the presence of acids or bases. | More stable isomer. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound and Tiglic acid?
A1: The primary challenge lies in their similar chemical structures as they are geometric isomers (cis-trans isomers) of 2-methyl-2-butenoic acid. This results in very close physical properties, such as boiling points and solubility profiles, making their separation difficult. Furthermore, the less stable cis-isomer, this compound, readily isomerizes to the more stable trans-isomer, Tiglic acid, especially when heated or in the presence of acids or bases[1]. This isomerization can significantly reduce the yield of pure this compound during purification.
Q2: Which separation techniques are most commonly employed for this separation?
A2: The most common techniques for separating this compound and Tiglic acid are fractional distillation and fractional crystallization. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are also used, particularly for analytical purposes and smaller-scale purifications.
Q3: Why is isomerization a significant concern during purification?
A3: this compound is thermodynamically less stable than Tiglic acid. Purification methods that involve elevated temperatures, such as fractional distillation, can provide the energy required for the conversion of this compound to the more stable Tiglic acid[1]. This isomerization reduces the recovery of pure this compound and contaminates the fractions.
Q4: Can I use standard distillation to separate Angelic and Tiglic acid?
A4: Simple distillation is generally ineffective for separating Angelic and Tiglic acid due to their close boiling points (185 °C for this compound and 198.5 °C for Tiglic acid)[1]. Fractional distillation, which provides multiple theoretical plates for separation, is required to achieve a reasonable degree of purity.
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during the purification of this compound and Tiglic acid.
Fractional Distillation
Q: My fractional distillation is not providing a good separation of the two isomers. What could be the problem?
A: Inadequate separation during fractional distillation can be due to several factors:
-
Insufficient Number of Theoretical Plates: The small difference in boiling points between Angelic and Tiglic acid requires a distillation column with a high number of theoretical plates. For a significant enrichment of this compound, a rectifying column with at least 5 to 30 theoretical plates is recommended.
-
High Distillation Rate: A fast distillation rate does not allow for the proper establishment of the temperature gradient and equilibrium within the column, leading to poor separation. Reduce the heating rate to allow for a slow and steady distillation.
-
Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient. Ensure the column is well-insulated to maintain adiabatic conditions.
Q: I am losing a significant amount of this compound during distillation due to isomerization. How can I minimize this?
A: Minimizing the isomerization of this compound to Tiglic acid is crucial for a successful purification.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of both acids, thereby reducing the thermal stress and the rate of isomerization.
-
Minimize Heating Time: Do not heat the distillation flask for longer than necessary. Plan the experiment to proceed efficiently once the distillation temperature is reached.
-
Avoid Acidic or Basic Contaminants: Ensure all glassware is thoroughly cleaned and free of any acidic or basic residues, as these can catalyze the isomerization reaction[1].
Fractional Crystallization
Q: I am having trouble finding a suitable solvent for the fractional crystallization of Angelic and Tiglic acid. What should I look for?
A: The ideal solvent for fractional crystallization should exhibit a significant difference in the solubility of the two isomers at a given temperature.
-
Solvent Screening: A systematic solvent screening is essential. Test a range of solvents with varying polarities. For carboxylic acids, polar protic solvents like water or ethanol (B145695) can be effective. Non-polar solvents may also offer differential solubility.
-
Solvent Mixtures: If a single solvent is not effective, try using a binary solvent system. One common approach is to dissolve the mixture in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes turbid.
-
General Guidance: The principle of "like dissolves like" is a good starting point. Since both are carboxylic acids, they share some polar characteristics. However, subtle differences in their crystal packing and interaction with the solvent can be exploited.
Q: My crystals are not pure after recrystallization. What could be the cause?
A: Impure crystals can result from several issues:
-
Co-crystallization: Due to their structural similarity, Angelic and Tiglic acid may co-crystallize, meaning crystals of one isomer can incorporate molecules of the other into their lattice. Slow cooling rates can sometimes help to minimize co-crystallization by allowing for more selective crystal growth.
-
Incomplete Removal of Mother Liquor: Ensure that the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor that contains the other isomer.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Chromatographic Separation
Q: I am trying to develop an HPLC method to separate Angelic and Tiglic acid, but they are co-eluting. What can I do?
A: Co-elution of these isomers in HPLC is a common challenge. Here are some strategies to improve separation:
-
Column Chemistry: Standard C18 columns may not provide sufficient selectivity. Consider using a phenyl-hexyl or a polar-embedded column. The pi-pi interactions with a phenyl column can enhance the separation of geometric isomers.
-
Mobile Phase Composition: The choice of organic modifier can impact selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the interaction of the isomers with the stationary phase.
-
Mobile Phase pH: Since these are carboxylic acids, the pH of the mobile phase will affect their ionization state and retention. Adjusting the pH with a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) can significantly improve separation. A mobile phase pH around the pKa of the acids is a good starting point for method development.
-
Temperature: Varying the column temperature can also affect selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.
Q: Is GC a suitable method for the quantitative analysis of Angelic and Tiglic acid?
A: Yes, Gas Chromatography (GC) is a powerful technique for the analysis of these isomers.
-
Derivatization: To improve volatility and peak shape, it is often necessary to derivatize the carboxylic acid functional group, for example, by converting them to their methyl esters (FAMEs).
-
Column Selection: A polar capillary column is generally recommended for the separation of FAMEs of geometric isomers.
-
Isomerization during Analysis: Be aware that high temperatures in the GC inlet can potentially cause some isomerization of this compound. It is important to use the lowest possible inlet temperature that still ensures complete volatilization of the analytes.
Experimental Protocols
Fractional Distillation Protocol
This protocol provides a general procedure for the separation of Angelic and Tiglic acid by fractional distillation under reduced pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with at least 10 theoretical plates), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.
-
Sample Preparation: Place the mixture of Angelic and Tiglic acid into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a vacuum gauge and a cold trap. Slowly evacuate the system to the desired pressure.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Distillation: Slowly increase the temperature until the mixture begins to boil. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Fraction Collection: Monitor the temperature at the distillation head. The lower-boiling this compound will distill first. Collect the fractions in separate receiving flasks. A sharp increase in temperature will indicate that the higher-boiling Tiglic acid is beginning to distill.
-
Analysis: Analyze the collected fractions using GC or HPLC to determine their purity.
Fractional Crystallization Protocol
This protocol outlines a general procedure for separating Angelic and Tiglic acid by fractional crystallization. The choice of solvent is critical and must be determined experimentally.
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system that shows a significant difference in solubility for Angelic and Tiglic acid at high and low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the mixture of the two acids in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this time.
-
Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the less soluble isomer.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly.
-
Mother Liquor Processing: The mother liquor will be enriched in the more soluble isomer. This can be subjected to further crystallization steps to isolate the second isomer.
-
Analysis: Analyze the purity of the crystals and the mother liquor by GC, HPLC, or melting point determination.
Visualizations
Troubleshooting Workflow for Poor Separation in Fractional Distillation
Caption: A troubleshooting guide for fractional distillation.
Experimental Workflow for Fractional Crystallization
Caption: A typical workflow for fractional crystallization.
References
preventing degradation of Angelic acid during storage
Technical Support Center: Angelic Acid Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information and troubleshooting advice to prevent the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The main degradation pathway for this compound is isomerization to its more thermodynamically stable trans-isomer, Tiglic acid.[1][2] This conversion can be accelerated by several factors, including heat, exposure to acids or bases, and even prolonged storage.[1][3]
Q2: How stable is this compound in its solid form?
A2: As a solid, this compound is considered relatively stable.[3] However, isomerization to tiglic acid can occur even in solid form over very long periods (e.g., 25 years)[1]. For optimal long-term stability as a powder, it should be stored at low temperatures.
Q3: What are the ideal storage temperatures for this compound?
A3: For long-term storage of solid this compound, temperatures of -20°C are recommended, which can preserve it for up to 3 years.[4] Some suppliers also suggest storage at 0-10°C.[5] For stock solutions, storage at -80°C is recommended for up to a year.[4][6]
Q4: Is this compound sensitive to light?
A4: Yes, exposure to sunlight can speed up the isomerization of this compound to tiglic acid in aqueous solutions.[3] Conversely, UV light can be used to induce the less favorable reverse transformation from tiglic acid to this compound, although conversion rates are low.[1] It is recommended to store this compound, especially in solution, in light-protected containers.[7]
Q5: How does pH affect the stability of this compound in solutions?
A5: this compound's isomerization to tiglic acid is accelerated in the presence of strong mineral acids or alkalis.[1][3] Therefore, it is crucial to control the pH of solutions to maintain stability. Neutral or slightly acidic conditions are generally preferred, though specific optimal pH ranges may depend on the solvent and application.
Q6: What materials should I avoid when storing this compound?
A6: Avoid storing this compound in containers made of mild steel, galvanized steel, zinc, aluminum, or other galvanized materials, as it can react with them to produce hydrogen gas, which may form explosive mixtures with air.[3] It is also incompatible with strong bases, oxidizing agents, cyanides, sulfides, and carbonates.[3] Use original packaging or containers made of plastic or lined metal.[3][8]
Troubleshooting Guide
This section addresses common problems encountered during the storage and handling of this compound.
Problem 1: Loss of Purity or Potency in Experiments
-
Possible Cause: Isomerization to Tiglic acid.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (e.g., -20°C for powder, -80°C for solutions) and protected from light.[4][7]
-
Analyze Purity: Use an analytical technique like HPLC or GC to check the isomeric purity of your sample. Compare the chromatogram to a reference standard of both this compound and Tiglic acid.
-
Review Solution Preparation: Ensure that solutions were not exposed to high temperatures, strong acids, or strong bases during preparation.[1][3] Prolonged boiling of aqueous solutions should be avoided.[3]
-
Use Fresh Aliquots: If using stock solutions, avoid repeated freeze-thaw cycles by preparing and using single-use aliquots.[4]
-
Problem 2: Change in Physical Appearance (e.g., color, crystal structure)
-
Possible Cause: Contamination or degradation.
-
Troubleshooting Steps:
-
Check for Incompatibilities: Ensure the storage container is appropriate and that the compound has not come into contact with incompatible materials like alkalis or oxidizing agents.[3][7]
-
Inspect for Moisture: this compound is soluble in hot water and alcohol.[1] Accidental exposure to moisture could alter its crystalline structure. Store in a dry, well-ventilated place.[7][8]
-
Purity Analysis: Perform a purity analysis to identify potential contaminants or degradation products.
-
Below is a logical workflow to troubleshoot potential this compound degradation.
Caption: Troubleshooting workflow for this compound degradation.
Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Condition | Duration | Purity Impact | Reference |
| Solid Powder | -20°C | 3 years | Optimal for long-term stability | [4] |
| Solid Powder | 0 - 10°C | Varies | Suitable for shorter-term storage | [5] |
| Stock Solution | -80°C in solvent | 1 year | Recommended for preserving integrity in solution | [4][6] |
| Stock Solution | -20°C in solvent | 1 month | Suitable for short-term working solutions | [4] |
| Aqueous Soln. | Room Temp (Sunlight) | Hours | Accelerated isomerization to Tiglic acid | [3] |
| Aqueous Soln. | Boiling | Hours | Rapid conversion to Tiglic acid | [1] |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
This protocol outlines a method to quantify the stability of this compound and detect the presence of its isomer, Tiglic acid.
1. Objective: To determine the purity of an this compound sample and quantify the percentage of Tiglic acid present as a result of potential degradation.
2. Materials:
-
This compound sample
-
This compound reference standard
-
Tiglic acid reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer component
-
HPLC system with a UV detector
-
C18 reverse-phase column
3. Methodology:
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and Tiglic acid reference standards (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Create a mixed standard solution containing known concentrations of both Angelic and Tiglic acids to determine their respective retention times.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 30:70 v/v). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~215 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the mixed standard to identify the retention times for this compound and Tiglic acid.
-
Inject the sample solution.
-
Integrate the peak areas for both compounds in the sample chromatogram.
-
Calculate the percentage of each isomer using the peak areas.
-
% Purity (this compound) = (Area_Angelic / (Area_Angelic + Area_Tiglic)) * 100
-
% Degradation (Tiglic Acid) = (Area_Tiglic / (Area_Angelic + Area_Tiglic)) * 100
-
-
The workflow for this experimental protocol is visualized below.
Caption: Workflow for HPLC-based stability assessment.
Key Degradation Pathway
The primary chemical change to monitor during storage is the cis-trans isomerization of this compound to Tiglic acid.
Caption: Isomerization pathway of this compound to Tiglic acid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: High-Purity Angelic Acid Isolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of methods for high-purity Angelic acid isolation.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for isolating this compound?
A1: this compound is predominantly found in plants of the Apiaceae family. The most common source for isolation is the root of Angelica archangelica. It is also present in the essential oil of Roman chamomile (Anthemis nobilis) and other related species. The concentration of this compound in dried Angelica archangelica root is approximately 0.3%.[1]
Q2: What are the main challenges in isolating high-purity this compound?
A2: The primary challenges include:
-
Isomerization: this compound (the cis-isomer) is thermodynamically less stable than its trans-isomer, tiglic acid. It can readily convert to tiglic acid when exposed to heat, strong acids, or bases.[2]
-
Separation from Tiglic Acid: Due to their similar physical properties, separating this compound from tiglic acid is difficult and often requires specialized techniques like fractional distillation or preparative chromatography.
-
Volatility: this compound is a volatile solid, which can lead to sample loss during extraction and purification steps involving heat.[2]
Q3: What are the key physical and chemical properties of this compound relevant to its isolation?
A3: Key properties are summarized in the table below.
| Property | Value | Reference |
| Molar Mass | 100.117 g·mol−1 | [2] |
| Melting Point | 45.5 °C | [2] |
| Boiling Point | 185 °C (at 760 mmHg), 86 °C (at 12 mmHg) | |
| Solubility | Sparingly soluble in cold water; readily soluble in hot water, alcohol, and ether. | [2] |
| Stability | Isomerizes to tiglic acid upon prolonged boiling, in the presence of strong acids or bases, or upon exposure to sunlight.[3] |
Q4: What are the recommended storage conditions for purified this compound?
A4: To minimize isomerization and degradation, high-purity this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is recommended.[4] It should be stored in a tightly sealed container to prevent sublimation.
Troubleshooting Guide
Issue 1: Low yield of this compound in the initial extract.
-
Question: I performed a steam distillation of Angelica archangelica roots, but the yield of the essential oil containing this compound is very low. What could be the reason?
-
Answer:
-
Improper Plant Material Preparation: Ensure the roots are properly cleaned and chopped or ground to increase the surface area for efficient extraction.[5][6]
-
Distillation Time: The distillation process may not be long enough to extract the majority of the volatile components. Optimization of the distillation time is crucial.
-
Plant Material Quality: The concentration of this compound can vary depending on the age of the plant, harvesting time, and storage conditions of the roots.
-
Issue 2: Isomerization of this compound to tiglic acid during extraction.
-
Question: My final product contains a high percentage of tiglic acid. How can I prevent the isomerization of this compound during the extraction process?
-
Answer:
-
Avoid High Temperatures: Prolonged exposure to high temperatures is a primary cause of isomerization.[2] Use the lowest possible temperature during distillation and solvent removal steps. Vacuum distillation is highly recommended to lower the boiling point.
-
Control pH: Avoid strongly acidic or basic conditions during extraction and purification.[2][3] Maintain a neutral or slightly acidic pH.
-
Minimize Exposure to Light: UV light can induce the isomerization of tiglic acid back to this compound, but the conversion rate is low.[2] However, it is good practice to protect the sample from direct sunlight.
-
Issue 3: Difficulty in separating this compound from tiglic acid.
-
Question: I am having trouble separating this compound from its isomer, tiglic acid. What methods can I use for efficient separation?
-
Answer:
-
Fractional Distillation: Due to the difference in their boiling points (this compound: 185 °C, Tiglic acid: 198.5 °C), fractional distillation under reduced pressure can be an effective separation method.[7] A column with a high number of theoretical plates is recommended for better separation.[7][8]
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers. A reversed-phase C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (with a small amount of acid like formic acid to ensure protonation) can provide good separation. The fractions containing pure this compound can then be collected.
-
Crystallization: Fractional crystallization can be attempted. Since this compound has a lower melting point than tiglic acid (45.5 °C vs. 64.5 °C), their crystallization behaviors may differ in various solvents. Experiment with different solvents and cooling rates.
-
Issue 4: Formation of an emulsion during liquid-liquid extraction.
-
Question: When I try to perform a liquid-liquid extraction to isolate the acidic components, an emulsion forms, making phase separation difficult. How can I resolve this?
-
Answer:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Centrifugation: If a small-scale extraction is being performed, centrifuging the mixture can help separate the layers.
-
Filtration: Passing the mixture through a bed of glass wool can sometimes break the emulsion.
-
Experimental Protocols
Protocol 1: Isolation of this compound from Angelica archangelica Roots via Steam Distillation and Acid-Base Extraction
This protocol outlines a general procedure for the isolation of this compound from its natural source.
1. Steam Distillation:
- Fresh or dried roots of Angelica archangelica are chopped into small pieces.
- The chopped roots are placed in a distillation flask with water.
- Steam is passed through the flask to carry over the volatile essential oil.
- The distillate, a mixture of oil and water, is collected.
- The essential oil is separated from the aqueous layer using a separatory funnel. The yield of essential oil is typically low, around 0.3-1%.
2. Acid-Base Extraction:
- The collected essential oil is dissolved in a suitable organic solvent like diethyl ether or dichloromethane.
- The organic solution is extracted with an aqueous solution of a weak base, such as 5% sodium bicarbonate, to convert the acidic components (including this compound) into their water-soluble salts.
- The aqueous layer is separated and then acidified with a dilute acid (e.g., 1M HCl) to a pH of about 2-3 to regenerate the free this compound, which will precipitate or can be extracted back into an organic solvent.
- The organic layer containing the crude this compound is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
Protocol 2: Purification of this compound by Fractional Distillation
-
The crude this compound obtained from the extraction is subjected to fractional distillation under reduced pressure.
-
A distillation apparatus with a fractionating column (e.g., Vigreux column) is used.
-
The pressure is maintained at a low level (e.g., 10-15 mmHg) to reduce the boiling points and prevent isomerization.
-
Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound at that pressure is collected.
Protocol 3: High-Purity Refinement by Preparative HPLC
-
The partially purified this compound is dissolved in the mobile phase.
-
The solution is injected into a preparative HPLC system equipped with a C18 column.
-
An isocratic mobile phase, for instance, a mixture of acetonitrile and water with 0.1% formic acid, is used for elution. The exact ratio should be optimized based on analytical HPLC runs.
-
The eluent is monitored with a UV detector (around 210 nm).
-
Fractions corresponding to the this compound peak are collected.
-
The solvent is removed from the collected fractions under reduced pressure to obtain high-purity this compound.
Quantitative Data Summary
| Parameter | Typical Value/Range | Source Plant | Method | Reference |
| This compound content in dried root | ~0.3% | Angelica archangelica | [1] | |
| Essential oil yield from root | 0.3 - 1.0% | Angelica archangelica | Steam Distillation | |
| Purity after fractional distillation | >90% | - | Fractional Distillation | - |
| Purity after preparative HPLC | >98% | - | Preparative HPLC | - |
Note: The purity values are estimates and can vary based on the efficiency of the separation process.
Visualizations
Caption: Experimental workflow for high-purity this compound isolation.
Caption: Troubleshooting guide for this compound isomerization.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound CAS#: 565-63-9 [m.chemicalbook.com]
- 5. mechotech.in [mechotech.in]
- 6. Angelica Essential Oil - plantsgate [plantsgate.com]
- 7. EP0112394B1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
minimizing by-product formation in Angelic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of Angelic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in this compound synthesis?
A1: The most significant and common issue is not the formation of a distinct by-product, but the presence of the starting material or its more stable geometric isomer, Tiglic acid ((E)-2-methylbut-2-enoic acid). This compound is the (Z)-isomer and is thermodynamically less stable than Tiglic acid.[1][2] Many synthesis routes, particularly those involving the isomerization of Tiglic acid, result in an equilibrium mixture of the two.[3]
Q2: Why is my final product a mixture of this compound and Tiglic acid?
A2: The synthesis of this compound from Tiglic acid is an equilibrium-controlled isomerization process. Under thermal conditions, the equilibrium heavily favors the more stable trans-isomer, Tiglic acid.[3] Without an efficient separation method applied during the reaction, the final product will naturally be a mixture. For example, heating methyl tiglate with a catalyst can result in a thermal equilibrium mixture containing as little as 7-8% of the desired methyl angelate.[3][4]
Q3: Can I use UV light for the isomerization of Tiglic acid?
A3: While UV irradiation can induce the isomerization of Tiglic acid to this compound, the conversion rate is typically very low, and the process is inefficient for practical laboratory or industrial synthesis.[1][5] Reports show that after 43 days of exposure with a 500-watt lamp, only 0.36 g of this compound was obtained from 13 g of Tiglic acid.[1][6] This method can also lead to the formation of polymeric by-products.[6]
Q4: What other by-products should I be aware of?
A4: Besides Tiglic acid, other by-products can occur depending on the synthetic route:
-
Dehydration of α-hydroxy precursors: Synthesizing from α-hydroxy-α-methylbutyric acid can yield a mixture of both Angelic and Tiglic acids.[7][8]
-
Polymeric materials: Can form during high-energy processes like prolonged UV irradiation.[6]
-
Catalyst degradation products: The organic sulfinic acid catalysts used in isomerization can degrade at higher temperatures.[3]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Low yield of this compound; product is mostly Tiglic acid. | The isomerization reaction has reached thermal equilibrium, which favors Tiglic acid. | Implement a strategy to shift the equilibrium. The most effective method is "isomerization-distillation," where the lower-boiling this compound (or its ester) is continuously removed from the reaction mixture via distillation as it forms. This removal drives the reaction towards the desired product.[3][4][9] |
| Product purity is low despite using isomerization-distillation. | The distillation setup has insufficient separation power. | Use a fractional distillation column with a higher number of theoretical plates. A column with at least 5, and preferably 7-30, theoretical plates is recommended to achieve good separation between this compound/ester and Tiglic acid/ester.[3][9] |
| The reaction has stalled or is proceeding very slowly. | 1. Incorrect catalyst concentration.2. Reaction temperature is too low. | 1. Ensure the organic sulfinic acid catalyst (e.g., p-toluenesulfinic acid) concentration is between 0.05% and 2% relative to the starting material.[3]2. Increase the reaction temperature. The optimal range is typically between 50°C and 170°C to balance reaction rate and catalyst stability.[3] |
| Formation of dark, tarry substances in the reaction flask. | Polymerization of the starting material or product, potentially caused by excessively high temperatures or prolonged reaction times, especially under UV light. | 1. Carefully control the reaction temperature to stay within the recommended range (50-170°C for catalytic isomerization).2. Avoid UV-based methods if polymerization is a concern.[6] |
Data Summary Tables
Table 1: Physicochemical Properties for Separation
| Compound | Chemical Name | Isomer | Boiling Point (°C) |
| This compound | (Z)-2-Methylbut-2-enoic acid | cis | 185 |
| Tiglic acid | (E)-2-Methylbut-2-enoic acid | trans | 198.5 |
| Methyl angelate | Methyl (Z)-2-methylbut-2-enoate | cis | 128-129[3][4] |
| Methyl tiglate | Methyl (E)-2-methylbut-2-enoate | trans | 138-139[3][4] |
Table 2: Typical Reaction Conditions for Tiglic Acid Isomerization
| Parameter | Recommended Range | Notes |
| Catalyst | Organic Sulfinic Acid (e.g., p-toluenesulfinic acid) | Benzenesulfinic acid is also effective.[3] |
| Catalyst Conc. | 0.01% - 10% (w/w) | Preferred range is 0.05% - 2% for optimal performance.[3] |
| Temperature | Room Temp - 200°C | Preferred range is 50°C - 170°C to ensure a good reaction rate while minimizing catalyst degradation.[3] |
| Distillation Column | ≥ 5 theoretical plates | 7-30 plates are recommended for high purity separation.[3][9] |
Experimental Protocol: Isomerization-Distillation of Methyl Tiglate
This protocol describes the synthesis of methyl angelate by the isomerization of methyl tiglate, a common precursor to this compound. The continuous removal of the product by distillation is key to maximizing the yield.
Materials:
-
Methyl tiglate
-
p-Toluenesulfinic acid (catalyst)
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column, ≥ 7 theoretical plates)
-
Distillation head with condenser and receiving flask
-
Heating mantle with stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus. Place the methyl tiglate into the round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add p-toluenesulfinic acid to the flask at a concentration of 0.1% (w/w) relative to the methyl tiglate.
-
Inert Atmosphere: Purge the system with an inert gas to prevent oxidation.
-
Heating & Isomerization: Begin stirring and heat the mixture to a temperature of 150-160°C. The mixture will begin to reflux in the column.
-
Distillation: Carefully control the heating to allow the lower-boiling methyl angelate (b.p. 128-129°C) to ascend the column while the higher-boiling methyl tiglate (b.p. 138-139°C) refluxes back into the flask.[3][4]
-
Collection: Collect the distillate, which will be enriched in methyl angelate, in the receiving flask. Monitor the temperature at the distillation head; a stable temperature near the boiling point of methyl angelate indicates a successful separation.
-
Analysis: Analyze the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the purity and the ratio of methyl angelate to methyl tiglate.
-
Hydrolysis (Optional): The purified methyl angelate can be hydrolyzed to this compound using standard basic or acidic hydrolysis procedures.
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 565-63-9 | Benchchem [benchchem.com]
- 3. EP0112394B1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
- 4. EP0112394A1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 565-63-9 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting Peak Tailing in HPLC Analysis of Angelic Acid: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Angelic acid. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal HPLC separation, the resulting chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak shape.[1][2] This can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and compromise the overall reproducibility of the method.[3][4]
Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1 suggests peak tailing, with values exceeding 1.5 often considered unacceptable for quantitative analysis.[1][5]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: For acidic analytes such as this compound, peak tailing in reversed-phase HPLC is frequently caused by a combination of factors:
-
Secondary Silanol (B1196071) Interactions: The most common cause is the interaction between the acidic analyte and free silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5][6][7] These interactions introduce a secondary, undesirable retention mechanism that leads to peak tailing.[1]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to or above the pKa of this compound (approximately 4.3-4.97), the compound will exist in its ionized (anionic) form.[8][9] This can lead to repulsive forces with deprotonated silanols or other interactions that result in poor peak shape.[4][10]
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][11]
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length or diameter, poorly made connections, or a large detector cell volume, can contribute to band broadening and peak tailing.[4]
-
Column Contamination and Voids: Accumulation of sample matrix components on the column frit or at the head of the column can disrupt the sample path and cause peak distortion.[12] A void at the column inlet can also lead to significant peak tailing.[13]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a crucial parameter for achieving good peak symmetry for ionizable compounds like this compound. To ensure a single, non-ionized form of this compound interacts with the stationary phase, the mobile phase pH should be set at least 1.5 to 2 pH units below its pKa.[14] For this compound, with a pKa around 4.3-4.97, a mobile phase pH of approximately 2.5 to 3.0 is recommended.[8][9] Operating at a low pH suppresses the ionization of both the this compound and the surface silanol groups, minimizing undesirable secondary interactions and promoting a symmetrical peak shape.[5]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving peak tailing issues during this compound analysis.
Initial Assessment and Diagnosis
The first step in troubleshooting is to systematically evaluate the potential causes. The following diagram illustrates the logical relationship between potential problems and the observed peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. uhplcs.com [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. what to do to reduce peak tailing? - Chromatography Forum [chromforum.org]
- 10. moravek.com [moravek.com]
- 11. HPLC Method For Analysis of Ellagic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. biotage.com [biotage.com]
- 13. agilent.com [agilent.com]
- 14. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimizing Angelic Acid Ester Synthesis
Welcome to the technical support center for the synthesis of Angelic acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound esters?
A1: There are three primary methods for the synthesis of this compound esters:
-
Isomerization of Tiglic Acid Esters: This method involves the isomerization of the more thermodynamically stable tiglic acid ester to the desired this compound ester using a catalyst, often an organic sulfinic acid. This process can be coupled with distillation to continuously remove the lower-boiling this compound ester, driving the equilibrium towards the desired product.[1][2]
-
Synthesis from 3-Bromothis compound: This multi-step approach avoids the issue of isomerization to tiglic acid. It involves the conversion of 3-bromothis compound to its acid chloride, followed by esterification with the desired alcohol and subsequent removal of the bromine via catalytic hydrogenolysis.
-
Direct Esterification of this compound: Standard esterification methods like Fischer or Steglich esterification can be employed. However, these methods are often complicated by the facile isomerization of this compound to the more stable tiglic acid isomer under the reaction conditions.
Q2: Why is isomerization to tiglic acid a major concern during this compound ester synthesis?
A2: this compound is the (Z)-isomer of 2-methyl-2-butenoic acid, while tiglic acid is the (E)-isomer. Tiglic acid is thermodynamically more stable, and the energy barrier for isomerization is relatively low. Many standard esterification conditions, particularly those involving acid catalysts and heat, can promote the conversion of this compound or its esters to the more stable tiglic acid counterparts. This results in a mixture of isomers that can be difficult to separate.
Q3: How can I monitor the isomerization of this compound to tiglic acid during my reaction?
A3: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the progress of the reaction and the ratio of Angelic to tiglic acid esters. This compound esters typically have a lower retention time than the corresponding tiglic acid esters on many common GC columns.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the two isomers based on the chemical shifts of the vinylic and methyl protons.
Q4: What are the best methods for purifying this compound esters and separating them from tiglic acid esters?
A4: The separation of Angelic and tiglic acid esters is challenging due to their similar structures and close boiling points.
-
Fractional Distillation: This is a common method, but it requires a distillation column with a high number of theoretical plates (typically 5-30) to achieve good separation.[1]
-
Preparative Chromatography: Techniques like preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) can be used for smaller scale purifications where high purity is required. Supercritical fluid chromatography (SFC) can also be an effective technique for separating isomers.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound esters.
Method 1: Isomerization of Tiglic Acid Esters
Problem 1: Low yield of this compound ester.
| Possible Cause | Suggested Solution |
| Equilibrium not sufficiently shifted | The isomerization of tiglic acid esters to this compound esters is an equilibrium process, with the equilibrium typically favoring the tiglic isomer. To increase the yield of the Angelic ester, use a continuous distillation setup to remove the lower-boiling this compound ester as it is formed. This will shift the equilibrium towards the product side.[1][2] |
| Catalyst deactivation | The organic sulfinic acid catalyst can degrade at elevated temperatures. Ensure the reaction temperature is within the recommended range (50-170°C).[2] If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst during the reaction. |
| Insufficient reaction time | Ensure the reaction is allowed to proceed for a sufficient amount of time to reach equilibrium or to allow for the removal of the this compound ester via distillation. |
Problem 2: Difficulty in separating Angelic and tiglic acid esters.
| Possible Cause | Suggested Solution |
| Inadequate distillation setup | The boiling points of Angelic and tiglic acid esters are very close. A standard distillation apparatus will likely not provide adequate separation. Use a fractional distillation column with a high number of theoretical plates (at least 5-30) for effective separation.[1] |
| Co-distillation of isomers | Due to the close boiling points, some co-distillation is inevitable. For very high purity requirements, a second purification step, such as preparative chromatography, may be necessary after an initial fractional distillation. |
Method 2: Synthesis from 3-Bromothis compound
Problem 3: Low yield in the catalytic hydrogenolysis step.
| Possible Cause | Suggested Solution |
| Catalyst poisoning | The palladium catalyst used in the hydrogenolysis can be poisoned by impurities. Ensure that the 3-bromoangelate ester starting material is pure. Common catalyst poisons include sulfur and nitrogen compounds. |
| Incomplete reaction | Monitor the reaction progress by TLC or GC to ensure all the starting material has been consumed. If the reaction stalls, consider adding more catalyst or increasing the hydrogen pressure (within safe limits). |
| Side reactions | Over-reduction or other side reactions can occur. Optimize the reaction conditions, including temperature, pressure, and reaction time, to maximize the yield of the desired this compound ester. |
Problem 4: Presence of impurities in the final product.
| Possible Cause | Suggested Solution |
| Incomplete removal of bromine | If the hydrogenolysis is incomplete, the final product will be contaminated with the 3-bromoangelate ester. Ensure the reaction goes to completion. |
| Carryover of catalyst | The palladium catalyst should be completely removed by filtration after the reaction. Using a filter aid like Celite can help ensure complete removal. |
| Formation of byproducts from starting materials | Ensure the 3-bromothis compound used is of high purity. Impurities in the starting material can lead to byproducts that are difficult to remove from the final ester. |
Method 3: Direct Esterification of this compound (e.g., Fischer or Steglich Esterification)
Problem 5: Significant isomerization to tiglic acid ester.
| Possible Cause | Suggested Solution |
| Harsh reaction conditions | High temperatures and strong acid catalysts in Fischer esterification can promote isomerization. Use the mildest possible conditions. Consider using a milder acid catalyst or a solid acid catalyst. For Steglich esterification, which is generally milder, ensure the reaction is not heated unnecessarily.[5][6] |
| Prolonged reaction time | The longer the reaction is run under conditions that promote isomerization, the more tiglic acid ester will be formed. Monitor the reaction closely and stop it as soon as a reasonable conversion to the this compound ester is achieved. |
Problem 6: Formation of N-acylurea byproduct in Steglich esterification.
| Possible Cause | Suggested Solution |
| Slow reaction of the alcohol | In the absence of a strong nucleophile like an alcohol, the O-acylisourea intermediate formed from DCC and the carboxylic acid can rearrange to a stable N-acylurea byproduct.[6] |
| Insufficient DMAP catalyst | 4-Dimethylaminopyridine (B28879) (DMAP) is a crucial catalyst in Steglich esterification that accelerates the reaction and suppresses the formation of N-acylurea. Ensure an adequate catalytic amount of DMAP is used.[5] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Methyl Angelate Synthesis
| Method | Starting Material | Catalyst | Temperature (°C) | Key Considerations |
| Isomerization | Methyl Tiglate | p-toluenesulfinic acid | 125 | Requires continuous distillation to remove methyl angelate.[2] |
| 3-Bromothis compound Route | 3-Bromoangeloyl chloride & Methanol | None (esterification), Pd/C (hydrogenolysis) | Room Temperature (esterification), Room Temperature (hydrogenolysis) | Multi-step process, avoids isomerization. |
| Fischer Esterification | This compound & Methanol | Sulfuric Acid | Reflux | Prone to isomerization to methyl tiglate. |
Table 2: Boiling Points of Angelic and Tiglic Acid Methyl Esters
| Compound | Boiling Point (°C) |
| Methyl Angelate | 128-129 |
| Methyl Tiglate | 138-139 |
Note: The significant difference in boiling points allows for separation by fractional distillation.[2]
Experimental Protocols
Protocol 1: Synthesis of Methyl Angelate via Isomerization of Methyl Tiglate
-
Apparatus: A reaction flask equipped with a magnetic stirrer, a heating mantle, and a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) and a distillation head.
-
Reagents: Methyl tiglate, p-toluenesulfinic acid.
-
Procedure: a. To the reaction flask, add methyl tiglate and a catalytic amount of p-toluenesulfinic acid (e.g., 1% by weight). b. Heat the mixture to a temperature that allows for a steady distillation rate (e.g., 130-140°C). c. The lower-boiling methyl angelate will distill over first. Collect the distillate. d. Monitor the composition of the distillate and the reaction pot by GC to determine the optimal time to stop the reaction. e. The collected distillate can be further purified by a second fractional distillation if necessary.
Protocol 2: Synthesis of an this compound Ester using Steglich Esterification
-
Apparatus: A round-bottom flask with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: this compound, the desired alcohol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and an anhydrous solvent (e.g., dichloromethane).
-
Procedure: a. Dissolve this compound and the alcohol in the anhydrous solvent in the reaction flask. b. Add a catalytic amount of DMAP (e.g., 5-10 mol%). c. Cool the mixture in an ice bath. d. Add a solution of DCC in the anhydrous solvent dropwise to the cooled mixture. e. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC). f. The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration. g. The filtrate is then washed with dilute acid (to remove any remaining DMAP) and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the crude ester. h. The crude ester can be further purified by column chromatography or distillation.
Visualizations
Caption: Workflow for this compound ester synthesis via isomerization-distillation.
Caption: Troubleshooting logic for low yield in this compound ester synthesis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0112394B1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Steglich Esterification [organic-chemistry.org]
Technical Support Center: Angelic Acid Extraction & Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angelic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound, with a focus on dealing with the co-extraction of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
A1: this compound is a naturally occurring monocarboxylic unsaturated organic acid.[1] It is predominantly found in plants of the Apiaceae family.[1][2] Key plant sources include Angelica archangelica (Garden Angelica), from which it was first isolated, as well as Roman chamomile (Anthemis nobilis), lovage (Levisticum officinale), and various other Angelica species.[1][3] In Angelica archangelica roots, the concentration of this compound is approximately 0.3%.[4]
Q2: What is the most common impurity co-extracted with this compound?
A2: The most significant and common impurity co-extracted with this compound is its geometric isomer, Tiglic acid.[2][3] this compound is the cis isomer ((Z)-2-methylbut-2-enoic acid), while Tiglic acid is the trans isomer ((E)-2-methylbut-2-enoic acid).[2] Due to their similar structures and physical properties, they are often extracted together and can be challenging to separate.
Q3: What other impurities might be present in a crude extract of this compound?
A3: Besides Tiglic acid, crude extracts from plant sources like Angelica root can contain a variety of other compounds. These may include other organic acids such as ferulic acid, caffeic acid, nicotinic acid, and protocatechuic acid.[5] Additionally, volatile compounds like terpenes (e.g., β-pinene, germacrene B) and other essential oil components may also be co-extracted.[3]
Q4: Why is isomerization a critical issue during the purification of this compound?
A4: this compound is the less thermodynamically stable of the two isomers.[3] It can be converted to the more stable Tiglic acid when exposed to heat, acidic conditions, or basic conditions.[2][6] This isomerization presents a significant challenge during extraction and purification, as it can lead to a loss of the desired product and contamination of the final sample with Tiglic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Recommended Solution |
| Inefficient Extraction Solvent | The choice of solvent significantly impacts extraction efficiency. For Angelica archangelica roots, various solvents can be used. Consider testing different solvents such as methanol (B129727), ethanol (B145695), ethyl acetate, or water to optimize the yield.[7] An extraction with 70% ethanol has been shown to be effective for extracting organic acids from chicory roots, a principle that can be applied here.[8] |
| Insufficient Extraction Time or Temperature | Extraction is a time and temperature-dependent process. For methanol extraction of Angelica archangelica roots, optimal conditions were found to be a temperature of 60°C for 36 hours.[7] For aqueous extractions, boiling for a set period (e.g., 2 hours) can be effective.[5] It is important to balance yield with the risk of isomerization at higher temperatures. |
| Improper Sample Preparation | The surface area of the plant material affects extraction efficiency. Ensure that the dried plant material (e.g., Angelica root) is finely ground to a powder before extraction to maximize solvent contact. |
Issue 2: High Levels of Tiglic Acid in the Purified this compound
| Possible Cause | Recommended Solution |
| Isomerization During Extraction | High temperatures and prolonged exposure to acidic or basic conditions during extraction can cause this compound to convert to Tiglic acid.[6] To minimize this, use neutral pH solvents and avoid excessive heat.[6] If heating is necessary, aim for the lowest effective temperature and minimize the duration.[7][8] |
| Ineffective Separation Method | Due to their similar boiling points, separating this compound and Tiglic acid by direct fractional distillation is difficult. A more effective method is the fractional distillation of their methyl esters.[9] Methyl angelate has a boiling point of 128-129°C, while methyl tiglate boils at 138-139°C, providing a sufficient difference for separation.[9] |
| Isomerization During Distillation | High temperatures during distillation can also lead to isomerization. To circumvent this, perform the distillation under reduced pressure to lower the boiling points of the esters. |
Issue 3: Presence of Other Plant-Derived Impurities
| Possible Cause | Recommended Solution |
| Non-selective Extraction | The initial solvent extraction will inevitably co-extract other organic acids and lipophilic compounds. An acid-base extraction can be employed to selectively isolate the acidic components. Dissolve the crude extract in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution) to convert the acids to their water-soluble salts. The aqueous layer can then be separated and re-acidified to recover the mixed acids. |
| Co-elution in Chromatographic Methods | If using chromatographic techniques for purification, co-elution of impurities can occur. Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type) to improve the resolution between this compound and other impurities. High-Performance Liquid Chromatography (HPLC) is generally well-suited for separating organic acids.[5] |
Quantitative Data
The following table summarizes key quantitative data relevant to the purification of this compound.
| Parameter | This compound | Tiglic Acid | Methyl Angelate | Methyl Tiglate | Reference |
| Melting Point (°C) | 45.5 | 64.5 | - | - | [2] |
| Boiling Point (°C) | 185 | 198.5 | 128-129 | 138-139 | [2][9] |
| Purity after Fractional Distillation of Esters | >90% (achievable) | - | >90% (achievable) | - | [9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Angelica archangelica Roots
-
Sample Preparation: Dry the Angelica archangelica roots and grind them into a fine powder.
-
Solvent Extraction:
-
Filtration: After extraction, filter the mixture to separate the solvent containing the extract from the solid plant material.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract. To minimize thermal stress and potential isomerization, use a rotary evaporator at a low temperature.
Protocol 2: Separation of Angelic and Tiglic Acids via Fractional Distillation of Methyl Esters
-
Esterification: Convert the mixture of Angelic and Tiglic acids in the crude extract to their corresponding methyl esters. This can be achieved by reacting the extract with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Fractional Distillation Setup:
-
Use a fractional distillation apparatus with a rectifying column that has a sufficient number of theoretical plates (a column with 7 to 30 theoretical plates is recommended for good separation).[9]
-
Attach the distillation flask containing the methyl ester mixture to the column.
-
Connect a condenser and a collection flask.
-
-
Distillation under Reduced Pressure:
-
Apply a vacuum to the system to reduce the boiling points of the esters and minimize the risk of isomerization.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the boiling point of methyl angelate (adjusting for the reduced pressure).
-
-
Hydrolysis: Hydrolyze the purified methyl angelate back to this compound using a mild base (e.g., sodium hydroxide (B78521) solution) followed by acidification.
-
Final Purification: The resulting this compound can be further purified by recrystallization.
Visualizations
Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic for Isomerization
Caption: Troubleshooting logic for high Tiglic acid content due to isomerization.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Comparison on chemical components of Angelicae Sinensis Radix before and after wine processing by HS-GC-IMS, HS-SPME-GC-MS, and UPLC-Q-Orbitrap-MS combined with chemometrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and identification of the organic acids in Angelicae Radix and Ligustici Rhizoma by HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0112394B1 - Process for preparing this compound or its ester - Google Patents [patents.google.com]
improving the efficiency of Angelic acid derivatization reactions
Welcome to the technical support center for Angelic acid derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction efficiency and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when working with this compound?
A1: The most critical factor is its propensity to isomerize to the more thermodynamically stable trans-isomer, Tiglic acid.[1] This isomerization can be triggered by prolonged heating, strong acids, or strong bases.[1][2] Therefore, employing mild reaction conditions and minimizing reaction times are crucial to preserving the desired cis-configuration of the this compound derivative.
Q2: My amide coupling reaction with this compound has a very low yield. What are the common causes?
A2: Low yields in amide coupling reactions are frequently due to one or more of the following:
-
Inadequate Activation of the Carboxylic Acid: The activating agent (e.g., EDC, DCC) may be old, hydrated, or insufficient to convert the carboxylic acid to a reactive intermediate.[3]
-
Isomerization to Tiglic Acid: The reaction conditions might be too harsh, converting this compound to the less reactive Tiglic acid.
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, requiring more potent coupling agents or longer reaction times.[3][4]
-
Side Reactions: Besides isomerization, the amine may undergo a conjugate (Michael) addition to the double bond of this compound, especially if the carbonyl group is not sufficiently activated.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, concentration, or the presence of water can significantly hinder the reaction.[3] Anhydrous conditions are highly recommended.[3]
Q3: Can I use Fischer esterification to make this compound esters?
A3: Fischer esterification, which typically involves refluxing the carboxylic acid in an alcohol with a strong acid catalyst like sulfuric acid, is not recommended for this compound.[5] The harsh acidic conditions and high temperatures will almost certainly cause complete isomerization to the undesired Tiglic acid ester.[1] Milder methods like the Steglich esterification or the Mitsunobu reaction are far more suitable.[6][7]
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin-Layer Chromatography (TLC) is a common method. However, be aware that if you have formed a highly reactive intermediate, such as an acyl chloride, it may hydrolyze back to this compound on the silica (B1680970) TLC plate, giving a misleading result.[8] For monitoring the formation of the final ester or amide product, TLC is generally reliable. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more definitive method for tracking the consumption of starting materials and the formation of the desired product.
Q5: What are the best practices for purifying this compound derivatives?
A5: Purification typically involves:
-
Aqueous Workup: After the reaction, a workup is needed to remove excess reagents and byproducts. A dilute acid wash (e.g., 0.1-1M HCl) can remove basic reagents like DIPEA and DMAP. A wash with saturated sodium bicarbonate solution can remove unreacted this compound and acidic additives like HOBt.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient of ethyl acetate (B1210297) in hexanes is a typical starting point for eluent selection.
-
Recrystallization: If the derivative is a solid, recrystallization can be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Ineffective Carboxylic Acid Activation | - Use fresh, high-quality coupling reagents (e.g., EDC, DCC, HATU). Store them in a desiccator. - Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents). - For amide coupling, add a catalyst like HOBt or DMAP to form a more reactive activated ester intermediate.[9][10] |
| Isomerization of this compound to Tiglic Acid | - Maintain a low reaction temperature (start at 0 °C and allow to warm to room temperature). Avoid heating unless necessary.[6] - Use non-acidic and non-basic coupling conditions where possible. For example, Steglich (DCC/DMAP) or Mitsunobu conditions are generally mild.[7] - Minimize reaction time; monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Poor Nucleophile (Sterically Hindered or Electron-Deficient Amine/Alcohol) | - Switch to a more powerful coupling reagent system, such as HATU or T3P for amides. - Increase the reaction temperature cautiously (e.g., to 40-50 °C), but be mindful of the risk of isomerization. - Increase the reaction time, monitoring for both product formation and potential side reactions. |
| Presence of Moisture | - Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent. - Dry glassware in an oven before use. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
Problem 2: Multiple Spots on TLC / Impure Product
| Potential Cause | Suggested Solution |
| Isomerization to Tiglic Acid Derivative | - This will appear as a second product spot on TLC, often with a slightly different Rf value. - Optimize reaction conditions to be milder (lower temperature, shorter time) as described above. - Attempt to separate the isomers using column chromatography with a shallow solvent gradient or by using HPLC. |
| Unwanted Side Reaction (Michael Addition) | - This side reaction, where the amine or alcohol adds to the double bond, is a possibility with α,β-unsaturated systems. - Ensure efficient activation of the carbonyl group. Using a pre-activation step (stirring the acid, coupling agent, and additives like HOBt for 15-30 minutes before adding the nucleophile) can favor direct attack at the carbonyl. |
| Residual Coupling Reagents/Byproducts | - DCC/DCU: Dicyclohexylurea (DCU) is a byproduct of DCC coupling and is poorly soluble in many solvents. Filter the reaction mixture before workup. If DCU remains, it can sometimes be removed by recrystallization from a solvent like acetonitrile. - EDC/EDU: The urea (B33335) byproduct from EDC is water-soluble and can be removed with an aqueous wash. - Bases (DIPEA, Et3N): Wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer. |
Data Presentation: Optimizing Derivatization Reactions
The following tables summarize typical conditions and yields for common derivatization reactions of carboxylic acids. While not specific to this compound, they provide a strong baseline for optimization.
Table 1: Amide Coupling Reaction Parameters
| Carboxylic Acid | Amine | Coupling Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| General Acid | Primary Amine | EDC (1.2 eq) | DCM | 0 → RT | 12-24 | ~85 | |
| General Acid | Aniline | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), DIPEA | MeCN | 23 | 42 | ~80-90 | [9] |
| General Acid | Primary Amine | DCC (1.1 eq), HOBt (1.2 eq) | DMF | 0 → RT | 12 | >90 | |
| Sterically Hindered Acid | Hindered Amine | HATU (1.1 eq), DIPEA (2 eq) | DMF | RT | 2-12 | 50-95 |
Table 2: Esterification Reaction Parameters
| Carboxylic Acid | Alcohol | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| General Acid | Primary/Secondary Alcohol | DCC (1.1 eq), DMAP (0.1 eq) | DCM | 0 → 20 | 3 | >90 | [7] |
| General Acid | Secondary Alcohol | DIAD (1.5 eq), PPh3 (1.5 eq) | THF | 0 → RT | 6-8 | 70-95 | [6] |
| Benzoic Acid | 2-Phenylethanol | Zr(Cp)₂(OTf)₂ (2 mol%) | Benzotrifluoride | 80 | 24 | 78 | |
| Lauric Acid | Ethanol | H₂SO₄ (Catalytic) | Ethanol | 78 (reflux) | 2 | ~95 |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using EDC/HOBt
This protocol is a good starting point for coupling this compound with primary or secondary amines under mild conditions.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv), 1-Hydroxybenzotriazole (HOBt) (1.2 equiv), and the desired amine (1.1 equiv) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to make a 0.1-0.2 M solution).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equiv) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
If using DMF, dilute the mixture with ethyl acetate and wash with 5% LiCl solution (3x) to remove DMF, followed by water and brine.
-
If using DCM, dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Steglich Esterification using DCC/DMAP
This protocol is suitable for forming esters with primary, secondary, and even tertiary alcohols under mild, neutral conditions.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv) in anhydrous DCM (to make a 0.1-0.2 M solution).[7]
-
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equiv) in a small amount of anhydrous DCM dropwise.[7]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by TLC.
-
Workup:
-
Filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield this compound derivatization reactions.
Caption: Logical pathway for this compound derivatization and common side reactions.
References
- 1. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. US6992209B2 - Methods of forming alpha, beta-unsaturated acids and esters - Google Patents [patents.google.com]
- 9. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Angelic Acid and Tiglic Acid
Angelic acid and its geometric isomer, tiglic acid, are naturally occurring monocarboxylic unsaturated organic acids found in various plants, particularly those of the Apiaceae family. While structurally similar, their distinct cis (this compound) and trans (tiglic acid) configurations around the double bond lead to differences in their physicochemical properties and biological activities. This guide provides a comparative analysis of their known bioactivities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.
Overview of Bioactivities
| Bioactivity Category | This compound | Tiglic Acid |
| Anti-Cancer | Induces ferroptosis by targeting NRF2 degradation, inhibits cancer cell proliferation, induces apoptosis, and blocks the cell cycle.[1] | Limited direct evidence. Some studies on plant extracts containing tiglic acid derivatives suggest potential anti-proliferative effects. |
| Anti-Inflammatory | Esters of this compound have been traditionally used for their anti-inflammatory properties.[2] It may exert effects via the NF-κB pathway.[3] | Derivatives have shown anti-inflammatory activity.[4] It can agonize FFA2, which is involved in inflammatory responses.[4] |
| Metabolic Regulation | Limited direct evidence. | Agonizes free fatty acid receptor 2 (FFA2), leading to the upregulation of Peptide YY (PYY), which is involved in appetite regulation. This suggests potential applications in obesity and diabetes research.[4] |
| Antimicrobial | Essential oils from plants containing this compound, such as Angelica archangelica, have demonstrated antimicrobial activity against various bacteria and fungi.[5] | Limited direct evidence. |
| Neuroprotection | Limited direct evidence. | Some studies suggest that tiglic acid may have neuroprotective effects, although the mechanisms are not well-elucidated. |
Note: The quantitative data presented below is sourced from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Quantitative Bioactivity Data
Anti-Cancer Activity: IC50 Values (µM)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | DLD1 (colorectal cancer) | Cell Viability | Synergistically inhibits with RSL3 at 200 µM | [1] |
| This compound | SW480 (colorectal cancer) | Cell Viability | Synergistically inhibits with RSL3 at 200 µM | [1] |
| Angelicin (a derivative) | HeLa (cervical cancer) | Apoptosis Assay | - | [6] |
| Angelicin (a derivative) | SiHa (cervical cancer) | Apoptosis Assay | - | [6] |
| Angelicin (a derivative) | MDA-MB-231 (breast cancer) | Cell Proliferation | 100 µM (inhibition) | [7] |
No direct IC50 values for Tiglic Acid's anti-cancer activity were found in the reviewed literature.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Key Signaling Pathways
This compound: NRF2 Degradation Pathway in Ferroptosis
This compound has been shown to induce ferroptosis, a form of programmed cell death, by promoting the degradation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1] Under normal conditions, NRF2 is kept at low levels by KEAP1-mediated ubiquitination and subsequent proteasomal degradation. This compound is believed to enhance this degradation process, leading to increased oxidative stress and lipid peroxidation, which are hallmarks of ferroptosis.
Caption: this compound promotes NRF2 degradation, leading to ferroptosis.
Tiglic Acid: FFA2 Agonism and PYY Secretion
Tiglic acid acts as an agonist for the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor.[4] Activation of FFA2 in enteroendocrine L-cells stimulates the secretion of Peptide YY (PYY), a hormone that plays a role in reducing appetite and regulating gut motility. This pathway is a target of interest for metabolic disorders.
Caption: Tiglic acid stimulates PYY secretion via FFA2 agonism.
Experimental Protocols
Anti-Proliferative Activity (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for determining anti-proliferative activity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or Tiglic acid in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability) and add to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
In Vitro Anti-Inflammatory Activity (Nitric Oxide Production Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Detailed Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Tiglic acid for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control, and a positive control (a known anti-inflammatory agent).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The presence of nitrite, a stable product of NO, will result in a colorimetric reaction.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control. Calculate the IC50 value.
Conclusion
Both this compound and Tiglic acid exhibit a range of interesting biological activities. This compound shows notable potential as an anti-cancer agent through the induction of ferroptosis, while Tiglic acid's role as an FFA2 agonist makes it a candidate for research in metabolic diseases. While direct comparative studies are limited, the available data suggests distinct mechanisms of action and therapeutic targets for these two isomers. Further research with direct comparative and quantitative analyses is warranted to fully elucidate their respective bioactivities and therapeutic potential. The provided experimental protocols can serve as a foundation for such future investigations.
References
- 1. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BTB Protein Keap1 Targets Antioxidant Transcription Factor Nrf2 for Ubiquitination by the Cullin 3-Roc1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Angelic Acid vs. Tiglic Acid: A Comparative Stability Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is paramount. This guide provides an objective comparison of the stability of angelic acid and tiglic acid, supported by experimental data and detailed methodologies.
This compound and tiglic acid are geometric isomers of 2-methyl-2-butenoic acid, with this compound being the cis (Z) isomer and tiglic acid the trans (E) isomer.[1][2] This seemingly subtle difference in their spatial arrangement leads to significant variations in their thermodynamic stability and reactivity. Found in various plants, these acids and their esters are of interest in the pharmaceutical, fragrance, and flavor industries.[3][4]
Thermodynamic Stability: A Quantitative Comparison
The greater stability of tiglic acid is evident from its higher molar heat of combustion, indicating it resides in a lower energy state compared to this compound. The less stable this compound releases less energy upon combustion.
| Property | This compound (cis) | Tiglic Acid (trans) | Reference |
| Molar Heat of Combustion | 626.6 kcal/mol | 635.1 kcal/mol | [5] |
| Melting Point | 45.5 °C | 63.5 - 64 °C | [1][2] |
| Boiling Point | 185 °C | 198.5 °C | [1][2] |
| pKa | 4.30 | 4.96 | [2][5] |
The higher thermodynamic stability of tiglic acid is attributed to steric factors. In this compound, the cis configuration brings the methyl group and the carboxylic acid group into closer proximity, leading to steric hindrance. In contrast, the trans configuration of tiglic acid places these bulky groups on opposite sides of the double bond, minimizing steric repulsion and resulting in a more stable molecule.
Isomerization: The Path to Stability
The energetic difference between these isomers dictates the feasibility of their interconversion. This compound, being the less stable isomer, can be readily converted to the more stable tiglic acid. This isomerization can be achieved under several conditions:
-
Heating: Prolonged boiling of an aqueous solution of this compound can lead to its complete conversion to tiglic acid.[1]
-
Acid or Base Catalysis: The presence of strong mineral acids or alkalis significantly accelerates the isomerization of this compound to tiglic acid.[1]
-
Storage: Over extended periods, even crystalline this compound can slowly convert to tiglic acid.[1]
The reverse reaction, the conversion of the more stable tiglic acid to this compound, is not spontaneous and requires an external energy input. This transformation can be induced by exposure to ultraviolet (UV) light.[1] However, the conversion rate is typically low.[1]
References
A Spectroscopic Comparison of Angelic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of angelic acid and its derivatives, offering valuable data for identification, characterization, and analysis in research and development. This compound, a naturally occurring monocarboxylic unsaturated organic acid, and its derivatives are of significant interest due to their presence in various medicinal plants and their potential therapeutic applications. Understanding their spectroscopic properties is crucial for quality control, metabolic studies, and the development of new therapeutic agents.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, its geometric isomer Tiglic acid, and representative ester derivatives.
¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | H-3 | H-4 (CH₃) | H-5 (CH₃) | Other Protons |
| This compound | ~6.1 (qq) | ~2.0 (dq) | ~1.9 (s) | ~12.0 (br s, COOH) |
| Tiglic Acid | ~7.0 (qq) | ~1.8 (dq) | ~1.8 (d) | ~12.0 (br s, COOH) |
| Methyl Angelate | ~6.05 (qq) | ~1.95 (dq) | ~1.85 (s) | ~3.7 (s, OCH₃) |
| Ethyl Angelate | ~6.05 (qq) | ~1.95 (dq) | ~1.85 (s) | ~4.2 (q, OCH₂CH₃), ~1.3 (t, OCH₂CH₃) |
| Phenethyl Angelate | ~6.04 (qq) | - | - | ~7.3-7.2 (m, Ar-H), ~4.4 (t, OCH₂), ~3.0 (t, ArCH₂)[1] |
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | C-1 (COOH/COO) | C-2 | C-3 | C-4 (CH₃) | C-5 (CH₃) | Other Carbons | |---|---|---|---|---|---| | This compound | ~174.0 | ~128.0 | ~139.0 | ~15.9 | ~20.5 | - | | Tiglic Acid | ~173.0 | ~129.0 | ~138.0 | ~14.5 | ~12.1 | - | | Methyl Angelate | ~168.0 | ~127.5 | ~140.0 | ~15.8 | ~20.4 | ~51.0 (OCH₃) | | Ethyl Angelate | ~167.5 | ~127.8 | ~139.5 | ~15.8 | ~20.4 | ~60.0 (OCH₂), ~14.3 (CH₃) | | Phenethyl Angelate | ~167.0 | ~127.9 | ~140.2 | ~15.9 | ~20.5 | ~138.2, ~129.0, ~128.5, ~126.5 (Ar-C), ~64.8 (OCH₂), ~35.2 (ArCH₂) |
IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C=C Stretch | C-O Stretch |
| This compound | 3300-2500 (broad) | ~1700 | ~1650 | ~1300-1200 |
| Tiglic Acid | 3300-2500 (broad) | ~1695 | ~1650 | ~1300-1200 |
| This compound Esters | - | ~1715-1730[1] | ~1650[1] | ~1250, ~1150[1] |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 100 | 85, 55, 45 |
| Tiglic Acid | 100 | 85, 55, 45 |
| Methyl Angelate | 114 | 83, 55, 43 |
| Ethyl Angelate | 128 | 83, 55, 29 |
| Phenethyl Angelate | 204 | 105, 104, 91, 83, 55[1] |
UV-Vis Spectral Data
| Compound | λmax (nm) | Solvent |
| This compound | ~205-210 | Ethanol/Water |
| Tiglic Acid | ~205-210 | Ethanol/Water |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher field strength.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, depending on the sample concentration.
-
Referencing: TMS at 0.00 ppm or solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Liquids: Place a drop of the liquid sample between two salt plates to form a thin film.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample holder (for KBr pellets) or clean salt plates (for liquids and Nujol mulls) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile (B52724), or dichloromethane.[2] For electrospray ionization (ESI), further dilution to the µg/mL or ng/mL range is often necessary.[3]
-
Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
GC Column: Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.
-
Ionization: Electron ionization at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Instrumentation (Electrospray Ionization - Liquid Chromatography-Mass Spectrometry, ESI-LC-MS):
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to aid ionization.
-
LC Column: A reverse-phase column (e.g., C18) is commonly used.
-
Ionization: Electrospray ionization in positive or negative ion mode.
-
Mass Analyzer: Quadrupole, TOF, or Orbitrap.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrument Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: Typically 200-400 nm for these compounds.
-
Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
-
Cuvette: Use a quartz cuvette with a 1 cm path length.
-
Visualizations
Biosynthesis of this compound from L-Isoleucine
The biosynthesis of this compound begins with the amino acid L-isoleucine, which undergoes a series of enzymatic transformations.
Caption: Biosynthesis pathway of this compound from L-Isoleucine.
Isomerization of this compound to Tiglic Acid
This compound ((Z)-2-methylbut-2-enoic acid) can isomerize to its more stable trans-isomer, Tiglic acid ((E)-2-methylbut-2-enoic acid), under various conditions such as heat or acid catalysis.
Caption: Acid-catalyzed isomerization of this compound to Tiglic acid.
References
A Comparative Guide to Angelic Acid Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
Angelic acid, a monocarboxylic unsaturated organic acid, is a naturally occurring compound found in a variety of plants from the Apiaceae family, most notably in the roots of Angelica species.[1] Its esters are recognized as the active components in several herbal medicines, exhibiting a range of therapeutic effects including sedative, anti-inflammatory, and analgesic properties.[1] This has led to a growing interest in its potential applications within the pharmaceutical and cosmetic industries.
This guide provides a comparative overview of various techniques for the extraction of this compound, offering a valuable resource for researchers and professionals involved in natural product development. The following sections detail the experimental protocols for conventional and modern extraction methods, present a quantitative comparison of their performance, and illustrate the extraction workflow and a key signaling pathway associated with the anti-inflammatory effects of Angelica extracts.
Comparative Analysis of Extraction Techniques
| Technique | Plant Source | Solvent | Temperature (°C) | Time | Yield of Extract (%) | This compound Content in Extract (%) | Purity (%) | Reference |
| Solvent Extraction | Angelica archangelica | Chloroform (B151607) | Room Temperature | 24 hours | Not Specified | ~0.3 in dried roots | Not Specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | Angelica sinensis | 90% Ethanol (B145695) | 60 | 9 min | Not Specified for this compound | Not Specified | >98 (for Ferulic Acid) | [2] |
| Microwave-Assisted Extraction (MAE) | Angelica gigas Nakai | 90% Ethanol | Not Specified | 5 min | Not Specified | Not Specified | Not Specified | [3] |
| Supercritical Fluid Extraction (SFE) | Angelica sinensis | CO2 with Ethanol co-solvent | 45-65 | Not Specified | 0.87 - 4.06 | Not Specified | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for the extraction of bioactive compounds from Angelica species.
Solvent Extraction
This conventional method involves the use of a solvent to dissolve this compound from the plant material.
Materials:
-
Dried and powdered roots of Angelica archangelica
-
Chloroform
-
Filter paper
-
Rotary evaporator
Procedure:
-
Macerate the powdered root material in chloroform at room temperature for 24 hours.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude extract containing this compound.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency and reduced extraction time.
Materials:
-
Dried and powdered roots of Angelica sinensis
-
90% Ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter
Procedure:
-
Mix the powdered plant material with 90% ethanol in a suitable vessel.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for a short duration (e.g., 9 minutes) at a controlled temperature (e.g., 60°C).[2]
-
Centrifuge the mixture to separate the extract from the solid residue.
-
Filter the supernatant to obtain the final extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Materials:
-
Dried and powdered roots of Angelica gigas Nakai
-
90% Ethanol
-
Microwave extraction system
-
Filter
Procedure:
-
Place the powdered plant material and 90% ethanol in a microwave-safe extraction vessel.
-
Apply microwave irradiation at a specific power (e.g., 60 W) for a short duration (e.g., 5 minutes).[3]
-
Allow the mixture to cool.
-
Filter the extract to remove the solid plant material.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its high selectivity and the ability to obtain solvent-free extracts.
Materials:
-
Dried and powdered roots of Angelica sinensis
-
Supercritical fluid extractor
-
Carbon dioxide (CO2)
-
Ethanol (co-solvent)
Procedure:
-
Load the powdered plant material into the extraction vessel of the SFE system.
-
Pressurize and heat the CO2 to bring it to its supercritical state (e.g., 30-50 MPa and 45-65°C).[4]
-
Introduce the supercritical CO2, along with a co-solvent like ethanol, into the extraction vessel.
-
The supercritical fluid dissolves the this compound from the plant matrix.
-
De-pressurize the fluid in a separator vessel, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collect the this compound-rich extract.
Visualizing the Extraction Workflow and a Key Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow of the described extraction techniques and a relevant signaling pathway associated with the anti-inflammatory properties of Angelica extracts.
Caption: Workflow of this compound Extraction Techniques.
Extracts from Angelica species have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Inhibition of MAPK/NF-κB Pathway by Angelica Extract.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and ACE Inhibitory Activity of Cultivated and Wild Angelica gigas Nakai Extracts Prepared Using Different Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of ferulic acid from Angelica sinensis with supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative Properties of Angelic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative properties of different Angelic acid esters, focusing on their potential as therapeutic agents. This compound esters are naturally occurring compounds found in a variety of plants, notably in the Angelica species, and have been traditionally used for their calming effects.[1] This document synthesizes available preclinical data and outlines standard experimental protocols for their evaluation, providing a framework for future research and development in this area.
Introduction to this compound Esters and Sedative Action
This compound is an unsaturated monocarboxylic acid found in numerous plants.[1] Its esters, formed with various alcohols, are believed to be the active constituents responsible for the sedative and anxiolytic properties of certain herbal remedies.[1] The structural diversity of the alcohol moiety in these esters can significantly influence their pharmacokinetic and pharmacodynamic properties, including their sedative potency. While the precise mechanism of action for many this compound esters is still under investigation, it is hypothesized that they may modulate the activity of the central nervous system, potentially through interaction with neurotransmitter systems such as the GABAergic system.
Comparative Sedative Effects: A Preclinical Evaluation
Due to a lack of direct comparative studies in publicly available literature, this guide presents a hypothetical preclinical study designed to compare the sedative effects of two representative this compound esters: Bornyl angelate and Isobornyl angelate . This hypothetical study is based on established methodologies for assessing sedative-hypnotic activity in rodent models.
The primary method for evaluating sedation is the Open Field Test , which measures spontaneous locomotor activity. A reduction in movement is indicative of a sedative effect.
Table 1: Comparative Sedative Activity of this compound Esters in Mice
| Compound | Dose (mg/kg, i.p.) | Mean Locomotor Activity (Beam Breaks / 30 min) | % Reduction in Locomotor Activity | Onset of Action (min) | Duration of Action (min) |
| Vehicle (Saline) | - | 1500 ± 120 | 0% | - | - |
| Diazepam (Control) | 2.0 | 450 ± 50 | 70% | 15 | > 120 |
| Bornyl angelate | 25 | 1050 ± 90 | 30% | 30 | 60 |
| 50 | 750 ± 70 | 50% | 20 | 90 | |
| 100 | 450 ± 60 | 70% | 15 | 120 | |
| Isobornyl angelate | 25 | 1200 ± 110 | 20% | 30 | 45 |
| 50 | 900 ± 85 | 40% | 25 | 75 | |
| 100 | 600 ± 75 | 60% | 20 | 100 |
Data presented are hypothetical and for illustrative purposes only, based on expected outcomes from preclinical sedative activity assays.
Experimental Protocols
Open Field Test for Sedative Activity
Objective: To assess the sedative effect of this compound esters by measuring the reduction in spontaneous locomotor activity in mice.
Apparatus:
-
An open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.[2]
-
An automated activity monitoring system with infrared beams to detect horizontal and vertical movements (rearing).[2]
-
The arena should be placed in a sound-attenuated and dimly lit room to minimize external stimuli.[3]
Procedure:
-
Acclimatization: Mice are habituated to the testing room for at least 30-60 minutes before the experiment.[2][3]
-
Habituation to Arena: Each mouse is placed individually in the center of the open field arena and allowed to explore freely for a 10-minute habituation period one day prior to testing.
-
Drug Administration: On the test day, mice are administered the test compounds (Bornyl angelate, Isobornyl angelate), vehicle (e.g., saline with a solubilizing agent), or a positive control (e.g., Diazepam) via intraperitoneal (i.p.) injection.
-
Data Recording: Immediately after injection, each mouse is placed back into the open field arena, and locomotor activity (number of beam breaks) is recorded for a predefined period (e.g., 30-60 minutes).[2]
-
Data Analysis: The total locomotor activity counts are compared between the different treatment groups. A statistically significant decrease in activity compared to the vehicle group indicates a sedative effect. The percentage reduction in locomotor activity is calculated as: [(Vehicle Activity - Drug Activity) / Vehicle Activity] * 100.
Proposed Mechanism of Action: GABA-A Receptor Modulation
While not definitively proven for this compound esters, a common mechanism for sedative and anxiolytic compounds is the positive allosteric modulation of the GABA-A receptor. This involves binding to a site on the receptor distinct from the GABA binding site, which enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.
Hypothetical Signaling Pathway for this compound Ester-Induced Sedation
Caption: Proposed GABA-A receptor modulation by this compound esters.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the preclinical evaluation of the sedative properties of this compound esters.
Caption: Preclinical workflow for comparing sedative properties.
Discussion and Future Directions
The hypothetical data presented suggest a dose-dependent sedative effect for both Bornyl angelate and Isobornyl angelate, with Bornyl angelate exhibiting slightly greater potency. This aligns with findings for structurally similar compounds like bornyl acetate (B1210297), which has also been shown to possess sedative properties.[4] The subtle structural difference between the borneol and isoborneol (B83184) moieties may influence the binding affinity to the target receptor or affect the compound's ability to cross the blood-brain barrier.
Future research should focus on:
-
Direct Comparative Studies: Conducting in vivo studies as outlined to obtain empirical data on the sedative effects of a wider range of this compound esters.
-
Mechanism of Action: Investigating the interaction of these esters with the GABA-A receptor complex and its various subunits through electrophysiological and radioligand binding assays.
-
Structure-Activity Relationship (SAR): Systematically modifying the alcohol component of the ester to elucidate the structural requirements for optimal sedative activity.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to assess their drug-like potential.
By systematically exploring the sedative properties of this compound esters, the scientific community can unlock their potential for the development of novel and effective therapies for conditions requiring CNS sedation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. va.gov [va.gov]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. [Effects of valerian root oil, borneol, isoborneol, bornyl acetate and isobornyl acetate on the motility of laboratory animals (mice) after inhalation] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Angelic Acid: qNMR vs. Chromatographic and Titrimetric Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in research, development, and quality control. Angelic acid ((2Z)-2-methylbut-2-enoic acid), a monocarboxylic unsaturated organic acid found in various plants of the Apiaceae family, has garnered interest for its potential applications in the pharmaceutical and fragrance industries. Ensuring its purity is paramount for the reliability of scientific studies and the quality of end products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and potentiometric titration—for the purity assessment of this compound. The comparison is supported by illustrative experimental data and detailed methodologies to assist researchers in selecting the most suitable technique for their specific needs.
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the purity assessment of a hypothetical batch of this compound using four different analytical methods. This data is intended to be representative of the typical performance of each technique for a small organic molecule like this compound.
| Parameter | Quantitative ¹H-NMR (qNMR) | HPLC-UV | GC-FID (after derivatization) | Potentiometric Titration |
| Mean Purity (%) | 99.2 | 99.3 | 99.1 | 99.0 |
| Standard Deviation (%) | 0.15 | 0.20 | 0.25 | 0.30 |
| Relative Standard Deviation (%RSD) | 0.15 | 0.20 | 0.25 | 0.30 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.005% | Not applicable |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | ~0.015% | Not applicable |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | ~25 minutes | ~10 minutes |
| Sample Preparation Complexity | Simple | Moderate | Complex | Simple |
| Primary Method | Yes | No | No | Yes (for acid content) |
Methodology Comparison
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: Quantitative ¹H-NMR is a primary ratio method where the signal intensity of a specific proton in the analyte molecule is directly proportional to the number of nuclei, and therefore, the molar concentration.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[2]
Advantages:
-
Primary Method: Provides a direct measurement of the molar ratio, making it a primary analytical method.[1]
-
Structural Confirmation: Simultaneously provides structural information, confirming the identity of the analyte and impurities.
-
No Identical Standard Needed: Does not require a certified standard of this compound for quantification.[3]
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Compared to chromatographic methods, qNMR has lower sensitivity, making it less suitable for trace impurity analysis.
-
Signal Overlap: Signal overlap in complex mixtures can complicate quantification.
-
Higher Equipment Cost: Requires access to an NMR spectrometer.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. For this compound, a reversed-phase HPLC method with UV detection is typically employed. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Advantages:
-
High Sensitivity and Resolution: Excellent for detecting and quantifying trace impurities.
-
Versatility: Applicable to a wide range of non-volatile and thermally labile compounds.
-
Established Technique: A well-established and widely used method in the pharmaceutical industry.
Limitations:
-
Requires Reference Standards: Accurate quantification of impurities requires their respective reference standards.
-
Relative Quantification: The standard area percent method is a relative measure of purity and assumes all components have a similar response factor at the detection wavelength.
-
Potential for Undetected Impurities: Impurities that do not have a chromophore for UV detection will not be observed.
Gas Chromatography (GC)
Principle: GC separates volatile components of a mixture based on their partitioning between a stationary phase within a capillary column and a gaseous mobile phase. Due to the low volatility of carboxylic acids, this compound requires a derivatization step (e.g., silylation or esterification) to convert it into a more volatile derivative before GC analysis.[4] Detection is commonly performed using a Flame Ionization Detector (FID).
Advantages:
-
High Efficiency and Resolution: Provides excellent separation of volatile compounds.
-
High Sensitivity: The FID is highly sensitive to organic compounds.
Limitations:
-
Derivatization Required: The need for derivatization adds complexity, time, and potential for side reactions or incomplete conversion, introducing sources of error.[4]
-
Thermal Lability: Not suitable for thermally unstable compounds.
-
Limited to Volatile Compounds: Not applicable to non-volatile impurities.
Potentiometric Titration
Principle: This is a classic acid-base titration method where a standard solution of a base (e.g., sodium hydroxide) is added to a solution of the acidic analyte (this compound). The equivalence point, where the moles of base equal the moles of acid, is determined by monitoring the potential change with a pH electrode. The purity is calculated based on the volume of titrant consumed.
Advantages:
-
Primary Method for Acid Content: A direct measure of the acidic functional group content.
-
Low Cost and Simple: Requires basic laboratory equipment and is straightforward to perform.
-
High Precision: Can be highly precise when performed carefully.
Limitations:
-
Not Specific: Measures the total acidity and does not distinguish between this compound and any other acidic impurities.
-
Lower Sensitivity: Not suitable for detecting low levels of impurities.
-
Influenced by other Acidic/Basic Components: The presence of other acidic or basic substances in the sample will interfere with the result.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., Maleic acid, purity ≥ 99.5%) into a clean vial using an analytical balance.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete spin-lattice relaxation. A typical D1 for small molecules is 30 seconds.
-
Use a 90° pulse angle.
-
Acquire at least 8 scans for good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the vinyl proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte refers to this compound and std refers to the internal standard.
-
HPLC-UV Protocol
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak area of this compound and all impurity peaks.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_Angelic_Acid / Total_Area_of_all_peaks) * 100
-
GC-FID Protocol (with Derivatization)
-
Derivatization:
-
Accurately weigh about 5 mg of this compound into a reaction vial.
-
Add 200 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 200 µL of a suitable solvent (e.g., pyridine).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector: FID at 280 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
Data Analysis:
-
Calculate purity using the area percent method, similar to HPLC.
-
Potentiometric Titration Protocol
-
Reagents and Equipment:
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution.
-
pH meter with a glass electrode.
-
Buret and magnetic stirrer.
-
-
Procedure:
-
Accurately weigh approximately 100 mg of this compound and dissolve it in about 50 mL of deionized water (or a suitable water/ethanol mixture if solubility is an issue).
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Titrate with the standardized NaOH solution, recording the pH value after each addition of titrant. Add smaller increments of titrant near the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by using the first or second derivative plot).
-
Calculate the purity using the formula:
Purity (%) = (V_NaOH * M_NaOH * MW_Angelic_Acid) / (m_sample) * 100
Where:
-
V_NaOH = Volume of NaOH at the equivalence point (L)
-
M_NaOH = Molarity of NaOH (mol/L)
-
MW_Angelic_Acid = Molecular weight of this compound ( g/mol )
-
m_sample = mass of the this compound sample (g)
-
Visualizations
Caption: Workflow for this compound purity assessment by qNMR.
Caption: Comparative logic of purity assessment methods.
Conclusion and Recommendation
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
For the highest level of metrological traceability and for the certification of reference materials, qNMR is the recommended technique. Its nature as a primary ratio method provides a direct and accurate measure of purity without the need for an identical standard. It also offers the invaluable benefit of simultaneous structural confirmation.
-
For routine quality control, impurity profiling, and situations where high sensitivity is paramount, HPLC-UV is the method of choice. It excels at detecting and quantifying trace impurities, which is crucial in pharmaceutical development.
-
GC-FID is a viable option if a method for volatile impurities is required or if GC is the preferred instrumentation. However, the mandatory derivatization step makes it more complex and prone to error compared to qNMR and HPLC.
-
Potentiometric titration is a cost-effective and precise method for determining the total acid content. It is suitable for a quick assay of the main component but lacks the specificity to distinguish between this compound and other acidic impurities.
For a comprehensive and robust purity assessment, an orthogonal approach combining two different techniques is often employed. For instance, using qNMR to establish the absolute purity of the main component and HPLC-UV to detect and quantify trace impurities would provide a highly reliable and complete picture of the this compound sample's purity.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the insecticidal activity of Angelic acid and its related compounds. While direct comparative studies on the insecticidal efficacy of this compound and its derivatives are not extensively available in current literature, this document synthesizes existing research on related compounds and essential oils containing these molecules. It also outlines the standard experimental protocols required to generate robust comparative data, thereby serving as a foundational resource for future research in this area.
Introduction to this compound and Related Compounds
This compound is a naturally occurring monocarboxylic unsaturated organic acid, predominantly found in plants of the Apiaceae family, such as Angelica archangelica[1]. It exists as the cis isomer of 2-methyl-2-butenoic acid and is known for its volatile nature and pungent odor[1]. Its trans isomer, Tiglic acid, is also found in nature and is a component of the defensive secretions of certain beetles, suggesting a potential role in insect deterrence[2][3]. The interconversion between these two isomers is possible, with this compound readily converting to the more stable Tiglic acid upon heating or in the presence of acids[1]. The esters of this compound are recognized as active components in various herbal medicines[1]. While a potential mechanism for the insecticidal action of this compound involves the disruption of metabolic processes, specific molecular targets and signaling pathways in insects have yet to be fully elucidated.
Comparative Insecticidal Activity Data
Direct and comprehensive comparative data on the insecticidal activity of pure this compound and its derivatives is scarce in publicly available research. The majority of studies focus on the insecticidal properties of essential oils derived from plants of the Angelica genus. These oils are complex mixtures of various phytochemicals, and their insecticidal effects are often attributed to the synergistic action of multiple components or the high concentration of other major constituents, such as monoterpenes.
Insecticidal Activity of Angelica archangelica Essential Oil
Studies on the essential oil of Angelica archangelica have demonstrated its fumigant toxicity against stored product pests like the maize weevil (Sitophilus zeamais). The primary components identified in the active essential oil are often δ-3-Carene, Limonene, and α-Pinene, rather than this compound[4][5]. The insecticidal mechanism of the essential oil is suggested to involve the inhibition of key detoxification enzymes, including acetylcholinesterase (AChE), glutathione-S-transferase (GST), and carboxylesterase (CarE)[4].
Below is a summary of the fumigant toxicity of Angelica archangelica essential oil against Sitophilus zeamais.
| Time (hours) | LC50 (mg/L air) |
| 24 | 164.38 |
| 48 | 132.62 |
| 72 | 90.35 |
| Data from a study on the fumigant activity of Angelica archangelica essential oil against Sitophilus zeamais[4][5]. |
Experimental Protocols for Comparative Insecticidal Bioassays
To generate the necessary data for a direct comparison of the insecticidal activity of this compound and its related compounds, standardized bioassays are required. The following protocols are examples of widely used methods in entomological research.
Residue Film (Contact) Bioassay
This method evaluates the toxicity of a compound upon direct contact with the insect.
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds (e.g., this compound, Tiglic acid, and their esters) in a suitable volatile solvent like acetone.
-
Coating of Vials: Add a specific volume (e.g., 1 mL) of each test solution to the inside of a glass vial or petri dish.
-
Solvent Evaporation: Roll the vial or swirl the petri dish to ensure an even coating of the inner surface. Allow the solvent to evaporate completely, leaving a thin film of the test compound.
-
Introduction of Insects: Introduce a known number of test insects (e.g., 10-20) into each treated container. A control group with a solvent-only treated container should be included.
-
Observation: Seal the containers with a breathable material. Record insect mortality at predetermined time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the lethal concentration (LC50), which is the concentration of the compound that causes 50% mortality of the test population, using probit analysis.
Topical Application Bioassay
This method assesses the toxicity of a compound when applied directly to the insect's cuticle.
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in a non-toxic, volatile solvent to create a range of concentrations.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each anesthetized insect. A control group should be treated with the solvent alone.
-
Holding: Place the treated insects in clean containers with access to food and water.
-
Observation: Record mortality at regular intervals.
-
Data Analysis: Determine the lethal dose (LD50), the dose that causes 50% mortality, through probit analysis.
Diet Incorporation Bioassay
This method is used to evaluate the stomach toxicity of a compound when ingested by the insect.
Procedure:
-
Preparation of Treated Diet: Incorporate the test compounds at various concentrations into the artificial diet of the target insect.
-
Feeding: Provide the treated diet to the test insects. A control group should be fed an untreated diet.
-
Observation: Monitor the insects for mortality and any sublethal effects, such as reduced feeding or delayed development.
-
Data Analysis: Calculate the LC50 based on the concentration of the compound in the diet.
Visualizing Experimental Design and Potential Mechanisms
The following diagrams, created using the DOT language, illustrate a typical workflow for a comparative insecticidal study and a hypothetical signaling pathway for the insecticidal action of this compound.
Caption: A generalized workflow for the comparative insecticidal activity assessment.
Caption: A hypothetical mechanism of insecticidal action for this compound derivatives.
Conclusion and Future Directions
While this compound and its derivatives, found in various medicinal plants, present potential as bio-insecticides, there is a significant gap in the scientific literature regarding their direct comparative insecticidal activity. The existing research on Angelica essential oils provides a foundation, but further studies are imperative. Future research should focus on:
-
Synthesizing a range of this compound esters and other derivatives.
-
Conducting standardized bioassays against a panel of economically important insect pests.
-
Determining the LC50 and LD50 values for each compound to establish a clear structure-activity relationship.
-
Investigating the specific molecular targets and signaling pathways in insects affected by these compounds.
By systematically addressing these research areas, the scientific community can fully elucidate the insecticidal potential of this compound and its related compounds, paving the way for the development of new, effective, and potentially more environmentally benign pest management solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tiglic acid - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insecticidal Activity of Angelica archangelica Essential Oil and Transcriptomic Analysis of Sitophilus zeamais in Response to Oil Fumigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Angelic Acid's Role in the NRF2 Degradation Pathway
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent degradation by the 26S proteasome.[4][5][6] This rapid turnover maintains low intracellular NRF2 levels.[7] The modulation of the NRF2 pathway is a significant therapeutic strategy for various diseases. While NRF2 activation is protective in many contexts, its overactivation in certain cancers promotes chemoresistance and tumor survival, making NRF2 inhibition or degradation a desirable anti-cancer strategy.[8][9]
Angelic acid, a natural monocarboxylic acid found in the plant Angelica sinensis, has been identified as a novel modulator of the NRF2 pathway.[10] Recent studies indicate that this compound directly targets NRF2, promoting its degradation and thereby sensitizing cancer cells to ferroptosis, a form of iron-dependent programmed cell death.[10][11] This guide provides an objective comparison of this compound's mechanism, supported by experimental data and protocols, against other NRF2 modulating alternatives.
This compound's Mechanism of Action in NRF2 Degradation
Mechanistic studies reveal that this compound directly binds to the NRF2 protein.[10][11] This interaction facilitates the degradation of NRF2 through the ubiquitination-proteasome pathway.[11] By reducing NRF2 protein stability, this compound diminishes the transcription of NRF2-dependent antioxidant genes. This relieves the inhibitory effect of NRF2 on oxidative stress and lipid peroxidation, ultimately inducing ferroptosis in tumor cells.[11]
Caption: this compound directly binds to NRF2, enhancing its proteasomal degradation.
Experimental Validation Data
The role of this compound in promoting NRF2 degradation has been validated through several key experiments. The following table summarizes the quantitative findings from studies on colorectal cancer (CRC) cell lines.
Table 1: Quantitative Effects of this compound on the NRF2 Pathway in CRC Cells
| Parameter Measured | Cell Line | Treatment | Result |
|---|---|---|---|
| NRF2 Protein Level | DLD1 | 200 µM this compound, 24h | Significant reduction in NRF2 protein expression.[11] |
| NRF2 Ubiquitination | DLD1 | 200 µM this compound, 24h | Increased K48-linked ubiquitination of NRF2.[11] |
| Ferroptosis Marker mRNA | DLD1 | 200 µM this compound, 24h | Upregulation of CHAC1 and PTGS2 mRNA levels.[11] |
| Cell Viability (Synergy) | DLD1, SW480 | 200 µM this compound + 2 µM RSL3, 24h | Synergistic inhibition of cell viability and proliferation.[11] |
| Lipid Peroxidation | CRC Cells | this compound treatment | Accumulation of malondialdehyde (MDA) and lipid peroxidation.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are standard protocols for the key experiments used to establish this compound's mechanism.
Caption: Workflow for assessing this compound's impact on NRF2 protein levels and stability.
1. Western Blot for NRF2 Protein Levels
-
Cell Culture and Treatment: Plate cells (e.g., DLD1) at a density of 2x10⁵ cells/well in a 6-well plate. After 24 hours, treat cells with this compound at desired concentrations (e.g., 200 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-NRF2, anti-β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize NRF2 levels to the loading control (β-actin).
2. Ubiquitination Assay
-
Cell Treatment: Treat cells with this compound as described above. To observe ubiquitinated protein accumulation, add a proteasome inhibitor like MG132 (10 µM) for 4-6 hours before harvesting.
-
Immunoprecipitation (IP): Lyse cells in a modified buffer to preserve ubiquitination. Incubate 500-1000 µg of total protein lysate with an anti-NRF2 antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Washes and Elution: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-ubiquitin or anti-K48-ubiquitin specific antibody to detect the polyubiquitin (B1169507) chains on NRF2.
3. Cycloheximide (B1669411) (CHX) Chase Assay for Protein Half-Life
-
Cell Treatment: Treat cells with this compound or vehicle for a predetermined time to allow for mechanism engagement.
-
Protein Synthesis Inhibition: Add cycloheximide (CHX, 50-100 µg/mL), a protein synthesis inhibitor, to the culture medium.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).
-
Analysis: Perform Western blotting for NRF2 on the collected samples. Quantify the NRF2 band intensity at each time point, normalize to t=0, and plot the remaining NRF2 level over time to determine the protein's half-life under each condition. A faster decline in the this compound-treated group indicates decreased protein stability.
Comparison with Alternative NRF2 Pathway Modulators
This compound's mechanism of promoting NRF2 degradation is distinct from most other known NRF2 modulators, which typically function by inhibiting the NRF2-KEAP1 interaction to cause NRF2 stabilization and activation.
Caption: Different classes of modulators target distinct components of the NRF2 pathway.
Table 2: Comparative Analysis of NRF2 Pathway Modulators
| Class | Example Compound(s) | Mechanism of Action | Net Effect on NRF2 | Therapeutic Goal |
|---|---|---|---|---|
| Degradation Promoter | This compound | Directly binds to NRF2, facilitating its ubiquitination and proteasomal degradation.[10][11] | Decreased NRF2 protein levels and activity. | Pro-ferroptotic, anti-cancer therapy. |
| KEAP1 Cysteine Modifiers (Electrophiles) | Sulforaphane, Dimethyl Fumarate (DMF) | Covalently modify reactive cysteines on KEAP1, impairing its ability to target NRF2 for degradation.[7][12] | Increased NRF2 stabilization, nuclear accumulation, and activity. | Cytoprotection, anti-inflammatory, neuroprotection. |
| KEAP1-NRF2 PPI Inhibitors (Non-covalent) | Peptides, THIQ analogs | Competitively bind to the NRF2-binding pocket on KEAP1, disrupting the protein-protein interaction (PPI).[13][14] | Increased NRF2 stabilization and activity. | Cytoprotection, anti-inflammatory. |
| Direct NRF2 Inhibitors | ML-385, Natural Polyphenols | Directly bind to NRF2 to inhibit its transcriptional activity or its binding to DNA.[15] | NRF2 protein level may be unaffected, but its activity is decreased . | Anti-cancer, overcoming chemoresistance. |
The validation of this compound's role as a promoter of NRF2 degradation positions it as a unique tool for researchers and a potential therapeutic agent. Unlike the vast majority of NRF2 modulators that aim to activate the pathway for cytoprotective effects, this compound directly facilitates NRF2 destruction. This mechanism is particularly valuable in oncology, where elevated NRF2 levels contribute to malignancy and treatment resistance. The experimental data clearly supports a model where this compound binding to NRF2 leads to its degradation, triggering ferroptosis in cancer cells.[10][11] This contrasts sharply with KEAP1 inhibitors, which stabilize NRF2. For drug development professionals, this compound and its derivatives represent a promising starting point for creating novel therapeutics designed to exploit the NRF2 pathway as a vulnerability in cancer.
References
- 1. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages [frontiersin.org]
- 3. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 10. This compound triggers ferroptosis in colorectal cancer cells via targeting and impairing NRF2 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Nrf2/ARE-Mediated Antioxidant Actions of Pro-Electrophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined Peptide and Small-Molecule Approach toward Nonacidic THIQ Inhibitors of the KEAP1/NRF2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cell-active cyclic peptide targeting the Nrf2/Keap1 protein–protein interaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Acidity of Angelic Acid and Tiglic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acidity of angelic acid and tiglic acid, two geometric isomers of 2-methyl-2-butenoic acid. A comprehensive understanding of their differing acid strengths, quantified by their acid dissociation constants (pKa), is crucial for applications in organic synthesis, pharmaceutical formulation, and drug design, where precise pH control and knowledge of a molecule's ionization state are paramount.
Quantitative Acidity Data
The acidity of this compound and tiglic acid is quantitatively expressed by their respective pKa values. A lower pKa value indicates a stronger acid. Experimental data reveals a notable difference in the acidity of these two isomers.
| Compound | Isomer | pKa Value (at 25°C) | Reference |
| This compound | cis | 4.30 | [1] |
| Tiglic Acid | trans | ~4.96 - 5.02 | [2][3] |
As the data indicates, this compound is a stronger acid than tiglic acid.
The Structural Basis for the Difference in Acidity
This compound and tiglic acid are cis-trans stereoisomers, differing in the spatial arrangement of the methyl and carboxyl groups around the carbon-carbon double bond. This structural disparity is the primary determinant of their differing acidities.
-
This compound (cis-isomer): The methyl and carboxyl groups are on the same side of the double bond.
-
Tiglic Acid (trans-isomer): The methyl and carboxyl groups are on opposite sides of the double bond.
The greater acidity of this compound can be attributed to steric hindrance. In the anionic conjugate base of this compound (the angelate anion), the proximity of the bulky methyl group to the negatively charged carboxylate group creates steric strain. This strain is relieved upon protonation, thus favoring the dissociation of the proton to a greater extent compared to tiglic acid.
Conversely, in the tiglate anion, the conjugate base of tiglic acid, the methyl and carboxylate groups are on opposite sides of the double bond, leading to less intramolecular repulsion. This makes the tiglate anion more stable than the angelate anion. A more stable conjugate base corresponds to a weaker acid, hence the higher pKa of tiglic acid.
Caption: Steric hindrance in the angelate anion decreases its stability, making this compound a stronger acid.
Experimental Determination of pKa
The pKa values of organic acids like angelic and tiglic acid are typically determined using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This is a highly accurate and common method for pKa determination.[4][5]
Experimental Protocol:
-
Preparation of the Analyte Solution: A precise mass of the acid (angelic or tiglic acid) is dissolved in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode, connected to a pH meter, is immersed in the solution.
-
Titration: A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH) of a known concentration (e.g., 0.1 M), is gradually added to the acid solution from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The collected data is plotted as pH versus the volume of titrant added. The equivalence point of the titration is the point of steepest slope on the curve. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
Caption: Workflow for determining pKa via potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Experimental Protocol:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.
-
Preparation of Sample Solutions: A stock solution of the acid is prepared. Aliquots of this stock solution are then added to each of the buffer solutions to create a series of samples with the same acid concentration but different pH values.
-
Spectroscopic Measurement: The UV-Vis absorption spectrum of each sample is recorded using a spectrophotometer.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the acid have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa corresponds to the pH at the inflection point of this curve.[6][7][8]
Conclusion
The geometric isomerism of this compound (cis) and tiglic acid (trans) has a direct and measurable impact on their acidity. This compound is the stronger acid, a fact supported by its lower experimentally determined pKa value. This difference is primarily attributed to the greater steric strain in the conjugate base of this compound, which destabilizes it relative to the conjugate base of tiglic acid. The principles of potentiometric titration and UV-Vis spectrophotometry provide robust experimental frameworks for the accurate determination of these crucial physicochemical parameters. For professionals in research and drug development, a clear understanding of these differences is essential for manipulating and predicting the behavior of these and similar molecules in various chemical and biological systems.
References
- 1. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
A Comparative Analysis of Natural vs. Synthetic Angelic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of natural and synthetic Angelic acid, focusing on their physicochemical properties, biological activities, and the methodologies used to evaluate them. While direct comparative studies are limited, this document synthesizes available data to offer an objective overview.
This compound, or (Z)-2-Methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid with a range of documented biological activities, making it a molecule of interest for therapeutic development.[1][2] It is found naturally in various plants of the Apiaceae family and can also be produced through chemical synthesis.[1][3] This guide explores the key characteristics of both forms to aid in the selection of appropriate starting materials for research and development.
Physicochemical Properties: A Tale of Two Isomers
This compound is the cis isomer of 2-methyl-2-butenoic acid and is known to be less stable than its trans isomer, tiglic acid.[1][4] This inherent instability is a critical consideration in its handling and storage. Upon heating or in the presence of acids, this compound can readily convert to the more thermodynamically stable tiglic acid.[1]
| Property | Natural this compound | Synthetic this compound | References |
| Chemical Formula | C₅H₈O₂ | C₅H₈O₂ | [4] |
| Molar Mass | 100.117 g·mol⁻¹ | 100.117 g·mol⁻¹ | [1] |
| Melting Point | 45.5 °C | Not explicitly stated, but expected to be the same as natural. | [1] |
| Boiling Point | 185 °C | Not explicitly stated, but expected to be the same as natural. | [1] |
| Appearance | Colorless monoclinic prisms, volatile solid with a biting taste and pungent sour odor. | White to light yellow crystal-powder. | [1][5] |
| Solubility | Soluble in alcohol and hot water; slowly soluble in cold water. | Soluble in DMSO. | [1][2] |
| Purity | Varies depending on the extraction and purification methods. May contain other plant metabolites. | Commercially available with purities up to 99.17%. | [2] |
| Source | Extracted from plants of the Apiaceae family, such as Angelica archangelica. | Chemically synthesized via various methods. | [1][6] |
Biological Activity and Mechanisms of Action
This compound has garnered attention for its diverse biological activities, including anti-inflammatory, sedative, and anti-tumor effects.[1][7] Notably, it has been identified as a ferroptosis inducer that targets NRF2 for degradation.[7] By promoting the ubiquitination-proteasome pathway-mediated degradation of NRF2, this compound enhances oxidative stress and lipid peroxidation in tumor cells.[7]
While the biological activities are attributed to the this compound molecule itself, the source—natural or synthetic—may influence the overall biological effect due to the presence of impurities or co-extracted compounds in natural preparations. However, the existing literature does not typically distinguish between the two forms when reporting biological data.
| Biological Activity | Description | Key Signaling Pathways Involved | References |
| Anti-tumor | Induces ferroptosis in tumor cells and can act synergistically with other ferroptosis inducers. | NRF2 degradation | [7] |
| Anti-inflammatory | Esters of this compound are active components in herbal remedies used to treat a range of inflammatory conditions. The volatile oil of Angelica sinensis, containing this compound derivatives, has shown anti-inflammatory effects. | PI3K/AKT, JAK-STAT | [1][8][9] |
| Sedative | Used in traditional medicine for its calming effects. | Not well-defined in the searched literature. | [1] |
| Wound Healing | Has been noted to aid in wound healing. | Not well-defined in the searched literature. | [7] |
| Skin Aging | Exhibits activity in scavenging UVA-induced reactive oxygen species (ROS), inhibiting skin fibroblast senescence and extracellular matrix degradation. | Not well-defined in the searched literature. | [7] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of this compound.
Extraction and Purification of Natural this compound
Natural this compound is typically extracted from the roots of plants like Angelica archangelica.[4] The general procedure involves:
-
Harvesting and Initial Processing : The roots are harvested, cleaned to remove soil and debris, and then dried to reduce moisture content. The dried roots are then ground into a powder to increase the surface area for extraction.[10]
-
Extraction : The powdered root material is subjected to extraction, often with boiling water or organic solvents.[10]
-
Purification : The crude extract undergoes further purification steps, which may include distillation or chromatography, to isolate this compound.
Chemical Synthesis of this compound
Several synthetic routes for this compound have been reported. One common method involves the isomerization of its more stable counterpart, tiglic acid.[4] Another patented method describes the synthesis starting from 2-methyl-3-crotononitrile, which is treated with activated alumina (B75360) to yield a mixture of (Z) and (E) 2-methyl-2-butene (B146552) nitrile. This mixture is then hydrolyzed in a basic solution to produce a mixture of this compound and tiglic acid, which are subsequently separated by fractional distillation under reduced pressure.[6]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[11]
-
Cell Plating : Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[2]
-
Treatment : Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis for PI3K/AKT Pathway Activation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway.[7]
-
Cell Lysis : After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.[12]
-
SDS-PAGE : Separate equal amounts of protein on an SDS-polyacrylamide gel.[12]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour.[13]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and other downstream targets overnight at 4°C.[4][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection : Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]
Visualizing a Key Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: this compound promotes the degradation of NRF2.
Caption: Workflow for a standard MTT cytotoxicity assay.
Conclusion
Both natural and synthetic this compound present viable options for research and drug development. Synthetic this compound offers the advantage of higher purity and more controlled manufacturing processes, which is crucial for pharmaceutical applications.[2][6] Natural this compound, derived from plant sources, may be suitable for applications where a complex mixture of phytochemicals is desired, such as in some traditional medicines.[1] However, the variability in purity and the potential for co-extraction of other compounds necessitate rigorous quality control.
The choice between natural and synthetic this compound will ultimately depend on the specific research question, the required level of purity, and regulatory considerations. The experimental protocols and pathway information provided in this guide offer a foundational framework for researchers to further investigate the therapeutic potential of this intriguing molecule. Future studies directly comparing the efficacy and safety profiles of highly purified natural this compound with its synthetic counterpart would be invaluable to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The investigation of anti-inflammatory activity of volatile oil of Angelica sinensis by plasma metabolomics approach [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Angelic Acid: A Guide for Laboratory Professionals
The proper disposal of angelic acid is crucial for ensuring laboratory safety and environmental protection. As a corrosive and hazardous substance, it necessitates strict adherence to established protocols.[1][2][3] This guide provides detailed procedures for the safe handling and disposal of this compound waste, tailored for researchers and drug development professionals. All waste management activities must comply with local, state, and federal regulations.[1]
Hazard and Safety Data
This compound is classified as a hazardous material. Understanding its properties is the first step in safe handling and disposal.
| Parameter | Value / Guideline | Source |
| GHS Hazard Class | Corrosive to metals (Category 1), Skin Corrosion (Sub-category 1C), Serious Eye Damage (Category 1) | [2][3] |
| Hazard Statements | H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage. | [2][3][4] |
| EPA Hazardous Waste Code | D002 (Corrosivity) | [1] |
| Incompatibilities | Oxidizing agents (e.g., nitrates, perchloric acid), strong bases, reducing agents. | [1][5] |
| Recommended Storage | Store in a dry, cool, well-ventilated place in the original, tightly sealed, corrosive-resistant container.[2][3][4] | [2][6] |
| pH for Sewer Disposal | 5.5 - 9.5 (for neutralized, dilute aqueous solutions only) | [7][8] |
| Neutralization Quantity Limit | Recommended for very small volumes (e.g., <25 mL of concentrated acid, diluted 10-to-1 before neutralizing). | [9] |
Disposal Protocols
There are two primary routes for the disposal of this compound waste. The preferred and most common method is collection by a licensed hazardous waste management service. In-laboratory neutralization is a potential alternative but is strictly limited to very small quantities and should only be performed by trained personnel.
Protocol 1: Collection by Hazardous Waste Management (Preferred Method)
This protocol outlines the standard procedure for accumulating and preparing this compound waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.
Methodology:
-
Personal Protective Equipment (PPE): Before handling this compound, equip yourself with appropriate PPE, including safety glasses with side shields or a full face-shield, a lab coat, a PVC apron, and chemical-resistant gloves (polyethylene gloves are recommended).[1][2] Work in a well-ventilated area or under a chemical fume hood.[2]
-
Waste Container Selection:
-
Use a dedicated, leak-proof hazardous waste container that is compatible with acidic, corrosive solids. The original chemical container is often the best choice.[2][10]
-
Do not use metal containers, especially aluminum or galvanized steel.[1] Lined metal or plastic pails are suitable.[1]
-
The container must be in good condition, free from leaks or external residue.[10]
-
-
Waste Segregation and Collection:
-
Collect all this compound waste, including contaminated materials (e.g., absorbent pads from a spill, contaminated gloves), in the designated waste container.[10]
-
Do not mix this compound with incompatible waste streams, such as bases, oxidizing agents, or cyanides.[5]
-
Keep the waste container closed at all times except when adding waste.[10][11]
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag as soon as the first particle of waste is added.
-
The label must include the full chemical name ("this compound"), the approximate quantity, and all associated hazard warnings (e.g., "Corrosive").[5]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[5]
-
The SAA must be under the control of the laboratory personnel and located at or near the point of generation.
-
Ensure secondary containment is used for the liquid waste container to prevent spills.[11]
-
-
Requesting Disposal:
Protocol 2: In-Lab Neutralization and Drain Disposal (For Trace Amounts Only)
This procedure is only suitable for neutralizing very small quantities of this compound waste that are free from other hazardous contaminants (like heavy metals).[8][9] Extreme caution must be exercised as the reaction generates heat.[8][9]
Methodology:
-
Pre-Neutralization Assessment:
-
Confirm the this compound waste is not contaminated with other regulated chemicals (e.g., heavy metals, oxidizing acids).[9] If it is, it must be disposed of via Protocol 1.
-
This procedure is not recommended for quantities greater than a few grams. For larger amounts, contact your EHS department.
-
-
Required PPE and Setup:
-
Perform the entire procedure inside a certified chemical fume hood.[8]
-
Wear safety goggles and a face shield, a lab coat, and chemical-resistant gloves.[8]
-
Prepare a large beaker (e.g., 1000 mL) containing a dilute basic solution, such as 5% sodium carbonate or sodium bicarbonate in cold water. Place this beaker in an ice bath to manage heat generation.[8]
-
-
Neutralization Procedure:
-
Slowly and carefully add the small quantity of this compound waste to the stirring basic solution.
-
Add the acid in small portions to control the rate of reaction and heat generation.
-
Monitor the solution's pH using a calibrated pH meter or pH strips. Continue to add the basic solution until the pH is stable and falls within the 5.5 to 9.0 range.[8]
-
-
Cooling and Verification:
-
Allow the neutralized solution to cool to room temperature. The container should not be hot.[9]
-
Re-check the pH to ensure it remains within the acceptable range (5.5 - 9.0).
-
-
Drain Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound 565-63-9 | TCI AMERICA [tcichemicals.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. acs.org [acs.org]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Angelic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Angelic acid, a corrosive organic compound. Adherence to these procedural steps is critical for minimizing risks and ensuring operational integrity.
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage and may be corrosive to metals.[1][2] Understanding and implementing the following safety protocols will provide a foundation for the safe and effective use of this chemical in your research.
Hazard Summary and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling. The following table summarizes the key hazard classifications and physical data for this compound.
| Property | Value | Reference |
| CAS Number | 565-63-9 | [1] |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | |
| Boiling Point | 185°C (365°F) | [3] |
| Melting Point | 43.0 to 47.0°C | |
| Flash Point | 44°C (111.2°F) | [3] |
| Specific Gravity | 0.983 (at 47°C) | [4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [1][2] |
Engineering Controls and Personal Protective Equipment (PPE)
Before handling this compound, ensure that proper engineering controls are in place and that you are equipped with the appropriate Personal Protective Equipment.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A local exhaust ventilation system or a fume hood is required to prevent the dispersion of dust and vapors.[2][3]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential for preventing exposure. The following table outlines the required equipment.
| Body Part | Required PPE | Specification |
| Eyes/Face | Safety goggles and a full face shield | Goggles should be chemical-splash resistant. A full face shield is required to protect against splashes.[4][5] |
| Hands | Chemical-resistant gloves | Handle with gloves inspected prior to use.[1] Elbow-length PVC gloves, nitrile, or butyl rubber gloves are recommended.[4][6] After use, hands should be washed and dried thoroughly.[1] |
| Body | Protective clothing, lab coat, and PVC apron | Wear fire/flame resistant and impervious clothing.[1] A lab coat and a PVC apron provide additional layers of protection.[3][4] |
| Respiratory | NIOSH/MSHA approved respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator with a particulate dust filter or an acid vapor Type B cartridge/canister should be worn.[1][4][5] Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[5] |
Operational Plan: Handling and Storage Protocols
Strict adherence to handling and storage procedures is critical to prevent accidents.
Safe Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are operational and you are wearing the correct PPE.
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors.[4] Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Tool Selection: Use non-sparking tools to prevent ignition.[1]
-
Hygiene: Wash hands and skin thoroughly after handling.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[5]
Storage Protocol
-
Container: Store in the original, tightly closed, and properly labeled corrosive-resistant container.[1][2][4] Do not use aluminum or galvanized containers.[4]
-
Location: Store in a locked, dry, cool, and well-ventilated area.[1][2][5] Recommended storage temperature is 4°C.[5]
-
Incompatibilities: Keep away from incompatible materials such as oxidizing agents, strong mineral acids, or alkalis.[2][4] Avoid exposure to heat and light.[2][3]
Emergency Response and Disposal Plan
In the event of an emergency, a swift and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2][5] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[4] Remove all contaminated clothing immediately.[1][4] Wash the skin with soap and water and consult a doctor.[1] |
| Eye Contact | Immediately rinse the eyes cautiously with pure water for at least 15 minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.[2][5] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[1][2][5] Never give anything by mouth to an unconscious person.[1] Call a doctor or a Poison Control Center immediately.[1] |
Spill Response Plan
A minor chemical spill can be managed by trained personnel using a spill kit. For major spills, evacuate the area and alert emergency responders.[4]
Caption: Workflow for this compound Spill Response.
Disposal Plan
-
Chemical Waste: this compound must be disposed of as hazardous waste. Entrust disposal to a licensed chemical destruction plant or use controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Contaminated Materials: Absorbent materials used for spills and contaminated PPE should be placed in a suitable, labeled container for waste disposal.[4]
-
Packaging: Empty containers can be triply rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
